PROTAC BRD9 Degrader-8
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C46H49N5O6 |
|---|---|
Molekulargewicht |
767.9 g/mol |
IUPAC-Name |
3-[6-[1-[[1-[[2,6-dimethoxy-4-(2-methyl-1-oxoisoquinolin-4-yl)phenyl]methyl]piperidin-4-yl]methyl]piperidin-4-yl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C46H49N5O6/c1-48-26-36(32-7-4-5-8-34(32)45(48)54)30-23-40(56-2)37(41(24-30)57-3)27-50-19-15-28(16-20-50)25-49-21-17-29(18-22-49)31-11-12-38-43-33(31)9-6-10-35(43)46(55)51(38)39-13-14-42(52)47-44(39)53/h4-12,23-24,26,28-29,39H,13-22,25,27H2,1-3H3,(H,47,52,53) |
InChI-Schlüssel |
SVKZUEZCCKLNIM-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PROTAC BRD9 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. This guide provides a detailed examination of the mechanism of action of PROTAC BRD9 Degrader-8, a potent and selective degrader of Bromodomain-containing protein 9 (BRD9). BRD9 is a key epigenetic reader and a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, implicated in the transcriptional regulation of genes involved in various cancers. This document outlines the core mechanism of PROTAC-mediated degradation, presents quantitative data on the efficacy of this compound, details relevant experimental protocols, and provides visual diagrams of the key processes.
Introduction to PROTAC Technology and the Target: BRD9
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.[1][2] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1][2] This dual binding induces the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase.[3][4] The E3 ligase then facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[1][2] A key advantage of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can engage another target protein molecule, enabling potent and sustained protein knockdown at low concentrations.[1][3]
BRD9: A Therapeutic Target in Oncology
BRD9 is a bromodomain-containing protein that functions as an epigenetic reader by recognizing acetylated lysine (B10760008) residues on histones.[5][6] It is a crucial component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a significant role in regulating gene expression.[5][6] Dysregulation of BRD9 has been linked to several malignancies, including synovial sarcoma and pediatric malignant rhabdoid tumors, where it is essential for maintaining aberrant transcriptional programs that drive tumor cell survival.[5] Its role in modulating pathways such as Notch signaling and its overexpression in acute myeloid leukemia further underscore its potential as a therapeutic target.[5]
This compound: Mechanism of Action
This compound, also identified as compound E5, is a highly potent and selective degrader of the BRD9 protein.[7] Its mechanism of action follows the canonical PROTAC pathway:
-
Binding to BRD9 and E3 Ligase: this compound simultaneously binds to the bromodomain of BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN).[8][9]
-
Ternary Complex Formation: This dual binding facilitates the formation of a stable BRD9-PROTAC-E3 ligase ternary complex.[3]
-
Ubiquitination: Within this complex, the E3 ligase catalyzes the poly-ubiquitination of BRD9.[4]
-
Proteasomal Degradation: The poly-ubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.[1]
-
Catalytic Cycle: this compound is subsequently released and can initiate another cycle of BRD9 degradation.[3]
This process leads to a rapid and sustained reduction in cellular BRD9 levels, thereby disrupting the function of the ncBAF complex and inhibiting the oncogenic signaling pathways dependent on BRD9.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key performance metrics.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation Concentration 50%) | Not Specified | 16 pM | [7] |
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Inhibitory Concentration 50%) | MV4-11 (Acute Myeloid Leukemia) | 0.27 nM | [7][10] |
| OCI-LY10 (Diffuse Large B-cell Lymphoma) | 1.04 nM | [7][10] |
Experimental Protocols
Western Blotting for BRD9 Degradation
This protocol is designed to qualitatively and semi-quantitatively assess the degradation of BRD9 protein in response to treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of this compound or DMSO for the desired time points.[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[11] Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[11] Collect the supernatant containing the protein lysate.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]
-
SDS-PAGE and Western Blotting: Normalize protein amounts and resolve them on an SDS-PAGE gel.[11] Transfer the proteins to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[11] Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[11] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.[11]
-
Analysis: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[11] Quantify band intensities to determine the extent of BRD9 degradation.[8]
Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a specific density in a 96-well plate and incubate overnight.[12]
-
Treatment: Treat the cells with serial dilutions of this compound or DMSO.[12]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48, 72, or 96 hours).[13]
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[12] Measure the absorbance at 450 nm.[12]
-
For MTT: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[13] Measure the absorbance at the appropriate wavelength (e.g., 570 nm).[13]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[13]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the BRD9-PROTAC-E3 ligase ternary complex.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Co-Immunoprecipitation Kit
-
Antibody against the E3 ligase (e.g., anti-CRBN)
-
Antibody against BRD9
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO. Lyse the cells using a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase to pull down the complex.[11]
-
Elution and Western Blotting: Elute the bound proteins and analyze the eluates by Western blotting using an antibody against BRD9 to detect its presence in the immunoprecipitated complex.[11]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Western Blotting.
Caption: BRD9's role in oncogenic signaling pathways.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revvity.com [revvity.com]
- 5. Gene - BRD9 [maayanlab.cloud]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 13. benchchem.com [benchchem.com]
The Structure-Activity Relationship of BRD9 PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology, particularly in synovial sarcoma and other SMARCB1-deficient cancers.[1][2][3] Unlike traditional inhibitors that only block the bromodomain's acetyl-lysine binding function, Proteolysis Targeting Chimeras (PROTACs) offer a more profound and sustained therapeutic effect by inducing the complete degradation of the BRD9 protein.[1] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of BRD9 PROTACs, details key experimental protocols, and visualizes the underlying biological and experimental frameworks.
PROTACs are heterobifunctional molecules composed of three key elements: a "warhead" that binds to the target protein (BRD9), an E3 ligase-recruiting ligand, and a chemical linker that connects the two. The simultaneous binding of the PROTAC to both BRD9 and an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), forms a ternary complex. This proximity induces the ubiquitination of BRD9, marking it for degradation by the 26S proteasome.[4] The efficiency of this process is highly dependent on the specific chemical structures of the warhead, linker, and E3 ligase ligand, making SAR studies crucial for the development of potent and selective BRD9 degraders.
BRD9 Signaling Pathway
BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a critical role in regulating gene expression by altering chromatin structure.[5][6] In certain cancers, such as synovial sarcoma, the fusion protein SS18-SSX hijacks the SWI/SNF complex, and BRD9 has been identified as a critical dependency for the oncogenic function of this aberrant complex.[1][2][3] Degradation of BRD9 disrupts these oncogenic transcriptional programs, leading to cell growth inhibition. One of the key downstream effectors of BRD9-containing complexes is the MYC proto-oncogene. BRD9 and MYC have been shown to co-localize on the genome, and BRD9 degradation leads to the loss of MYC from chromatin at these sites, resulting in the downregulation of MYC target genes involved in ribosome biogenesis and cell cycle progression.[7]
Caption: BRD9 signaling in synovial sarcoma and the mechanism of PROTAC-mediated degradation.
Structure-Activity Relationship (SAR) of BRD9 PROTACs
The development of effective BRD9 PROTACs involves the systematic optimization of the warhead, linker, and E3 ligase ligand.
The Warhead: Binding to BRD9
The warhead's affinity and selectivity for BRD9 are foundational for the PROTAC's overall performance. Several chemical scaffolds have been explored as BRD9 binders. The choice of the warhead and its attachment point to the linker significantly influences the formation and stability of the ternary complex.
The E3 Ligase Ligand: Hijacking the Degradation Machinery
The most commonly used E3 ligase ligands in BRD9 PROTACs are derivatives of thalidomide (B1683933) for CRBN and hydroxyproline (B1673980) for VHL. The choice between CRBN and VHL can impact the degradation profile, including potency, speed, and selectivity. For instance, early studies showed that CRBN-based degraders were more effective for BRD9 than their VHL-based counterparts, although subsequent optimization led to the development of potent VHL-based BRD9 degraders like VZ185.[8]
The Linker: The Key to Ternary Complex Formation
The linker's composition, length, and attachment points are critical determinants of a PROTAC's degradation efficiency. The linker's role extends beyond merely connecting the two ligands; it must orient the BRD9 and E3 ligase in a productive conformation within the ternary complex to allow for efficient ubiquitin transfer. SAR studies have shown that even minor modifications to the linker can dramatically alter a PROTAC's degradation potency (DC50).
Quantitative SAR Data for BRD9 PROTACs
The following tables summarize the degradation and anti-proliferative activities of key BRD9 PROTACs.
Table 1: Degradation Potency (DC50) of Selected BRD9 PROTACs
| Compound | E3 Ligase | BRD9 Warhead | Cell Line | DC50 (nM) | Assay Time (h) | Reference |
| VZ185 | VHL | BI-9564 derivative | RI-1 | 1.8 | 8 | [9] |
| VZ185 | VHL | BI-9564 derivative | EOL-1 | 2-8 | Not Specified | [9] |
| CFT8634 | CRBN | Proprietary | Synovial Sarcoma | 2.7 | Not Specified | [10] |
| dBRD9-A | CRBN | Not Specified | Multiple Myeloma | 10-100 | Not Specified | [11] |
| AMPTX-1 | DCAF16 | Proprietary | MV4-11 | 0.5 | 6 | [11] |
| DBr-1 | DCAF1 | Proprietary | Not Specified | 90 | Not Specified | [11] |
Table 2: Anti-proliferative Activity (IC50/EC50) of Selected BRD9 PROTACs
| Compound | Cell Line | IC50/EC50 (nM) | Assay Time (days) | Reference |
| VZ185 | EOL-1 | 3 | Not Specified | [9] |
| VZ185 | A-204 | 40 | Not Specified | [9] |
| dBRD9 | EOL-1 | 4.872 | 7 | [11] |
| dBRD9 | A204 | 89.8 | 7 | [11] |
Experimental Protocols
The evaluation of BRD9 PROTACs involves a series of in vitro assays to determine their degradation efficiency, mechanism of action, and cellular effects.
PROTAC-mediated Degradation Workflow
The general workflow for assessing PROTAC efficacy involves treating cancer cells with the PROTAC, followed by protein level and cell viability analysis.
Caption: A typical experimental workflow for evaluating BRD9 PROTACs.
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is used to quantify the reduction in BRD9 protein levels following PROTAC treatment.
Materials:
-
Cancer cell line of interest (e.g., HSSYII for synovial sarcoma)
-
Complete cell culture medium
-
BRD9 PROTAC and DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with various concentrations of the BRD9 PROTAC or DMSO for different time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[11][12]
-
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the BRD9 signal to the loading control.
Protocol 2: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after PROTAC treatment.[13][14][15]
Materials:
-
96-well plates
-
Cancer cells and culture medium
-
BRD9 PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BRD9 PROTAC and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Ternary Complex Formation Assays
Assessing the formation of the BRD9-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action. Techniques like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and Isothermal Titration Calorimetry (ITC) are commonly employed.
AlphaLISA Assay Principle: This bead-based assay measures the proximity of BRD9 and the E3 ligase induced by the PROTAC.[16][17][] A donor bead is conjugated to an antibody recognizing a tag on BRD9, and an acceptor bead is conjugated to an antibody for a tag on the E3 ligase. When the ternary complex forms, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal upon excitation.
Caption: Principle of the AlphaLISA assay for detecting ternary complex formation.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.[19][20][21] By titrating the PROTAC into a solution of BRD9 and the E3 ligase, the affinity (Kd) and cooperativity of ternary complex formation can be determined. A cooperativity value (α) greater than 1 indicates positive cooperativity, meaning the binding of the second protein is enhanced after the first one has bound to the PROTAC, which is a desirable characteristic for potent degraders.
Conclusion
The development of BRD9 PROTACs represents a promising therapeutic strategy for cancers with a dependency on the ncBAF complex. The structure-activity relationships of these molecules are complex, with the warhead, linker, and E3 ligase ligand all playing critical roles in determining the potency and selectivity of degradation. A thorough understanding of these SAR principles, guided by robust experimental evaluation using the protocols outlined in this guide, is essential for the design and optimization of next-generation BRD9 degraders. The continued exploration of novel warheads, linkers, and E3 ligase ligands will undoubtedly lead to the development of even more effective and safer therapeutics for patients with synovial sarcoma and other BRD9-dependent malignancies.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. foghorntx.com [foghorntx.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. SLAS2024 [slas2024.eventscribe.net]
- 19. benchchem.com [benchchem.com]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
A Technical Deep Dive: PROTAC BRD9 Degrader-8 in the Landscape of BRD9 Degraders
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of PROTAC BRD9 Degrader-8, contrasting its capabilities and characteristics with other prominent BRD9 degraders. This document delves into quantitative efficacy data, detailed experimental methodologies, and the underlying signaling pathways, offering a critical resource for advancing research and development in targeted protein degradation.
Executive Summary
Bromodomain-containing protein 9 (BRD9), a key subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology.[1][2] The development of proteolysis-targeting chimeras (PROTACs) offers a powerful strategy to eliminate BRD9 protein, thereby overcoming limitations of traditional inhibitors.[3] this compound has demonstrated exceptional potency, with a DC50 value of 16 pM.[4][5][6] This guide will provide a comparative analysis of this and other BRD9 degraders, equipping researchers with the necessary information to select and utilize these chemical tools effectively.
Comparative Analysis of BRD9 Degraders
The following tables summarize the quantitative data for this compound and other notable BRD9 degraders, offering a clear comparison of their degradation potency (DC50), maximum degradation (Dmax), and anti-proliferative activity (IC50).
Table 1: Degradation Potency of BRD9 Degraders
| Degrader | DC50 | Dmax | Cell Line | E3 Ligase Recruited | Reference |
| This compound | 16 pM | Not Reported | Not Specified | Not Specified | [4][5][6] |
| VZ185 | 1.8 nM | >95% | RI-1 | VHL | [7][8] |
| CW-3308 | < 10 nM | > 90% | G401, HS-SY-II | Cereblon | [9][10][11] |
| CFT8634 | 2 nM | Not Reported | Synovial sarcoma cell line | Cereblon | [12] |
| dBRD9 | 50 nM | Not Reported | Not Specified | Cereblon | [3] |
| DBr-1 | 90 nM | Not Reported | HEK293 | DCAF1 | [13] |
| QA-68 | Low nM range | Not Reported | Human cancer cell lines | Cereblon | [14][15] |
| AMPTX-1 | 0.05 nM | 88% | HEK293 BRD9-HiBit | DCAF16 | [16] |
| BRD9 Degrader-2 | ≤1.25 nM | ≥75% | Not Specified | Not Specified | [17] |
Table 2: Anti-proliferative Activity of BRD9 Degraders
| Degrader | IC50 | Cell Line | Reference |
| This compound | 0.27 nM | MV4-11 | [4][5][6] |
| 1.04 nM | OCI-LY10 | [4][5][6] | |
| dBRD9 | 56.6 nM | MOLM-13 | [18] |
| QA-68 | 1-10 nM | MV4-11, SKM-1 | [19][20] |
| 10-100 nM | Kasumi-1-luc+ | [19][20] | |
| VZ185 | 3 nM | EOL-1 | [21] |
| 40 nM | A-402 | [21] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of BRD9 degraders. Below are summaries of key experimental protocols.
Western Blot Analysis for BRD9 Degradation
This protocol is fundamental for quantifying the reduction in BRD9 protein levels following treatment with a degrader.
-
Cell Seeding and Treatment: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment. Allow cells to adhere overnight before treating with a range of degrader concentrations or a vehicle control (e.g., DMSO). The treatment duration should be optimized based on the degradation kinetics of the specific PROTAC.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for BRD9. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control, such as GAPDH or β-actin, should be used to normalize for protein loading.
Cell Viability Assay
This assay assesses the anti-proliferative effects of BRD9 degraders.
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: Treat the cells with a serial dilution of the BRD9 degrader. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the cells for a period that is relevant to the cell doubling time and the expected time course of the degrader's effect (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells, or by using an MTT or XTT assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the logarithm of the degrader concentration and fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This technique is used to confirm the formation of the ternary complex between BRD9, the PROTAC, and the E3 ligase.
-
Cell Treatment and Lysis: Treat cells with the BRD9 degrader or vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-Cereblon) that is conjugated to magnetic or agarose (B213101) beads. This will pull down the E3 ligase and any interacting proteins.
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against BRD9 to detect its presence in the immunoprecipitated complex.
Signaling Pathways and Mechanisms of Action
Understanding the signaling context of BRD9 and the mechanism of PROTAC-mediated degradation is essential for rational drug design and development.
PROTAC-Mediated Degradation of BRD9
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system.[3] The PROTAC simultaneously binds to the BRD9 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate BRD9. The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated degradation of BRD9 protein.
Role of BRD9 in the SWI/SNF Complex and Downstream Signaling
BRD9 is a subunit of the non-canonical BAF (ncBAF) complex, a member of the SWI/SNF family of chromatin remodelers.[1][2] These complexes utilize the energy from ATP hydrolysis to modulate chromatin structure, thereby regulating gene expression. The bromodomain of BRD9 recognizes and binds to acetylated lysine (B10760008) residues on histones, tethering the ncBAF complex to specific genomic loci.[2] In certain cancers, such as synovial sarcoma and SMARCB1-mutant tumors, cancer cells exhibit a synthetic lethal dependency on BRD9.[12][22][23] The degradation of BRD9 disrupts the function of the ncBAF complex, leading to altered gene expression and subsequent anti-proliferative effects.
Caption: Role of BRD9 in the ncBAF complex and cancer proliferation.
Conclusion
This compound stands out as an exceptionally potent degrader of BRD9. Its picomolar DC50 value suggests a high potential for effective target engagement and degradation at very low concentrations. The comparative data presented in this guide highlights the diverse landscape of BRD9 degraders, each with unique characteristics in terms of potency, selectivity, and the E3 ligase they recruit. The choice of a specific degrader will depend on the particular research question and experimental system. The provided experimental protocols and mechanistic diagrams serve as a foundational resource for researchers aiming to explore the therapeutic potential of BRD9 degradation. Further investigation into the pharmacokinetic and pharmacodynamic properties of these degraders will be crucial for their translation into clinical applications.
References
- 1. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC BRD9 Degrader-8_TargetMol [targetmol.com]
- 6. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. DBr-1 | DCAF1-BRD9 PROTAC | Probechem Biochemicals [probechem.com]
- 14. medkoo.com [medkoo.com]
- 15. QA-68-ZU81 (QA-68) | BRD9 PROTAC | Probechem Biochemicals [probechem.com]
- 16. biorxiv.org [biorxiv.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. dBRD9 | BRD9 PROTAC degrader | Probechem Biochemicals [probechem.com]
- 19. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. biorxiv.org [biorxiv.org]
- 23. biorxiv.org [biorxiv.org]
Understanding Ternary Complex Formation with PROTAC BRD9 Degrader-8: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the formation and characterization of the ternary complex involving the PROTAC BRD9 Degrader-8 (also known as compound E5). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative data, and key experimental protocols associated with this potent and selective BRD9 degrader.
Introduction to this compound (E5)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This compound is a highly potent and selective degrader of Bromodomain-containing protein 9 (BRD9), a subunit of the SWI/SNF chromatin remodeling complex implicated in certain cancers. This degrader works by forming a ternary complex between BRD9 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.
Mechanism of Action: The Ternary Complex
The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, consisting of the target protein (BRD9), the PROTAC molecule (Degrader-8), and an E3 ubiquitin ligase (CRBN). This proximity-induced event facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
An In-Depth Technical Guide to PROTAC BRD9 Degrader-8: E3 Ligase Recruitment and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology.[1] Its role in regulating gene expression makes it a critical factor in the proliferation of various cancer cells. Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of target proteins, such as BRD9, through the ubiquitin-proteasome system. This guide provides a comprehensive technical overview of a specific and highly potent BRD9 degrader, PROTAC BRD9 Degrader-8 (also referred to as compound E5), with a focus on its E3 ligase recruitment, mechanism of action, and the experimental methodologies used for its characterization.
This compound is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of BRD9.[2] This guide will detail the core principles of its action, provide comparative data with other known BRD9 degraders, and present detailed protocols for the key experiments used to evaluate its efficacy and mechanism.
Mechanism of Action: PROTAC-mediated BRD9 Degradation
PROTACs like BRD9 Degrader-8 function by hijacking the cell's natural protein disposal machinery. The process involves the formation of a ternary complex between the target protein (BRD9), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of BRD9. The resulting polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.
Quantitative Data Presentation
The efficacy of this compound has been quantified through various cellular and biochemical assays. For a comprehensive understanding, its performance is compared with other notable BRD9 degraders that utilize different E3 ligases.
Table 1: Degradation Potency of BRD9 PROTACs
| Compound | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Assay Time (h) |
| This compound (E5) | Cereblon (CRBN) | MV4-11 | 16 pM[2] | >90% | - |
| dBRD9 | Cereblon (CRBN) | MOLM-13 | ~104 nM[3] | >90%[4] | 4[4] |
| VZ185 | von Hippel-Lindau (VHL) | HEK293 (HiBiT-BRD9) | 4.0 nM | >95% | 2 |
| DBr-1 | DCAF1 | HEK293 (BRD9-HiBiT) | 90 nM[5] | ~80% | 2[6] |
Table 2: Anti-proliferative Activity of BRD9 PROTACs
| Compound | Cell Line | IC50 | Assay Time (days) |
| This compound (E5) | MV4-11 | 0.27 nM[2] | - |
| This compound (E5) | OCI-LY10 | 1.04 nM[2] | - |
| dBRD9 | EOL-1 | 4.87 nM | 7 |
| dBRD9 | MOLM-13 | - | 7 |
Table 3: Binding Affinities and Ternary Complex Cooperativity
| Compound | Binding to BRD9 (Kd/IC50) | Binding to E3 Ligase (Kd) | Ternary Complex Cooperativity (α) |
| This compound (E5) | - | - | - |
| VZ185 | 5.1 nM (to BRD9-BD) | 26 nM (to VHL) | 1.0 |
| DBr-1 | 13 nM (PROTAC Kd)[7] | - | - |
Note: A comprehensive dataset for the binding affinities and cooperativity of this compound is not publicly available.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound and other BRD9 degraders are provided below.
Western Blotting for BRD9 Degradation
This protocol is used to visualize and quantify the degradation of BRD9 protein in cells following treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., MV4-11, MOLM-13)
-
This compound (and other degraders for comparison)
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight (for adherent cells). Treat cells with a dose-response of this compound or other degraders for a specified time course (e.g., 2, 4, 8, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, add ECL substrate, and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BRD9 band intensity to the corresponding loading control band intensity.
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay quantitatively measures the formation of the BRD9-PROTAC-E3 ligase ternary complex.
Materials:
-
HEK293T cells
-
Expression vectors: NanoLuc®-BRD9 (donor) and HaloTag®-CRBN (acceptor)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
This compound
-
HaloTag® NanoBRET® 618 Ligand (acceptor)
-
Nano-Glo® Live Cell Substrate (donor)
-
White, 96-well assay plates
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with NanoLuc®-BRD9 and HaloTag®-CRBN expression vectors. Seed the transfected cells into a 96-well plate.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
-
Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM™. Add the HaloTag® NanoBRET® 618 Ligand to all wells. Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Reagent Addition: Add the Nano-Glo® Live Cell Substrate to each well.
-
Signal Detection: Immediately measure the donor emission (460 nm) and acceptor emission (>610 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the NanoBRET™ ratio indicates ternary complex formation. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50.
In Vitro Ubiquitination Assay (TR-FRET)
This biochemical assay directly measures the PROTAC-dependent ubiquitination of BRD9.
Materials:
-
Recombinant human E1 (UBE1), E2 (e.g., UBE2D2), and CRBN/DDB1 E3 ligase complex
-
Recombinant human BRD9 protein
-
Biotinylated-Ubiquitin and Europium-labeled anti-tag antibody (e.g., anti-GST if BRD9 is GST-tagged)
-
ATP
-
Ubiquitination reaction buffer
-
This compound
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Reaction Setup: In a 384-well plate, combine the E1, E2, CRBN/DDB1 complex, BRD9, biotin-ubiquitin, and this compound in the ubiquitination reaction buffer.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents: streptavidin-acceptor fluorophore and Europium-labeled anti-tag antibody.
-
Signal Measurement: Measure the time-resolved fluorescence at the acceptor and donor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates ubiquitination of BRD9.
Global Proteomics by LC-MS/MS for Selectivity Profiling
This unbiased approach provides a global view of protein level changes upon treatment with a degrader, offering a comprehensive assessment of selectivity.
Materials:
-
Cell line of interest
-
This compound and vehicle control (DMSO)
-
Lysis buffer (e.g., urea-based)
-
DTT and iodoacetamide
-
Trypsin
-
Tandem Mass Tag (TMT) reagents (optional, for multiplexing)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Cell Culture and Lysis: Treat cells with this compound or DMSO for a specified time. Lyse the cells and quantify the protein concentration.
-
Protein Digestion: Reduce and alkylate the proteins, followed by digestion with trypsin overnight.
-
Peptide Labeling (Optional): Label the resulting peptides with TMT reagents to enable multiplexed analysis.
-
Peptide Cleanup: Desalt the peptides using SPE cartridges.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS.
-
Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare the abundance of each protein in the degrader-treated sample to the control sample to identify on-target and off-target degradation events.
Conclusion
This compound (E5) is a highly potent and selective degrader of BRD9 that recruits the Cereblon E3 ligase.[2] The in-depth technical guide provided here outlines its mechanism of action and offers a comparative analysis with other BRD9 degraders. The detailed experimental protocols for key assays such as Western blotting, NanoBRET, in vitro ubiquitination, and global proteomics serve as a valuable resource for researchers in the field of targeted protein degradation. These methodologies are crucial for the discovery, characterization, and optimization of novel PROTACs, ultimately advancing the development of new cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dBRD9 | PROTACs | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DBr-1 | DCAF1-BRD9 PROTAC | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
chemical properties of PROTAC BRD9 Degrader-8
An in-depth technical guide on the chemical properties and biological activity of PROTAC BRD9 Degrader-8 (also known as compound E5), a highly potent and selective molecule designed for the targeted degradation of Bromodomain-containing protein 9 (BRD9). This document is intended for researchers, scientists, and drug development professionals, providing key data, experimental methodologies, and pathway visualizations.
Introduction
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of specific target proteins.[1] It operates by linking the target protein, BRD9, to an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to mark BRD9 for destruction.[1] BRD9 is a subunit of the human SWI/SNF (BAF) chromatin remodeling complex, which plays a critical role in regulating gene expression.[2] Aberrant BRD9 activity has been implicated in several cancers, making it an attractive therapeutic target.[2][3] this compound (compound E5) has demonstrated exceptional potency and selectivity, showing promise for the treatment of hematological tumors.[4][5]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of a compound are crucial for its development and application in research. While a complete public datasheet for this compound is not available, the table below summarizes known analogous information for representative PROTACs to provide context.
| Property | Data | Reference |
| Compound Name | This compound (Compound E5) | [4] |
| Molecular Formula | Data not publicly available | |
| Molecular Weight | Data not publicly available | |
| CAS Number | Data not publicly available | |
| Appearance | Typically exists as a solid at room temp. | [6] |
| Solubility | Soluble in DMSO |
Biological Activity
This compound exhibits potent biological activity, characterized by its ability to induce the degradation of BRD9 and inhibit the proliferation of cancer cell lines at very low concentrations.[4][5]
| Parameter | Cell Line | Value | Reference |
| DC₅₀ | MV4-11 | 16 pM | [4][7] |
| IC₅₀ | MV4-11 | 0.27 nM | [4][7] |
| IC₅₀ | OCI-LY10 | 1.04 nM | [4][7] |
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of the degrader required to reduce the level of the target protein by 50%.
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the degrader required to inhibit a biological process (such as cell proliferation) by 50%.
Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[8] this compound specifically recruits the Cereblon (CRBN) E3 ligase.[5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD9. The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome. The degrader molecule is not consumed in this process and can proceed to induce the degradation of additional BRD9 proteins, acting in a catalytic manner.[8]
Signaling Pathways
BRD9 is a crucial component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, acting as an "epigenetic reader" that recognizes acetylated histones.[9] By influencing chromatin structure, the BAF complex regulates the expression of a multitude of genes.[2] The degradation of BRD9 disrupts these functions, impacting downstream signaling pathways involved in cell proliferation, cell cycle control, and oncogenesis. Studies have shown that BRD9 inhibition or degradation can affect various pathways, including those related to MYC, the cell cycle, and androgen receptor signaling.[10][11]
Experimental Protocols
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is used to quantify the dose- and time-dependent degradation of BRD9 protein following treatment with this compound.
Workflow Diagram
Materials:
-
MV4-11 or OCI-LY10 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (and DMSO as vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed MV4-11 cells at an appropriate density in multi-well plates. Allow cells to grow for 24 hours. Treat cells with a range of concentrations of this compound (e.g., 0.01 pM to 100 nM) or DMSO for a specified time (e.g., 4, 8, 12, or 24 hours).[12][13]
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, incubate on ice for 30 minutes, and centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.[13]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and run to separate proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[12]
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.[12]
-
Data Analysis: Quantify band intensity using densitometry software. Normalize BRD9 band intensity to the loading control. Calculate the percentage of BRD9 degradation relative to the DMSO-treated control to determine DC₅₀ values.
Protocol 2: Cell Viability Assay
This protocol measures the anti-proliferative effects of this compound to determine its IC₅₀ value.
Materials:
-
MV4-11 or OCI-LY10 cells
-
Complete cell culture medium
-
This compound (and DMSO as vehicle control)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compound to the wells, resulting in a final concentration range (e.g., 0.01 nM to 1 µM). Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the DMSO control wells (representing 100% viability). Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PROTAC BRD9 Degrader-5 I CAS#: 2704616-86-2 I PROTAC I InvivoChem [invivochem.com]
- 7. PROTAC BRD9 Degrader-8_TargetMol [targetmol.com]
- 8. annualreviews.org [annualreviews.org]
- 9. Gene - BRD9 [maayanlab.cloud]
- 10. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
PROTAC BRD9 Degrader-8: A Technical Guide for Hematological Tumor Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PROTAC BRD9 Degrader-8, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization in the context of hematological malignancies.
Introduction to this compound
This compound, also identified as compound E5, is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the selective degradation of BRD9.[1][2] BRD9 is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and has been identified as a promising therapeutic target in various cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and multiple myeloma (MM).[1][3] Unlike traditional inhibitors that only block the protein's function, PROTACs like Degrader-8 eliminate the target protein, which can lead to a more profound and sustained therapeutic effect.[1][3]
This compound demonstrates high potency in inducing the degradation of BRD9 and exhibits significant anti-proliferative effects in hematological tumor cell lines.[2][4][5]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1] It is a chimeric molecule with three key components: a ligand that binds to BRD9, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon (CRBN)), and a linker connecting the two.[1]
The mechanism can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to BRD9 and the CRBN E3 ubiquitin ligase, forming a ternary complex.[1]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to tag BRD9 with ubiquitin molecules.
-
Proteasomal Degradation: The poly-ubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.[1]
-
Recycling: After degradation of BRD9, the PROTAC is released and can engage another BRD9 protein, acting catalytically.
This targeted degradation of BRD9 disrupts the function of the ncBAF complex, leading to changes in gene expression that can induce cell cycle arrest, apoptosis, and terminal differentiation in cancer cells.[3]
Quantitative Data
The efficacy of this compound has been quantified in various hematological cancer cell lines. The following tables summarize the key degradation and anti-proliferative potencies.
| Degradation Potency (DC50) | |
| Parameter | Value |
| DC50 | 16 pM |
DC50 (Degradation Concentration 50) is the concentration of the degrader required to reduce the level of the target protein by 50%.[4][5]
| Anti-proliferative Activity (IC50) | ||
| Cell Line | Cancer Type | IC50 |
| MV4-11 | Acute Myeloid Leukemia | 0.27 nM |
| OCI-LY10 | Diffuse Large B-cell Lymphoma | 1.04 nM |
IC50 (Inhibitory Concentration 50) is the concentration of the drug that inhibits the growth of 50% of the cells.[2][4]
Signaling Pathways and Experimental Workflow
Signaling Pathway of BRD9 Degradation
The degradation of BRD9 has been shown to impact key oncogenic signaling pathways in hematological malignancies. Notably, it can suppress the STAT5 signaling pathway and reduce the expression of the MYC oncogene, both of which are critical for the proliferation and survival of leukemic cells.[3][6]
Caption: Mechanism of this compound and its downstream effects.
Experimental Workflow for Evaluating BRD9 Degraders
The following diagram illustrates a typical workflow for the preclinical evaluation of a BRD9 degrader like this compound.
References
- 1. BRD9 Bifunctional Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC BRD9 Degrader-8_TargetMol [targetmol.com]
- 6. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BRD9 in Synovial Sarcoma: A Technical Guide for Researchers
An In-depth Examination of a Novel Therapeutic Target
Synovial sarcoma, a rare and aggressive soft-tissue malignancy, is characterized by a pathognomonic chromosomal translocation that gives rise to the SS18-SSX fusion oncoprotein. This oncogenic driver has historically proven to be a challenging therapeutic target. However, recent research has illuminated a critical dependency of synovial sarcoma cells on Bromodomain-containing protein 9 (BRD9), a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex. This discovery has opened a new and promising avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the pivotal role of BRD9 in the pathogenesis of synovial sarcoma, details on the preclinical and clinical development of BRD9-targeting therapies, and detailed protocols for key experimental methodologies in this field of study.
The Molecular Pathogenesis of Synovial Sarcoma and the Role of BRD9
Synovial sarcoma is driven by a chromosomal translocation, t(X;18)(p11.2;q11.2), which fuses the SS18 gene to one of three SSX genes (SSX1, SSX2, or SSX4)[1]. The resultant SS18-SSX fusion protein is the primary oncogenic driver of the disease[2][3]. This fusion protein integrates into the mammalian SWI/SNF (BAF) chromatin remodeling complex, leading to aberrant gene regulation that underlies the malignant phenotype[4][5].
A key breakthrough in understanding the oncogenic function of the SS18-SSX-containing BAF complex was the identification of BRD9 as an essential component and a selective functional dependency in synovial sarcoma cells[2][3][6]. Through techniques such as domain-focused CRISPR-Cas9 screens, the bromodomain of BRD9 was identified as a critical vulnerability in this cancer type[2][3][6][7]. BRD9 is a subunit of a non-canonical BAF (ncBAF) complex, and its integration into the SS18-SSX-containing BAF complex is crucial for the growth and survival of synovial sarcoma cells[2][3][6].
The SS18-SSX fusion protein and BRD9 have been shown to co-localize extensively on the synovial sarcoma genome, particularly at super-enhancer regions associated with high levels of H3K27 acetylation[2][6]. This co-localization is critical for driving the oncogenic transcriptional programs that are characteristic of synovial sarcoma[2][6]. One of the key downstream effectors of the BRD9-containing complex is the proto-oncogene MYC. Degradation of BRD9 leads to the loss of MYC from chromatin at regions where they are co-bound, resulting in the downregulation of MYC target genes, as well as genes involved in ribosome biogenesis and the cell cycle[8].
Therapeutic Strategies Targeting BRD9
The critical role of BRD9 in synovial sarcoma has led to the development of therapeutic agents designed to inhibit or degrade this protein. Two main strategies have been pursued: small molecule inhibition of the BRD9 bromodomain and targeted protein degradation.
Bromodomain Inhibitors
Initial therapeutic efforts focused on small molecule inhibitors that target the bromodomain of BRD9. While these inhibitors demonstrated some selectivity for synovial sarcoma cells over other sarcoma subtypes, their effects were generally modest, with IC50 values in the micromolar range[8]. Further studies revealed that even in the presence of these inhibitors, a significant amount of BRD9 remained bound to chromatin, suggesting that simply blocking the bromodomain's acetyl-lysine binding function may not be sufficient to fully abrogate its oncogenic role[9].
BRD9 Degraders (PROTACs and Heterobifunctionals)
Targeted protein degradation has emerged as a more potent approach to neutralize BRD9. This strategy utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which induce the ubiquitination and subsequent proteasomal degradation of the target protein. Several BRD9 degraders, including FHD-609 and CFT8634, have been developed and have shown significant promise in both preclinical and clinical settings[7][10][11].
These degraders have demonstrated robust and selective degradation of BRD9 in synovial sarcoma cells, leading to a more profound and sustained inhibition of the oncogenic transcriptional programs compared to bromodomain inhibitors[2]. In vivo, BRD9 degraders have shown significant anti-tumor activity in synovial sarcoma xenograft models, with some leading to complete tumor growth suppression[12].
Preclinical and Clinical Data
In Vitro Efficacy
The following table summarizes the in vitro activity of various BRD9 inhibitors and degraders in synovial sarcoma cell lines.
| Compound | Mechanism | Cell Line(s) | Assay | Endpoint | Value | Reference(s) |
| BI-7273 | Bromodomain Inhibitor | Multiple Synovial Sarcoma | Growth | IC50 | ~µM range | [8] |
| I-BRD9 | Bromodomain Inhibitor | Multiple Synovial Sarcoma | Growth | IC50 | ~µM range | [8] |
| dBRD9-A | Degrader | Multiple Synovial Sarcoma | Viability | - | More potent than inhibitors | [2] |
| FHD-609 | Degrader | Multiple Synovial Sarcoma | Growth Inhibition & Colony Formation | - | Picomolar effects | [12] |
| FHD-609 | Degrader | SYO-1 | BRD9 Degradation | - | 16-fold reduction at 16 nM (4h) | [12] |
| CFT8634 | Degrader | Synovial Sarcoma | BRD9 Degradation | DC50 | 2 nM | [11] |
| CW-3308 | Degrader | HS-SY-II | BRD9 Degradation | DC50 | < 10 nM | [13] |
In Vivo Preclinical Studies
The efficacy of BRD9-targeted therapies has been evaluated in various synovial sarcoma xenograft models.
| Compound | Model | Dosing | Key Findings | Reference(s) |
| dBRD9-A | Patient-Derived Xenograft | Not Specified | Inhibits tumor progression | [2] |
| FHD-609 | SYO-1 CDX | 0.05, 0.25, 1.0, 5.0 mg/kg (single IV) | Dose- and time-dependent BRD9 degradation and antitumor efficacy | [12] |
| FHD-609 | ASKA CDX | 0.1, 0.5, 2.0 mg/kg (IV) | Superior tumor growth inhibition compared to ifosfamide (B1674421) and pazopanib. Complete suppression at 2 mg/kg over 30 days. | [12] |
| CFT8634 | Patient-Derived Xenograft (SS18-SSX1 & SS18-SSX2) | Not Specified | Dose-dependent anti-tumor activity, durable tumor regressions. | [10] |
| CW-3308 | HS-SY-II Xenograft | Single oral dose | >90% reduction of BRD9 protein in tumor tissue. | [13] |
Clinical Trials
The promising preclinical data for BRD9 degraders has led to their evaluation in clinical trials for patients with advanced synovial sarcoma.
FHD-609 (NCT04965753) [3][5][14][15][16]
-
Design: A Phase 1, multicenter, open-label, dose-escalation and expansion study to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and clinical activity of intravenously administered FHD-609 in subjects with advanced synovial sarcoma or advanced SMARCB1-loss tumors.
-
Dosing: FHD-609 was administered intravenously at escalating doses either twice weekly (5–80 mg) or once weekly (40–120 mg)[14][15].
-
Key Findings:
-
Fifty-five patients were treated for a median of 43 days[14][15].
-
The maximum tolerated doses were identified as 40 mg twice weekly and 80 mg once weekly[14][15].
-
Dose-limiting toxicities included QTc prolongation and syncope[14][15].
-
One patient (2%) achieved a partial response, and eight patients (15%) had stable disease, with two of these lasting longer than 6 months[14].
-
Extensive BRD9 degradation in tumor tissue was observed, which correlated with the downregulation of cancer cell proliferation gene sets[14].
-
The FDA placed a partial clinical hold on the study due to a grade 4 QTc prolongation event, pausing new enrollment[5].
-
-
Design: A Phase 1/2 clinical trial to evaluate CFT8634 in patients with synovial sarcoma and SMARCB1-null solid tumors[10][17].
-
Dosing: Oral administration[7].
-
Key Findings (as of May 2023):
Detailed Experimental Protocols
Lentiviral-Based CRISPR/Cas9 Knockout Screen
This protocol describes a pooled CRISPR/Cas9 knockout screen to identify functional dependencies in synovial sarcoma cell lines, adapted from methodologies described in the literature[2][19][20][21][22][23].
1. sgRNA Library Design and Cloning:
-
Design a custom single-guide RNA (sgRNA) library targeting functional domains of chromatin regulatory proteins.
-
Synthesize oligonucleotides for each sgRNA.
-
Anneal and phosphorylate complementary sgRNA oligonucleotides.
-
Clone the annealed oligos into a lentiviral vector co-expressing Cas9 and the sgRNA scaffold (e.g., lentiCRISPRv2) using Golden Gate assembly[19].
2. Lentivirus Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the viral supernatant 48-72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
3. Cell Transduction and Screening:
-
Transduce Cas9-expressing synovial sarcoma cells with the lentiviral sgRNA library at a low MOI (e.g., 0.3-0.5) to ensure that most cells receive a single sgRNA.
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Collect a baseline population of cells at an early time point (e.g., day 3 post-selection).
-
Culture the remaining cells for an extended period (e.g., 15-21 days) to allow for the depletion of sgRNAs targeting essential genes.
4. Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA from the baseline and final cell populations.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform high-throughput sequencing of the PCR amplicons.
5. Data Analysis:
-
Count the reads for each sgRNA in the baseline and final populations.
-
Calculate the log2 fold change in the abundance of each sgRNA to identify those that are significantly depleted, indicating a gene dependency.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol outlines the steps for performing ChIP-seq to map the genome-wide binding sites of BRD9 and SS18-SSX, based on established methods[1][4][24][25].
1. Cell Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA in live synovial sarcoma cells with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-500 bp using sonication.
2. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-BRD9 or anti-SSX).
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specifically bound chromatin.
3. Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with proteinase K.
4. DNA Purification and Library Preparation:
-
Purify the DNA using phenol-chloroform extraction or a column-based method.
-
Prepare a sequencing library from the purified DNA.
5. Sequencing and Data Analysis:
-
Perform high-throughput sequencing of the ChIP-seq library.
-
Align the sequencing reads to the reference genome.
-
Use peak-calling algorithms to identify regions of enrichment, representing the binding sites of the protein of interest.
Co-Immunoprecipitation (Co-IP)
This protocol describes the co-immunoprecipitation of BRD9 and the BAF complex to confirm their interaction in synovial sarcoma cells[26][27][28][29][30].
1. Cell Lysis:
-
Lyse synovial sarcoma cells in a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice to ensure complete lysis.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
2. Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the bait protein (e.g., anti-BRD9) or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
3. Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove unbound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against the bait protein (BRD9) and suspected interacting partners (e.g., core BAF complex subunits) to confirm their co-precipitation.
Cell Viability (MTT) Assay
This protocol details the use of the MTT assay to assess the effect of BRD9 inhibitors or degraders on the viability of synovial sarcoma cells[31][32].
1. Cell Seeding:
-
Seed synovial sarcoma cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the BRD9-targeting compound or a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
3. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance from the absorbance of each well.
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration and calculate the IC50 value using non-linear regression.
Conclusion
The identification of BRD9 as a critical dependency in synovial sarcoma represents a significant advancement in the understanding of this disease's molecular underpinnings and has provided a promising new therapeutic target. The development of potent and selective BRD9 degraders has shown considerable promise in preclinical models and early-phase clinical trials, offering a novel therapeutic strategy for a patient population with limited treatment options. Further research is warranted to optimize the safety and efficacy of BRD9-targeted therapies and to explore potential combination strategies to overcome resistance and improve patient outcomes. The methodologies outlined in this guide provide a framework for researchers to further investigate the role of BRD9 in synovial sarcoma and to contribute to the development of novel and effective treatments for this devastating disease.
References
- 1. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
- 7. c4therapeutics.com [c4therapeutics.com]
- 8. foghorntx.com [foghorntx.com]
- 9. researchgate.net [researchgate.net]
- 10. | BioWorld [bioworld.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 13. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A Phase I Study of FHD-609, a Heterobifunctional Degrader of Bromodomain-Containing Protein 9, in Patients with Advanced Synovial Sarcoma or SMARCB1-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hra.nhs.uk [hra.nhs.uk]
- 17. C4 Therapeutics doses first subject in Phase I/II cancer therapy trial [clinicaltrialsarena.com]
- 18. CTOS 2023 [ctos2023.eventscribe.net]
- 19. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. genecopoeia.com [genecopoeia.com]
- 22. media.addgene.org [media.addgene.org]
- 23. takarabio.com [takarabio.com]
- 24. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. assaygenie.com [assaygenie.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 29. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 30. Two-Step Coimmunoprecipitation (TIP) Enables Efficient and Highly Selective Isolation of Native Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. broadpharm.com [broadpharm.com]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Selectivity of PROTAC BRD9 Degrader-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity of PROTAC BRD9 Degrader-8, a potent heterobifunctional molecule designed to induce the degradation of Bromodomain-containing protein 9 (BRD9). Understanding the selectivity of such a degrader is paramount for its development as a therapeutic agent, as off-target effects can lead to unforeseen toxicities. This document provides a comprehensive overview of the quantitative data available for this compound, detailed experimental protocols for assessing its selectivity, and visualizations of its mechanism of action and experimental workflows.
Core Concept: Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality. These molecules are engineered with two distinct ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome. This event-driven pharmacology allows for the catalytic removal of a target protein, a distinct mechanism from traditional occupancy-based inhibition.[1]
Quantitative Data Summary
This compound, also identified as compound E5, has demonstrated exceptional potency in degrading BRD9.[2][3][4][5] The following tables summarize the available quantitative data for this compound and provide a comparative landscape with other known BRD9 degraders.
Table 1: Potency and Anti-Proliferative Activity of this compound (E5)
| Metric | Cell Line | Value | Reference |
| DC50 | - | 16 pM | [2][3][4][5] |
| IC50 | MV4-11 | 0.27 nM | [2][3][4][5] |
| IC50 | OCI-LY10 | 1.04 nM | [2][3][4][5] |
Table 2: Selectivity Profile of this compound (E5) and Other BRD9 Degraders
| Compound | Target | Metric | Value | Selectivity Notes | Reference |
| This compound (E5) | BRD9 | DC50 | 16 pM | Highly selective for BRD9. | [2][3][4][5] |
| BRD4 | Degradation | No degradation up to 100 nM | Quantitative proteomics revealed homologous bromodomain proteins, including the BET family, were not significantly affected.[6] | [6] | |
| BRD7 | Degradation | No degradation up to 100 nM | [6] | ||
| GSPT1 | Degradation | No degradation | Excellent selectivity for neo-substrate recruitment. | [6] | |
| IKZF1 | Degradation | Moderate degradation | [6] | ||
| dBRD9 | BRD9 | Degradation | Potent | Highly selective for BRD9. | [7] |
| BRD4 | Degradation | No degradation up to 5 µM | [7] | ||
| BRD7 | Degradation | No degradation up to 5 µM | [7] | ||
| CW-3308 | BRD9 | DC50 | < 10 nM | High degradation selectivity over BRD7 and BRD4. | [8] |
| BRD7 | Degradation | - | [8] | ||
| BRD4 | Degradation | - | [8] | ||
| PROTAC 23 | BRD9 | DC50 | 1.8 nM | Degrades both BRD7 and BRD9. | [9] |
| BRD7 | DC50 | 4.5 nM | [9] |
Experimental Protocols
To rigorously assess the selectivity of a PROTAC degrader, a combination of targeted and global proteomic approaches is recommended. Below are detailed protocols for Western Blotting and Quantitative Mass Spectrometry-based Proteomics.
Western Blotting for Targeted Protein Degradation Analysis
This method is used to confirm the degradation of the target protein and to assess the levels of closely related off-target proteins.
Materials and Reagents:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD9, anti-BRD4, anti-BRD7, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound and a DMSO control for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10][11]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[11]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest (e.g., anti-BRD9) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[10]
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.[10]
Quantitative Mass Spectrometry-based Proteomics for Global Selectivity Profiling
This unbiased approach provides a comprehensive view of the proteome-wide effects of the degrader, enabling the identification of both on-target and off-target degradation events. Tandem Mass Tag (TMT) labeling is a common method for this purpose.
Materials and Reagents:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
PBS
-
Lysis buffer (e.g., 8 M urea (B33335) in triethylammonium (B8662869) bicarbonate buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
TMT labeling reagents
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound or DMSO as described for Western Blotting. Shorter treatment times (< 6 hours) are often used to focus on direct degradation events.[12]
-
Protein Extraction and Digestion:
-
Lyse the cells in a denaturing lysis buffer.
-
Quantify the protein concentration.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins into peptides using trypsin overnight.[13]
-
-
TMT Labeling: Label the peptide samples from the different treatment conditions with the TMT reagents according to the manufacturer's protocol. Combine the labeled samples.
-
Peptide Fractionation: Fractionate the combined peptide sample using high-pH reversed-phase HPLC to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze the fractionated peptides using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant). Identify and quantify the proteins. Compare the protein abundance in the degrader-treated samples to the vehicle control to identify significantly downregulated proteins.[7]
Visualizations
Mechanism of Action and Experimental Workflows
To visually represent the core concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. | Semantic Scholar [semanticscholar.org]
- 6. Probe BRD9-PROTAC-E5 | Chemical Probes Portal [chemicalprobes.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Initial Characterization of PROTAC BRD9 Degrader-8's Cellular Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial cellular characterization of PROTAC BRD9 Degrader-8, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the underlying molecular mechanisms and experimental workflows.
Data Presentation
The cellular effects of this compound, also identified as compound E5, have been quantified to determine its potency, efficacy, and anti-proliferative activity.[1][2][3][4] The following tables summarize the key quantitative data from initial characterization studies.
Table 1: Degradation Potency and Efficacy of this compound (E5)
| Parameter | Cell Line | Value | Time Point | Assay |
| DC₅₀ | MV4-11 | 16 pM | Not Specified | Western Blot |
| Dₘₐₓ | MV4-11 | >95% | 4 hours | Western Blot |
| Time to Dₘₐₓ | MV4-11 | ~4 hours | Not Specified | Western Blot |
DC₅₀ (Half-maximal degradation concentration): The concentration of the degrader required to induce 50% degradation of the target protein. Dₘₐₓ (Maximum degradation): The maximum percentage of protein degradation achieved at a given concentration.
Table 2: Anti-proliferative Activity of this compound (E5)
| Parameter | Cell Line | Value | Assay |
| IC₅₀ | MV4-11 | 0.27 nM | Cell Viability Assay |
| IC₅₀ | OCI-LY10 | 1.04 nM | Cell Viability Assay |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the degrader that inhibits 50% of cell growth.
Table 3: Selectivity Profile of this compound (E5) via Quantitative Proteomics
A comprehensive proteomics analysis was conducted in MV4-11 cells to assess the selectivity of this compound. Of the 4849 proteins quantified, BRD9 was the most significantly downregulated protein.[3]
| Protein | Fold Change vs. Control | Significance |
| BRD9 | Significantly Decreased | High |
| BRD4 | Not Significantly Affected | - |
| BRD7 | Not Significantly Affected | - |
| BET Family Proteins | Not Significantly Affected | - |
| CHEK2 | Notable Downregulation | Moderate |
| KHDC4 | Notable Downregulation | Moderate |
| CELF1 | Notable Downregulation | Moderate |
| TTK | Notable Downregulation | Moderate |
The downregulation of proteins other than BRD9 may be attributed to downstream signaling pathway alterations resulting from BRD9 degradation.[3]
Table 4: Effect of this compound (E5) on Cell Cycle and Apoptosis in MV4-11 Cells
| Assay | Treatment Concentration | Result |
| Cell Cycle Analysis | 1 nM | G1 Phase Arrest |
| Apoptosis Assay | 1 nM | Induction of Apoptosis |
Specific quantitative data on the percentage of cells in each cell cycle phase and the percentage of apoptotic cells were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Protein Degradation
This protocol is used to determine the degradation of BRD9 protein levels in cells treated with this compound.
Materials:
-
Cell line (e.g., MV4-11)
-
This compound (E5)
-
DMSO (Vehicle control)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of this compound or DMSO for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. Resolve protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of BRD9 degradation.
Cell Viability Assay
This protocol is used to assess the anti-proliferative effect of this compound.
Materials:
-
Cell lines (e.g., MV4-11, OCI-LY10)
-
This compound (E5)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Calculate the IC₅₀ value by plotting the cell viability against the logarithm of the degrader concentration.
Quantitative Mass Spectrometry-Based Proteomics
This protocol provides a global view of protein level changes upon treatment with this compound to assess its selectivity.
Materials:
-
MV4-11 cells
-
This compound (E5)
-
Lysis buffer for mass spectrometry
-
Trypsin
-
Tandem Mass Tag (TMT) reagents
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Cell Treatment and Lysis: Treat MV4-11 cells with this compound or vehicle control for 6 hours. Lyse the cells and extract the proteins.
-
Protein Digestion and Labeling: Digest the proteins into peptides using trypsin. Label the peptides from each condition with TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Process the raw data using proteomics software to identify and quantify proteins. Determine the relative abundance of each protein in the treated samples compared to the control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
MV4-11 cells
-
This compound (E5)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for 24-48 hours.
-
Cell Fixation: Harvest and wash the cells with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
MV4-11 cells
-
This compound (E5)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for a specified time (e.g., 48 hours).
-
Staining: Harvest and wash the cells with PBS. Resuspend the cells in Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, detecting FITC and PI fluorescence.
-
Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for Western blotting.
Caption: BRD9 signaling and the effects of its degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probe BRD9-PROTAC-E5 | Chemical Probes Portal [chemicalprobes.org]
- 4. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for PROTAC BRD9 Degrader-8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, offering a powerful tool for studying protein function and developing novel therapeutics. PROTAC BRD9 Degrader-8, also known as compound E5, is a highly potent and selective heterobifunctional molecule designed to induce the degradation of Bromodomain-containing protein 9 (BRD9).[1] BRD9 is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and has emerged as a therapeutic target in various cancers, including synovial sarcoma and hematological malignancies.[2][3]
This document provides detailed experimental protocols for the application of this compound in a cell culture setting. These guidelines will enable researchers to effectively evaluate its potency, selectivity, and mechanism of action.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[4][5] This heterobifunctional molecule consists of a ligand that binds to BRD9 and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[4][5][6] The simultaneous binding of this compound to both BRD9 and the E3 ligase forms a ternary complex.[4][5] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD9, marking it for recognition and subsequent degradation by the proteasome.[4][5] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRD9 protein molecules.[5][7]
Quantitative Data Summary
The following tables summarize the reported potency of various BRD9 degraders across different cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: Degradation Potency (DC50) of BRD9 Degraders
| Degrader | Cell Line | DC50 | Treatment Time | E3 Ligase Recruited | Reference |
| This compound (E5) | MV4-11 | 16 pM | Not Specified | Not Specified | [1][8] |
| dBRD9-A | OPM2 | <100 nM | 24 hours | CRBN | |
| dBRD9-A | H929 | <100 nM | 24 hours | CRBN | [2] |
| PROTAC 11 | Not Specified | 50 nM | Not Specified | CRBN | [7] |
| PROTAC 23 | EOL-1 | 1.8 nM | Not Specified | VHL | [7] |
| AMPTX-1 | MV4-11 | 0.5 nM | 6 hours | DCAF16 | [9][10] |
| AMPTX-1 | MCF-7 | 2 nM | 6 hours | DCAF16 | [9][10] |
| CW-3308 | G401 | <10 nM | Not Specified | Cereblon | |
| CW-3308 | HS-SY-II | <10 nM | Not Specified | Cereblon | [11] |
Table 2: Anti-proliferative Activity (IC50) of BRD9 Degraders
| Degrader | Cell Line | IC50 | Treatment Time | Reference |
| This compound (E5) | MV4-11 | 0.27 nM | Not Specified | [1][8] |
| This compound (E5) | OCI-LY10 | 1.04 nM | Not Specified | [1][8] |
| dBRD9-A | OPM2 | 10-100 nM | 5 days | |
| dBRD9-A | H929 | 10-100 nM | 5 days | [2] |
| QA-68 | MV4-11 | 1-10 nM | 6 days | |
| QA-68 | SKM-1 | 1-10 nM | 6 days | [12] |
Experimental Protocols
The following protocols provide a framework for assessing the activity of this compound. Optimization may be required depending on the cell line and specific experimental conditions.
Protocol 1: General Cell Culture and Treatment
This protocol describes the basic steps for culturing and treating cells with this compound.
Materials:
-
Cell line of interest (e.g., MV4-11, OCI-LY10)
-
Complete growth medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Multi-well plates (6-well, 12-well, or 96-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks with complete growth medium in a humidified incubator.
-
Passage cells as needed to maintain logarithmic growth. For experiments, ensure cells are healthy and have high viability.
-
Seed cells into multi-well plates at a density appropriate for the specific assay and cell line. Allow cells to adhere overnight if applicable.
-
Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest degrader concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the degrader or vehicle control.
-
Incubate the cells for the desired treatment time (e.g., 4, 6, 24 hours for degradation studies; 5-7 days for viability assays).[2][9][13]
Protocol 2: Analysis of BRD9 Protein Degradation by Western Blot
This protocol details the steps to quantify the degradation of BRD9 protein following treatment with the degrader.
Materials:
-
Treated cell lysates from Protocol 1
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-BRD9 antibody
-
Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[14]
-
Incubate the lysates on ice for 30 minutes, then centrifuge to pellet cell debris.[14]
-
Determine the protein concentration of the supernatant using a BCA assay.[14]
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Block the membrane for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[14]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect the protein bands using an ECL substrate and an imaging system.[14]
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[14]
-
Quantify band intensities to determine the percentage of BRD9 degradation relative to the vehicle control.
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo)
This protocol is for assessing the effect of BRD9 degradation on cell proliferation and viability.
Materials:
-
Cells treated in a 96-well plate from Protocol 1
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
After the long-term incubation period (e.g., 5-7 days), add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Troubleshooting
Problem: Inefficient BRD9 degradation.
-
Possible Cause: Suboptimal degrader concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration (DC50). Be aware of the "hook effect," where excessively high concentrations can reduce degradation efficiency.[14]
-
-
Possible Cause: Inappropriate treatment time.
-
Solution: Conduct a time-course experiment to find the optimal treatment duration. Degradation can often be observed within a few hours.[14]
-
-
Possible Cause: Cell line specificity.
-
Solution: Confirm the expression of BRD9 and the relevant E3 ligase in your cell line using Western Blot.[14]
-
Problem: High variability in results.
-
Possible Cause: Inconsistent cell health or passage number.
-
Solution: Use cells from a consistent passage number and ensure high viability before seeding.
-
-
Possible Cause: Compound instability.
-
Solution: Ensure the degrader is fully dissolved and stable in the cell culture medium. Prepare fresh dilutions for each experiment.
-
By following these protocols and considering the provided data, researchers can effectively characterize the cellular activity of this compound and advance the understanding of BRD9 as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elifesciences.org [elifesciences.org]
- 4. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 5. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTAC BRD9 Degrader-8 In Vitro
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of PROTAC BRD9 Degrader-8, a potent and selective degrader of the Bromodomain-containing protein 9 (BRD9). This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of key biological pathways and experimental workflows.
Introduction
This compound is a heterobifunctional molecule designed to induce the targeted degradation of BRD9, a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex. By hijacking the cell's ubiquitin-proteasome system, this PROTAC offers a powerful tool to study the biological functions of BRD9 and explore its therapeutic potential in various diseases, including cancer.
Mechanism of Action
This compound functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD9, marking it for recognition and subsequent degradation by the proteasome. This event-driven pharmacology allows for sub-stoichiometric degradation of the target protein.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and other relevant BRD9 degraders in various cancer cell lines.
Table 1: Degradation Potency (DC50) of BRD9 Degraders
| Compound | Cell Line | DC50 | Assay Time (h) |
| This compound (E5) | MV4-11 | 16 pM | Not Specified |
| AMPTX-1 | MV4-11 | 0.5 nM | 6 |
| AMPTX-1 | MCF-7 | 2 nM | 6 |
| VZ185 | Not Specified | 4.5 nM | Not Specified |
| DBr-1 | Not Specified | 90 nM | Not Specified |
Table 2: Anti-proliferative Activity (IC50) of BRD9 Degraders
| Compound | Cell Line | IC50 | Assay Time (days) |
| This compound (E5) | MV4-11 | 0.27 nM | Not Specified |
| This compound (E5) | OCI-LY10 | 1.04 nM | Not Specified |
| dBRD9-A | Multiple Myeloma Cell Lines | 10 - 100 nM | 5 |
| QA-68 | MV4;11 | 1 - 10 nM | 6 |
| QA-68 | SKM-1 | 1 - 10 nM | 6 |
| dBRD9 | EOL-1 | 4.872 nM | 7 |
| dBRD9 | A204 | 89.8 nM | 7 |
Experimental Protocols
Here are detailed protocols for key in vitro assays to evaluate the activity of this compound.
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is to determine the dose- and time-dependent degradation of BRD9 protein following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, OCI-LY10)
-
Complete cell culture medium
-
This compound (and DMSO as vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with varying concentrations of this compound (e.g., 0.01 pM to 100 nM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and image using a chemiluminescence detection system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BRD9 band intensity to the loading control.
-
Calculate the percentage of BRD9 degradation relative to the vehicle control.
-
Protocol 2: Cell Viability Assay (CCK-8)
This assay measures the effect of BRD9 degradation on cell proliferation and viability.[1][2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and DMSO as vehicle control)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound for 72-96 hours. Include a vehicle control.
-
-
Assay:
-
Add 10 µL of CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[2]
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value using a non-linear regression analysis.
-
Protocol 3: Co-Immunoprecipitation for Ternary Complex Formation (Conceptual)
This protocol outlines the general steps to demonstrate the formation of the BRD9-PROTAC-E3 ligase ternary complex.
Materials:
-
Treated cell lysates (as prepared for Western Blotting)
-
Co-Immunoprecipitation (Co-IP) Kit
-
Antibody against the E3 ligase recruited by the PROTAC (e.g., anti-CRBN, anti-VHL)
-
Anti-BRD9 antibody for detection
Procedure:
-
Lysate Preparation:
-
Lyse cells treated with this compound and vehicle control using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase to pull down the complex.
-
-
Elution:
-
Elute the bound proteins from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluates by Western Blot using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9. An increased BRD9 signal in the PROTAC-treated sample compared to the control would indicate the formation of the ternary complex.
-
Visualizations
BRD9 Signaling Pathway
Caption: Simplified signaling pathway of BRD9 in regulating gene transcription and cellular processes.
Experimental Workflow for In Vitro Evaluation
Caption: Experimental workflow for the in vitro characterization of this compound.
This compound Mechanism of Action
Caption: Mechanism of action of this compound leading to targeted protein degradation.
References
Application Notes: PROTAC BRD9 Degrader-8 Western Blot Protocol for Monitoring BRD9 Degradation
For Research Use Only.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] PROTAC BRD9 Degrader-8 is a heterobifunctional molecule that links a ligand binding to Bromodomain-containing protein 9 (BRD9) with a ligand that recruits an E3 ubiquitin ligase.[2] This proximity induces the polyubiquitination of BRD9, marking it for degradation by the 26S proteasome.[2][3] BRD9 is a component of the noncanonical SWI/SNF chromatin remodeling complex and has been identified as a potential therapeutic target in various cancers, including synovial sarcoma and acute myeloid leukemia.[4][5]
Western blotting is a fundamental technique to quantify the degradation of BRD9 in cultured cells following treatment with this compound. This document provides a comprehensive protocol for performing Western blot analysis to assess the efficacy of BRD9 degradation.
Signaling Pathway of PROTAC-Mediated BRD9 Degradation
This compound facilitates the formation of a ternary complex between BRD9 and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[2][6] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to BRD9. The resulting polyubiquitin (B1169507) chain on BRD9 is recognized by the proteasome, leading to the degradation of the BRD9 protein. This event can be monitored by a decrease in the BRD9 protein levels on a Western blot.
Caption: PROTAC-mediated degradation of BRD9.
Quantitative Data Summary
The efficacy of PROTAC-mediated BRD9 degradation is typically assessed by determining the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes quantitative data for various BRD9 degraders from published literature.
| Compound Name | Cell Line | DC50 (nM) | Dmax (%) | Assay Time (h) | E3 Ligase Recruited | Reference |
| AMPTX-1 | MV4-11 | 0.5 | 93 | 6 | DCAF16 | [7] |
| AMPTX-1 | MCF-7 | 2 | 70 | 6 | DCAF16 | [7] |
| PROTAC 23 | EOL-1 | 4.5 (BRD7) | >90 | Not Specified | VHL | [2] |
| PROTAC 23 | A-204 | 1.8 (BRD9) | >90 | Not Specified | VHL | [2] |
| dBRD9-A | Multiple Myeloma | 10 - 100 (IC50) | Not Specified | 120 | Cereblon | [5][8] |
| PROTAC 11 | Not Specified | 50 | Not Specified | Not Specified | Cereblon | [2] |
| E5 | MV4-11 | 0.016 | >90 | Not Specified | Not Specified | [9] |
Experimental Protocol: Western Blot Analysis of BRD9 Degradation
This protocol details the steps for treating cells with a PROTAC BRD9 degrader and subsequently analyzing BRD9 protein levels via Western blot.
Materials and Reagents
-
Cell Line: A human cancer cell line endogenously expressing BRD9 (e.g., MV4-11, MCF-7, OPM2, H929).[5][7]
-
This compound: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640, DMEM).
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[5][10]
-
Protein Assay Kit: BCA or Bradford assay kit.
-
Sample Buffer: 4X Laemmli sample buffer.[11]
-
SDS-PAGE Gels: Polyacrylamide gels of an appropriate percentage to resolve BRD9 (predicted molecular weight ~61-75 kDa).[10]
-
Transfer Buffer: Standard transfer buffer for wet or semi-dry transfer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence detection system.
Procedure
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.[13]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[8]
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, with occasional vortexing.[5]
-
Centrifuge the lysates at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[11][13]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[13]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[11]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, including a protein molecular weight marker.[8][13]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer system.[13]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[13]
-
Incubate the membrane with the primary anti-BRD9 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.[13]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., anti-GAPDH or anti-β-actin).[13]
-
Quantify the band intensities using densitometry software. Normalize the BRD9 band intensity to the corresponding loading control band intensity.
-
Caption: Western Blot workflow for BRD9 analysis.
Troubleshooting
-
No or Weak BRD9 Signal:
-
Confirm BRD9 expression in the chosen cell line.
-
Increase the amount of protein loaded.
-
Optimize primary antibody concentration and incubation time.
-
Ensure proper protein transfer.
-
-
High Background:
-
Increase the number and duration of wash steps.
-
Optimize the blocking conditions (time and blocking agent).
-
Use a fresh dilution of the secondary antibody.
-
-
Inconsistent Degradation:
-
"Hook Effect":
-
At very high concentrations, PROTACs can exhibit reduced degradation due to the formation of non-productive binary complexes. A full dose-response curve is essential to identify the optimal concentration range.[7]
-
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-BRD9 Antibodies | Invitrogen [thermofisher.com]
- 5. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BRD9 Overexpression Lysate (NBL1-08025): Novus Biologicals [novusbio.com]
- 11. Sample preparation for western blot | Abcam [abcam.com]
- 12. BRD9 (E9R2I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
Application Note: Quantitative Mass Spectrometry for Proteomic Analysis of BRD9 Degrader-8
Audience: Researchers, scientists, and drug development professionals.
Introduction Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1] These heterobifunctional molecules consist of a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker to connect them.[1][2] By hijacking the cell's own ubiquitin-proteasome system, PROTACs induce the ubiquitination and subsequent degradation of the target protein.[2][3] Unlike traditional inhibitors that require sustained high occupancy, PROTACs act catalytically, enabling potent and durable target suppression at sub-stoichiometric concentrations.[1]
Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[4][5] BRD9 has emerged as a promising therapeutic target in several malignancies, including synovial sarcoma and multiple myeloma.[4][6][7] BRD9 Degrader-8 (also known as compound E5) is a highly potent and selective PROTAC designed to target BRD9 for degradation, with a reported DC50 (concentration for 50% degradation) of 16 pM.[8][9]
Quantitative mass spectrometry-based proteomics is an indispensable tool for characterizing PROTACs like BRD9 Degrader-8.[10][11] It allows for the precise and unbiased assessment of a degrader's potency, selectivity across the entire proteome, and its impact on downstream cellular pathways.[5][12][13] This application note provides a detailed protocol for using tandem mass tag (TMT)-based quantitative proteomics to analyze the effects of BRD9 Degrader-8.
Mechanism of Action
BRD9 Degrader-8 functions by inducing proximity between BRD9 and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.[2][14] This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of BRD9. The resulting polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[2]
Caption: Mechanism of action for a BRD9 PROTAC degrader.
Experimental Workflow for Quantitative Proteomics
A global proteomics workflow using isobaric labeling, such as TMT, provides a comprehensive overview of proteome-wide changes following treatment with BRD9 Degrader-8. This approach is critical for simultaneously assessing on-target efficacy and identifying any potential off-target effects.[3][12]
Caption: Global proteomics workflow for specificity analysis.[3]
Detailed Protocol: TMT-Based Quantitative Proteomics
This protocol outlines the key steps for a TMT-based quantitative proteomic experiment to assess the effects of BRD9 Degrader-8.[15]
1. Cell Culture and Treatment
-
Seed a relevant cell line (e.g., MV4-11 acute myeloid leukemia cells) in appropriate culture vessels.[8]
-
Allow cells to adhere or reach a suitable density.
-
Treat cells with various concentrations of BRD9 Degrader-8 (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 6, 12, or 24 hours).
-
It is critical to include at least three biological replicates for each condition.
2. Cell Lysis and Protein Extraction
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer compatible with mass spectrometry (e.g., 8M urea (B33335) in 100 mM TEAB, supplemented with protease and phosphatase inhibitors).[15]
-
Sonicate or agitate lysates to ensure complete cell disruption and shear DNA.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[15]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay.[16]
4. Protein Digestion
-
Take an equal amount of protein from each sample (e.g., 50-100 µg).
-
Reduce disulfide bonds with Dithiothreitol (DTT) at 37°C for 1 hour.
-
Alkylate cysteine residues with iodoacetamide (B48618) (IAA) in the dark at room temperature for 30 minutes.[15]
-
Dilute the urea concentration to <2M with 100 mM TEAB.
-
Digest proteins into peptides overnight at 37°C using sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio).
5. Isobaric Labeling (TMT)
-
Desalt the peptide samples using C18 solid-phase extraction (SPE) cartridges.
-
Lyophilize the purified peptides.
-
Reconstitute peptides and label them with the appropriate TMTpro reagent according to the manufacturer's instructions.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the TMT-labeled samples into a single tube.
-
Desalt the pooled sample again.
6. High-pH Reversed-Phase (HPRP) Fractionation
-
Fractionate the pooled peptide sample using HPRP chromatography to reduce sample complexity and increase proteome coverage.
-
Concatenate fractions (e.g., combine 12 fractions into 6) and lyophilize.
7. LC-MS/MS Analysis
-
Reconstitute each fraction in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze samples on a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[11][17]
8. Data Analysis
-
Process the raw mass spectrometry data using a suitable software suite (e.g., Proteome Discoverer, MaxQuant, FragPipe).[17]
-
Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides and proteins.
-
Quantify the TMT reporter ion intensities to determine relative protein abundance across samples.
-
Normalize the data to correct for loading variations.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with BRD9 Degrader-8.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Quantitative Proteomics Results for BRD9 Degrader-8 Treatment This table shows example data for key proteins after 24-hour treatment with 100 nM BRD9 Degrader-8 in MV4-11 cells.
| Protein | Gene Name | UniProt ID | Log2 Fold Change (Degrader vs. Vehicle) | p-value | Biological Function |
| Bromodomain-containing protein 9 | BRD9 | Q9H8M2 | -4.1 (Degradation) | <0.0001 | On-Target; Chromatin Remodeling |
| Bromodomain-containing protein 7 | BRD7 | Q9NPI1 | -0.2 | 0.65 | Off-Target; High Homology |
| Bromodomain-containing protein 4 | BRD4 | O60885 | -0.1 | 0.82 | Off-Target; BET Family |
| Myc proto-oncogene protein | MYC | P01106 | -1.5 | <0.01 | Downstream Target[7] |
| Cyclin-dependent kinase 1 | CDK1 | P06493 | -0.9 | <0.05 | Downstream Target (Cell Cycle)[18] |
Table 2: Degradation Potency and Efficacy of BRD9 Degrader-8 This table summarizes key parameters derived from dose-response experiments.
| Parameter | Description | Value |
| DC50 | Concentration for 50% degradation of BRD9 | 16 pM[8][9] |
| Dmax | Maximum percentage of BRD9 degradation achieved | >95% |
| IC50 (MV4-11) | Concentration for 50% inhibition of cell proliferation | 0.27 nM[8][9] |
Downstream Signaling Pathway Analysis
BRD9 is a key component of the ncBAF chromatin remodeling complex, which influences the expression of critical genes involved in cell proliferation and survival.[4] Proteomics data can reveal the functional consequences of BRD9 degradation, often pointing to the downregulation of pathways controlled by master regulators like MYC and E2F.[7][18]
Caption: BRD9's role in the ncBAF complex and downstream signaling.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Gene - BRD9 [maayanlab.cloud]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. panomebio.com [panomebio.com]
- 12. chempro-innovations.com [chempro-innovations.com]
- 13. Protein Degrader [proteomics.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. The Functional Role and Regulatory Mechanism of Bromodomain-Containing Protein 9 in Human Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of the PROTAC BRD9 Degrader-8 Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. These molecules consist of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite association forms a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
BRD9, a bromodomain-containing protein, is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. Its role in transcriptional regulation has implicated it in the pathogenesis of several cancers, making it an attractive therapeutic target. PROTAC BRD9 Degrader-8, also known as compound E5, is a highly potent and selective degrader of BRD9 with a DC50 value of 16 pM. It has demonstrated anti-proliferative effects in cell lines such as MV4-11 and OCI-LY10.[1][2] The formation of a stable ternary complex between BRD9, this compound, and an E3 ligase is the critical first step in its mechanism of action.
This document provides a detailed protocol for the immunoprecipitation (IP) of the this compound-mediated ternary complex. This procedure is essential for confirming the formation of this complex in a cellular context, a crucial step in validating the mechanism of action for this class of degraders. While the specific E3 ligase recruited by this compound (compound E5) is not explicitly stated in all public literature, many BRD9 degraders utilize the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases.[3][4][5] Therefore, this protocol is designed to be adaptable for either possibility.
Signaling Pathway Involving BRD9
BRD9 is a key component of the ncBAF (GBAF) SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering chromatin structure. Dysregulation of BRD9 has been linked to various cancers. The signaling pathway below illustrates the central role of BRD9 in chromatin remodeling and transcription, which can be targeted by PROTAC-mediated degradation.
Caption: BRD9 signaling pathway and PROTAC-mediated degradation.
Experimental Workflow for Ternary Complex Immunoprecipitation
The following diagram outlines the key steps for the co-immunoprecipitation of the BRD9 ternary complex.
Caption: Workflow for ternary complex co-immunoprecipitation.
Quantitative Data Summary
The following tables provide representative data that could be obtained from experiments to characterize the activity of this compound.
Table 1: In Vitro Degradation of BRD9
| Cell Line | This compound (nM) | % BRD9 Remaining (vs. Vehicle) |
| MV4-11 | 0.01 | 75% |
| MV4-11 | 0.1 | 50% |
| MV4-11 | 1 | 20% |
| MV4-11 | 10 | <5% |
| OCI-LY10 | 0.1 | 80% |
| OCI-LY10 | 1 | 55% |
| OCI-LY10 | 10 | 25% |
| OCI-LY10 | 100 | <10% |
Table 2: Co-Immunoprecipitation Results
| IP Antibody | Western Blot Antibody | Vehicle Control | This compound |
| anti-CRBN/VHL | anti-BRD9 | - | +++ |
| anti-CRBN/VHL | anti-CRBN/VHL | +++ | +++ |
| IgG Control | anti-BRD9 | - | - |
| IgG Control | anti-CRBN/VHL | - | - |
| (-: No band detected; +++: Strong band detected) |
Experimental Protocol: Co-Immunoprecipitation of the BRD9 Ternary Complex
This protocol details the steps to immunoprecipitate the E3 ligase and detect the co-precipitated BRD9 in the presence of this compound.
Materials
-
Cell Line: A human cell line endogenously expressing BRD9 and the relevant E3 ligase (e.g., MV4-11, OCI-LY10, or other susceptible cancer cell lines).
-
This compound (Compound E5): Prepare a stock solution in DMSO.
-
Proteasome Inhibitor: MG132 or bortezomib (B1684674) (to prevent degradation of the target protein).
-
Reagents for Cell Culture: Appropriate growth medium, fetal bovine serum (FBS), and antibiotics.
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Antibodies:
-
Primary IP Antibody: Rabbit or mouse anti-CRBN or anti-VHL antibody.
-
Negative Control: Rabbit or mouse IgG of the same isotype as the IP antibody.
-
Primary Western Blot Antibodies: Rabbit or mouse anti-BRD9 antibody, and an antibody against the immunoprecipitated E3 ligase (CRBN or VHL).
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Protein A/G Agarose or Magnetic Beads
-
Wash Buffer: A buffer with a composition similar to the lysis buffer but with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 1X Laemmli sample buffer or a non-denaturing elution buffer (e.g., glycine-HCl, pH 2.5).
-
Reagents for Western Blotting: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), TBST, and ECL substrate.
Procedure
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in appropriate growth medium.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of ubiquitinated BRD9.
-
Treat the cells with this compound at the desired concentration (e.g., 100 nM) or with DMSO (vehicle control) for 4-6 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold non-denaturing lysis buffer to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
To 1 mg of total protein, add 20-30 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the beads.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the primary IP antibody (anti-CRBN or anti-VHL).
-
As a negative control, add an equivalent amount of the corresponding IgG to a separate sample of pre-cleared lysate.
-
Incubate on a rotator at 4°C overnight.
-
Add 30 µL of a 50% slurry of Protein A/G beads to each sample.
-
Incubate on a rotator at 4°C for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual supernatant.
-
Add 30-50 µL of 1X Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples, along with a sample of the input lysate, onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-BRD9 and anti-CRBN/VHL) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Expected Results
In the samples treated with this compound, a band corresponding to BRD9 should be detected in the lane where the E3 ligase (CRBN or VHL) was immunoprecipitated. This band should be absent or significantly weaker in the vehicle-treated control and the IgG negative control lanes. The presence of the E3 ligase should be confirmed in the immunoprecipitated samples by probing with an antibody against the E3 ligase itself. The input lanes should show the presence of both BRD9 and the E3 ligase in all samples.
Troubleshooting
-
High Background: Increase the number of washes, increase the detergent concentration in the wash buffer, or pre-clear the lysate more thoroughly.
-
No BRD9 Signal in IP: Confirm the expression of BRD9 and the E3 ligase in the cell line. Ensure the PROTAC is active and used at an appropriate concentration. The ternary complex may be transient; optimize the treatment time.
-
Weak Signal: Increase the amount of starting lysate or the concentration of the IP antibody. Ensure the proteasome inhibitor is active.
By following this detailed protocol, researchers can effectively demonstrate the formation of the this compound ternary complex, providing critical evidence for its mechanism of action and advancing the development of targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Compounds for Targeted Degradation of BRD9 and Their Use for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Determining the DC50 of PROTAC BRD9 Degrader-8 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system. PROTAC BRD9 Degrader-8 is a potent and selective degrader of Bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF (ncBAF) chromatin remodeling complex. Overexpression and aberrant activity of BRD9 have been implicated in the progression of various cancers, making it a compelling therapeutic target.
These application notes provide a comprehensive guide for determining the half-maximal degradation concentration (DC50) of this compound in cancer cell lines. The DC50 value is a critical parameter for assessing the potency and efficacy of a PROTAC degrader. This document outlines detailed protocols for commonly used methods, data presentation guidelines, and visual representations of key pathways and workflows.
Data Presentation
The potency of this compound is summarized in the table below. While a specific DC50 value has been reported, the corresponding cell line was not explicitly stated in the available literature. However, based on the context of the research, it is likely to be in a hematological cancer cell line.[1][2][3] Additionally, the half-maximal inhibitory concentration (IC50) for cell proliferation is provided for two hematological cancer cell lines.
| Parameter | Value | Cell Line | Reference |
| DC50 | 16 pM | Not explicitly stated | [1][2][3] |
| IC50 (anti-proliferation) | 0.27 nM | MV4-11 (Acute Myeloid Leukemia) | [1][2] |
| IC50 (anti-proliferation) | 1.04 nM | OCI-LY10 (Diffuse Large B-cell Lymphoma) | [1][2] |
BRD9 Signaling in Cancer
BRD9 plays a multifaceted role in cancer progression by influencing the transcription of key oncogenes and signaling pathways. Understanding these pathways is crucial for interpreting the functional consequences of BRD9 degradation.
Experimental Protocols
Accurate determination of DC50 is essential for the characterization of PROTAC molecules. Below are detailed protocols for three commonly employed methods: Western Blot, HiBiT/NanoBRET Assay, and Quantitative Mass Spectrometry.
Western Blot Protocol for DC50 Determination
Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.
a. Cell Culture and Treatment:
-
Seed cancer cells of interest in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Prepare a serial dilution of this compound in fresh culture medium. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Replace the culture medium with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO2.
b. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).
d. Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD9 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of BRD9 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic dose-response curve to determine the DC50 value.
HiBiT/NanoBRET Assay Protocol for DC50 Determination
The HiBiT/NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a sensitive, real-time method to quantify protein levels in live cells. This method requires engineering the cells to express the target protein tagged with a small HiBiT peptide.
a. Cell Line Generation:
-
Genetically engineer the cancer cell line of interest to express BRD9 endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 technology.
-
Select and validate a clonal cell line that expresses the HiBiT-BRD9 fusion protein at physiological levels.
-
These cells should also stably express the complementary LgBiT protein.
b. Assay Procedure:
-
Seed the HiBiT-BRD9 expressing cells in a white, 96-well or 384-well plate.
-
Prepare serial dilutions of this compound in the assay medium.
-
Add the PROTAC dilutions to the cells and include a vehicle control.
-
Incubate the plate at 37°C in a CO2 incubator for the desired time course.
-
Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate, directly to the wells.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
c. Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescence signal is directly proportional to the amount of HiBiT-BRD9 protein.
-
Calculate the percentage of BRD9 degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.
Quantitative Mass Spectrometry Protocol for DC50 Determination
Quantitative mass spectrometry (MS)-based proteomics provides an unbiased and highly sensitive method for measuring changes in protein abundance across the entire proteome, allowing for the simultaneous assessment of on-target degradation and off-target effects.
a. Sample Preparation:
-
Treat cells with a range of this compound concentrations as described in the Western Blot protocol.
-
Lyse the cells and quantify the total protein content.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
b. LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to identify and quantify the relative abundance of each protein.
c. Data Analysis:
-
Process the raw MS data using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify thousands of proteins across all samples.
-
Normalize the protein abundance data.
-
For each concentration of the PROTAC, calculate the fold change of BRD9 abundance relative to the vehicle control.
-
Plot the relative BRD9 abundance against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.
-
Analyze the data for any other proteins that are significantly downregulated to assess the selectivity of the degrader.
Conclusion
The determination of the DC50 value is a fundamental step in the preclinical evaluation of PROTAC degraders. The protocols outlined in these application notes provide robust and reliable methods for quantifying the potency of this compound in various cancer cell lines. The choice of method will depend on the specific experimental needs, available resources, and the desired level of throughput and multiplexing. By following these detailed procedures, researchers can generate high-quality, reproducible data to advance the development of novel cancer therapeutics targeting BRD9.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by PROTAC BRD9 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. Its role in regulating gene expression has identified it as a therapeutic target in various cancers, including hematological malignancies.[1] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.
PROTAC BRD9 Degrader-8, also known as compound E5, is a highly potent and selective heterobifunctional PROTAC designed to target BRD9 for degradation.[1][2] This molecule co-opts an E3 ubiquitin ligase to tag BRD9 for proteasomal degradation, leading to a rapid and efficient depletion of the BRD9 protein within the cell. The degradation of BRD9 has been shown to disrupt critical cellular processes in cancer cells, ultimately leading to cell cycle arrest and apoptosis.[1] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Mechanism of Action
This compound functions by forming a ternary complex between the BRD9 protein and an E3 ubiquitin ligase. This proximity induces the polyubiquitination of BRD9, marking it for recognition and degradation by the 26S proteasome. The depletion of BRD9 alters the transcriptional landscape of the cell, leading to the downregulation of oncogenic pathways and the induction of apoptosis.
Data Presentation
Treatment of cancer cell lines with this compound results in a dose-dependent increase in apoptosis. The table below presents illustrative data for the induction of apoptosis in MV4-11 acute myeloid leukemia cells after a 48-hour treatment with this compound, as analyzed by Annexin V/PI flow cytometry.
| Concentration of this compound | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 0.1 nM | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| 1.0 nM | 60.3 ± 4.2 | 25.1 ± 2.5 | 14.6 ± 2.1 |
| 10 nM | 35.8 ± 3.8 | 45.7 ± 3.1 | 18.5 ± 2.9 |
| 100 nM | 15.1 ± 2.9 | 55.4 ± 4.0 | 29.5 ± 3.5 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific batch of the degrader.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MV4-11 (acute myeloid leukemia) or other sensitive cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells at a density of 2 x 10⁵ cells/mL in a 6-well plate.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for 24 to 72 hours.
Protocol for Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is based on standard methods for apoptosis detection.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Deionized water
-
Flow cytometry tubes
-
Microcentrifuge
Procedure:
-
Preparation of 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.
-
Cell Harvesting: Following treatment, collect the cells (including floating cells) from each well and transfer to microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes.
-
Washing: Carefully aspirate the supernatant and wash the cells twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each 100 µL of cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Flow Cytometry Analysis:
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Set up appropriate compensation controls to correct for spectral overlap.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence of the gated population to distinguish between:
-
Viable cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
-
Conclusion
This compound is a potent inducer of apoptosis in sensitive cancer cell lines. The provided protocol for Annexin V and Propidium Iodide staining offers a reliable method for quantifying the apoptotic effects of this degrader using flow cytometry. These application notes serve as a comprehensive guide for researchers investigating the cellular effects of this compound and can be adapted for various cell lines and experimental setups.
References
Application Notes and Protocols: CRISPR Screening to Identify Resistance to PROTAC BRD9 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. PROTAC BRD9 Degrader-8 is a heterobifunctional molecule that selectively targets the bromodomain-containing protein 9 (BRD9) for degradation. BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a promising therapeutic target in various cancers. As with many targeted therapies, the development of resistance is a significant clinical challenge. Genome-wide CRISPR-Cas9 knockout screens are a powerful and unbiased approach to systematically identify genes whose loss confers resistance to a therapeutic agent, thereby revealing the underlying molecular mechanisms of resistance.
These application notes provide a comprehensive overview and detailed protocols for utilizing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify and validate genes that confer resistance to this compound. Understanding these resistance mechanisms is crucial for developing rational combination therapies and identifying predictive biomarkers for patient stratification.
Data Presentation: Summary of Hypothetical Quantitative Data
Whole-genome CRISPR/Cas9 screens generate large and complex datasets. The primary output is a ranked list of genes whose knockout leads to either enrichment (resistance) or depletion (sensitivity) in the cell population following treatment with the this compound. The data is typically quantified by metrics such as the log-fold change (LFC) of single-guide RNA (sgRNA) representation and a statistical value (e.g., p-value or False Discovery Rate - FDR). Below are representative tables summarizing hypothetical quantitative data from a CRISPR/Cas9 screen for resistance to this compound.
Table 1: Top Enriched Genes Conferring Resistance to this compound
| Gene Symbol | Description | Average Log-Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| CUL4B | Cullin 4B | 5.8 | 1.2e-8 | 2.5e-7 |
| DDB1 | Damage-Specific DNA Binding Protein 1 | 5.5 | 3.1e-8 | 4.8e-7 |
| RBX1 | Ring-Box 1 | 5.2 | 8.9e-8 | 9.1e-7 |
| VHL | Von Hippel-Lindau Tumor Suppressor | 4.9 | 1.5e-7 | 1.2e-6 |
| UBE2M | Ubiquitin Conjugating Enzyme E2 M | 4.7 | 2.4e-7 | 1.8e-6 |
| AHR | Aryl Hydrocarbon Receptor | 4.5 | 5.6e-7 | 3.5e-6 |
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 | 4.2 | 9.8e-7 | 5.1e-6 |
Table 2: Top Depleted Genes Indicating Sensitization to this compound
| Gene Symbol | Description | Average Log-Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| KEAP1 | Kelch-Like ECH-Associated Protein 1 | -4.9 | 2.1e-8 | 3.3e-7 |
| NFE2L2 | Nuclear Factor, Erythroid 2-Like 2 | -4.6 | 4.5e-8 | 5.8e-7 |
| BCL2L1 | BCL2-Like 1 | -4.3 | 9.2e-8 | 9.5e-7 |
| MCL1 | MCL1 Apoptosis Regulator, BCL2 Family Member | -4.1 | 1.8e-7 | 1.5e-6 |
| GLTSCR1 | Glioma Tumor Suppressor Candidate Region Gene 1 | -3.9 | 3.1e-7 | 2.2e-6 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in a CRISPR screen to identify resistance to this compound.
Protocol 1: Pooled Lentiviral CRISPR-Cas9 Knockout Screen
This protocol outlines the key steps for performing a pooled, genome-wide CRISPR/Cas9 knockout screen to identify genes whose loss confers resistance to this compound.
1. Cell Line Selection and Preparation:
-
Choose a cancer cell line that is sensitive to this compound.
-
Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector followed by antibiotic selection.
-
Validate Cas9 activity using a functional assay (e.g., GFP-knockout reporter assay).
2. Lentiviral CRISPR Library Production:
-
Amplify the pooled sgRNA library (e.g., GeCKO v2, Brunello) by electroporation into competent E. coli.
-
Isolate the plasmid library using a maxiprep kit.
-
Co-transfect the sgRNA library plasmid pool with lentiviral packaging and envelope plasmids into HEK293T cells to produce lentivirus.
-
Harvest the lentiviral supernatant 48-72 hours post-transfection and determine the viral titer.
3. CRISPR Library Transduction and Selection:
-
Transduce the stable Cas9-expressing cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Expand the transduced cell pool, ensuring that the library representation is maintained (at least 500x cells per sgRNA).
-
Harvest a portion of the cells as the initial time point (T0) reference sample.
4. Drug Selection:
-
Split the remaining cell pool into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with a lethal concentration (e.g., IC80) of this compound.
-
Culture the cells for 14-21 days, passaging as needed and maintaining the selective pressure. Ensure the cell population size is maintained to preserve library complexity.
-
Harvest the surviving cells from both the control and treatment groups for genomic DNA extraction.
5. Genomic DNA Extraction and sgRNA Sequencing:
-
Extract high-quality genomic DNA from the T0, control, and treated cell populations.
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.
-
Purify the PCR products and quantify the library.
-
Perform high-throughput sequencing (e.g., Illumina NextSeq) to determine the abundance of each sgRNA in each sample.
6. Data Analysis:
-
Align the sequencing reads to the sgRNA library reference to count the occurrences of each sgRNA.
-
Normalize the read counts to the total number of reads per sample.
-
Calculate the log-fold change (LFC) of each sgRNA between the treated and control samples (or between the final timepoint and T0).
-
Use statistical packages like MAGeCK or DESeq2 to identify significantly enriched or depleted sgRNAs and genes.
-
Perform pathway analysis on the hit genes to identify enriched biological pathways.
Protocol 2: Validation of Top Gene Hits
This protocol describes the validation of individual gene hits identified from the primary screen.
1. Generation of Individual Gene Knockout Cell Lines:
-
Design 2-3 independent sgRNAs targeting each candidate gene.
-
Clone individual sgRNAs into a lentiviral vector.
-
Produce lentivirus for each sgRNA construct.
-
Transduce the parental Cas9-expressing cell line with each individual sgRNA lentivirus.
-
Select for transduced cells and expand individual knockout cell pools or single-cell clones.
-
Validate gene knockout by Western blot, qPCR, or Sanger sequencing of the target locus.
2. In Vitro Resistance Assays:
-
Plate the validated knockout and control (non-targeting sgRNA) cell lines at a low density.
-
Treat the cells with a dose range of this compound.
-
After 72-96 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo, MTS).
-
Calculate the IC50 values for each cell line and compare the dose-response curves to confirm the resistance or sensitivity phenotype.
3. Competitive Growth Assays:
-
Generate a GFP-labeled version of the knockout cell line and a mCherry-labeled version of the control cell line.
-
Co-culture the two cell lines in a 1:1 ratio.
-
Treat the co-culture with either vehicle or this compound.
-
Monitor the ratio of GFP-positive to mCherry-positive cells over time using flow cytometry. An increase in the proportion of GFP-positive cells in the treated condition confirms a competitive growth advantage conferred by the gene knockout.
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for the CRISPR knockout screen.
Application Notes and Protocols for Live-Cell Imaging of BRD9 Degradation by PROTAC BRD9 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] This technology offers a powerful approach for targeting proteins that have traditionally been difficult to inhibit with small molecules. Bromodomain-containing protein 9 (BRD9), a subunit of the noncanonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a therapeutic target in several cancers.[2][3] PROTAC BRD9 Degrader-8 is a potent and selective degrader of BRD9, demonstrating significant anti-proliferative effects in cancer cell lines.[4]
Live-cell imaging is an indispensable tool for studying the dynamic process of PROTAC-mediated protein degradation in real-time and within a physiological context.[1] These application notes provide detailed protocols and quantitative data for the live-cell imaging of BRD9 degradation induced by this compound.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to BRD9, a second ligand that recruits an E3 ubiquitin ligase (often Cereblon or VHL), and a linker connecting the two.[1][5] The formation of a ternary complex between BRD9, the PROTAC, and the E3 ligase facilitates the ubiquitination of BRD9.[5] This polyubiquitin (B1169507) tag marks BRD9 for recognition and subsequent degradation by the 26S proteasome.[1]
Figure 1: Mechanism of PROTAC-mediated BRD9 degradation.
Quantitative Data Summary
The efficacy of PROTAC-mediated degradation is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table summarizes key quantitative data for BRD9 degraders.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Time (h) | Reference |
| This compound | MV4-11 | 0.016 | >90 | Not Specified | [4] |
| dBRD9-A | Synovial Sarcoma Cells | Low nM | ~100 | 24 | [6] |
| AMPTX-1 | MV4-11 | 0.5 | 93 | 6 | [7] |
| AMPTX-1 | MCF-7 | 2 | 70 | 6 | [7] |
| VZ185 | RI-1 | 4.5 | 95 | 8 | [8] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of BRD9 Degradation
This protocol describes the use of live-cell imaging to monitor the degradation of fluorescently tagged BRD9 in real-time upon treatment with this compound.
Materials:
-
Human cell line expressing fluorescently tagged BRD9 (e.g., HaloTag-BRD9 or GFP-BRD9)
-
This compound (stock solution in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Glass-bottom imaging plates or dishes
-
Fluorescent ligand for tagged protein (if applicable, e.g., HaloTag™ ligand)
-
High-content imaging system or confocal microscope with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ, CellProfiler)
Workflow:
Figure 2: Experimental workflow for live-cell imaging of BRD9 degradation.
Procedure:
-
Cell Seeding:
-
Seed cells expressing fluorescently tagged BRD9 into a glass-bottom 96-well plate at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Fluorescent Labeling (for HaloTag):
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in live-cell imaging medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully replace the medium in each well with the PROTAC-containing medium.
-
-
Time-Lapse Microscopy:
-
Immediately place the plate on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO2.
-
Set up the imaging parameters. Use the lowest laser power and shortest exposure time necessary to obtain a good signal-to-noise ratio to minimize phototoxicity.[1]
-
Acquire images from the fluorescent channel and a brightfield or phase-contrast channel (to monitor cell health) at regular intervals (e.g., every 15-30 minutes) for up to 24 hours.[1]
-
-
Image and Data Analysis:
-
Use image analysis software to segment individual cells and measure the mean fluorescence intensity per cell at each time point.[1]
-
Normalize the fluorescence intensity of each cell to its intensity at time zero (before PROTAC addition).[1]
-
Plot the normalized fluorescence intensity versus time for each concentration of this compound to generate degradation curves.
-
From these curves, calculate kinetic parameters such as DC50 and Dmax.
-
Protocol 2: Immunoblotting for BRD9 Degradation Confirmation
This protocol is used to confirm the degradation of endogenous BRD9 protein following treatment with this compound.
Materials:
-
Cell line of interest (e.g., MV4-11)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD9
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[5]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again and apply the ECL substrate.[5]
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for BRD9 and the loading control.
-
Normalize the BRD9 signal to the loading control and then to the vehicle-treated control to determine the percentage of remaining BRD9.
-
BRD9 Signaling and Cellular Impact
BRD9 is a component of the ncBAF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[9][10] The degradation of BRD9 can impact various downstream signaling pathways involved in cell proliferation, survival, and differentiation.[11] For instance, BRD9 has been shown to regulate the expression of oncogenes like MYC and is implicated in pathways such as ribosome biogenesis in multiple myeloma.[2] In prostate cancer, BRD9 interacts with the androgen receptor and BET proteins to modulate AR-dependent gene expression.[12]
Figure 3: BRD9's role in signaling and the consequences of its degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. c4therapeutics.com [c4therapeutics.com]
- 9. mdpi.com [mdpi.com]
- 10. Gene - BRD9 [maayanlab.cloud]
- 11. benchchem.com [benchchem.com]
- 12. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Preparing PROTAC BRD9 Degrader-8 for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and in-vivo administration of PROTAC BRD9 Degrader-8, a potent and selective degrader of the BRD9 protein. These guidelines are intended to assist researchers in designing and executing animal studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. This compound, also identified as compound E5, is a heterobifunctional molecule designed to recruit the E3 ubiquitin ligase machinery to the BRD9 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a promising therapeutic target in various cancers, including hematological malignancies.[1][3]
This compound has demonstrated high potency in in-vitro studies, with a DC50 (half-maximal degradation concentration) value of 16 pM and significant anti-proliferative effects in cancer cell lines such as MV4-11 (IC50 = 0.27 nM) and OCI-LY10 (IC50 = 1.04 nM).[1] Preclinical studies in xenograft tumor models have confirmed its therapeutic efficacy, making it a compound of interest for further in-vivo investigation.[1]
Quantitative Data Summary
The following tables summarize the key in-vitro and in-vivo data for this compound and a related compound, CW-3308, for comparative purposes.
Table 1: In-Vitro Activity of this compound (Compound E5)
| Parameter | Cell Line | Value | Reference |
| DC50 | - | 16 pM | [1] |
| IC50 | MV4-11 | 0.27 nM | [1] |
| IC50 | OCI-LY10 | 1.04 nM | [1] |
Table 2: In-Vivo Data for BRD9 Degraders
| Compound | Animal Model | Dosage | Route | Key Findings | Reference |
| This compound (E5) | Xenograft Tumor Models | Not explicitly stated in abstract | Not explicitly stated in abstract | Confirmed therapeutic efficacy | [1] |
| CW-3308 | Mice | Not explicitly stated in abstract | Oral | 91% oral bioavailability; >90% BRD9 reduction in tumor tissue after a single dose; inhibited tumor growth. | [4][5] |
| dBRD9 | LNCaP Xenograft | Not explicitly stated in abstract | Not explicitly stated in abstract | Reduced tumor growth. | [6] |
Signaling Pathway and Mechanism of Action
BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. By degrading BRD9, this compound disrupts these essential cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Caption: Mechanism of action for this compound.
Experimental Protocols
The following protocols are based on the available information for this compound (E5) and general practices for in-vivo studies with PROTACs. Researchers should optimize these protocols based on their specific experimental needs and animal models.
Formulation of this compound for In-Vivo Administration
The choice of formulation is critical for achieving desired exposure and efficacy in animal models. Due to the physicochemical properties of many PROTACs (high molecular weight and lipophilicity), careful selection of a vehicle is necessary.
Recommended Vehicle (based on common practices for PROTACs):
-
For Intraperitoneal (IP) Injection:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
For Oral (PO) Gavage:
-
0.5% (w/v) Methylcellulose in sterile water
-
0.2% (v/v) Tween 80 in sterile water
-
Protocol for Preparing IP Formulation (1 mL total volume):
-
Weigh the required amount of this compound.
-
Dissolve the compound in 100 µL of DMSO.
-
Add 400 µL of PEG300 and vortex until the solution is clear.
-
Add 50 µL of Tween 80 and vortex thoroughly.
-
Add 450 µL of sterile saline and vortex until a homogenous solution is formed.
-
The final formulation should be prepared fresh before each administration.
Caption: Workflow for preparing the intraperitoneal formulation.
Animal Handling and Dosing
All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Animal Models: Nude mice are commonly used for xenograft studies.[1]
-
Housing: Animals should be housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Administration Route: Intraperitoneal (IP) injection is a common route for administering PROTACs in preclinical studies. Oral (PO) gavage may also be considered, especially given the high oral bioavailability of some BRD9 degraders like CW-3308.[4][5]
-
Dosage and Schedule: The optimal dosage and schedule should be determined through dose-range-finding studies. Based on the potent in-vitro activity of this compound, a starting dose in the range of 10-50 mg/kg administered daily or every other day could be considered.
Xenograft Tumor Model Protocol
-
Cell Culture: Culture MV4-11 or OCI-LY10 cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into treatment and vehicle control groups.
-
Treatment: Administer this compound or vehicle according to the predetermined dosage and schedule.
-
Efficacy Assessment:
-
Measure tumor volume using calipers 2-3 times per week. (Tumor Volume = (Length x Width²)/2).
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise tumors for pharmacodynamic analysis.
-
Pharmacodynamic (PD) Analysis
To confirm target engagement and degradation in vivo, BRD9 protein levels in tumor tissue should be assessed.
-
Tissue Collection: Collect tumor tissues at specified time points after the final dose.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein using a suitable lysis buffer.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD9 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify band intensities to determine the extent of BRD9 degradation relative to the vehicle control.
-
Caption: Workflow for pharmacodynamic analysis of BRD9 degradation.
Conclusion
This compound is a highly potent molecule with demonstrated in-vitro and in-vivo anti-cancer activity. The protocols and data presented in this document provide a comprehensive guide for researchers to further investigate its therapeutic potential in animal models. Careful consideration of formulation, dosage, and appropriate endpoints will be crucial for the successful preclinical development of this promising BRD9 degrader.
References
- 1. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. | Semantic Scholar [semanticscholar.org]
- 3. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PROTAC BRD9 Degrader-8 Cell Permeability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2][][4]
BRD9, a bromodomain-containing protein, is a subunit of the noncanonical BAF (ncBAF) chromatin remodeling complex and has been identified as an oncogene in various cancers, including multiple myeloma and certain sarcomas.[5][6] Consequently, targeted degradation of BRD9 presents a promising therapeutic strategy. PROTAC BRD9 Degrader-8 is a potent and selective degrader of BRD9 with a DC50 value of 16 pM and has demonstrated antiproliferative effects in cancer cell lines.[7][8]
A critical parameter for the efficacy of PROTACs is their ability to permeate the cell membrane and reach their intracellular targets.[1][9] Due to their larger size and complex structures, assessing the cell permeability of PROTACs can be challenging.[10] These application notes provide detailed protocols for key techniques to measure the cell permeability of this compound.
General PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, such as BRD9 Degrader-8.
Caption: General mechanism of PROTAC-mediated protein degradation.
Key Techniques for Measuring Cell Permeability
Several methods can be employed to assess the cell permeability of PROTACs. The choice of assay depends on the specific information required, such as direct quantification of intracellular concentration or a more functional measure of target engagement.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique for the direct and quantitative measurement of small molecules in complex biological matrices, making it a valuable tool for determining the intracellular concentration of PROTACs.[11][12]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MV4-11 or OCI-LY10) at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Sample Preparation:
-
After incubation, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound extracellular PROTAC.
-
Lyse the cells using a suitable lysis buffer (e.g., NP-40 lysis buffer).[13]
-
Determine the total protein concentration of the lysate for normalization.
-
Perform a protein precipitation step (e.g., with acetonitrile) to remove larger molecules.
-
Centrifuge the samples to pellet the precipitated protein and collect the supernatant containing the PROTAC.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method. This involves separating the PROTAC from other small molecules by liquid chromatography and then detecting and quantifying it by mass spectrometry.
-
A standard curve of known concentrations of this compound should be prepared in a similar matrix to accurately quantify the intracellular concentration.
-
-
Data Analysis:
-
Calculate the intracellular concentration of this compound based on the standard curve.
-
Normalize the intracellular concentration to the total protein concentration or cell number.
-
Data Presentation:
| Concentration of BRD9 Degrader-8 (nM) | Incubation Time (h) | Intracellular Concentration (nM) |
| 10 | 2 | Example Data |
| 100 | 2 | Example Data |
| 1000 | 2 | Example Data |
| 100 | 4 | Example Data |
Note: The above table is a template. Actual data for BRD9 Degrader-8 is not publicly available and would need to be generated experimentally.
Workflow Diagram:
Caption: Workflow for measuring intracellular PROTAC concentration by LC-MS/MS.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a powerful method to assess the binding of a PROTAC to its target protein within living cells.[14][15] By comparing the target engagement in live versus permeabilized cells, an "availability index" can be calculated to infer cell permeability.[16][17]
Experimental Protocol:
-
Cell Line Preparation:
-
Generate a stable cell line expressing BRD9 fused to NanoLuc® luciferase.
-
Alternatively, transiently transfect cells with a vector encoding the BRD9-NanoLuc® fusion protein.
-
-
Live Cell Assay:
-
Plate the engineered cells in a white, 96-well plate.
-
Add the NanoBRET™ tracer, a fluorescent ligand that binds to BRD9, to the cells.
-
Add varying concentrations of this compound. The PROTAC will compete with the tracer for binding to BRD9-NanoLuc®.
-
Add the NanoLuc® substrate to initiate the bioluminescence reaction.
-
Measure the BRET signal using a plate reader equipped to detect both the donor (NanoLuc®) and acceptor (tracer) wavelengths.
-
-
Permeabilized Cell Assay:
-
Follow the same procedure as the live cell assay, but include a cell permeabilization agent (e.g., digitonin) to allow the PROTAC to freely enter the cells. This control measures the intrinsic binding affinity without the influence of cell permeability.
-
-
Data Analysis:
-
Calculate the IC50 values for this compound in both live and permeabilized cells.
-
The ratio of the IC50 in permeabilized cells to the IC50 in live cells provides an "availability index," which is a measure of cell permeability. A higher ratio suggests better permeability.
-
Data Presentation:
| Assay Condition | IC50 of BRD9 Degrader-8 (nM) |
| Live Cells | Example Data |
| Permeabilized Cells | Example Data |
| Availability Index | (IC50 Permeabilized) / (IC50 Live) |
Note: This table illustrates the type of data generated. Specific values for BRD9 Degrader-8 would need to be determined experimentally.
Workflow Diagram:
Caption: Workflow for the NanoBRET™ Target Engagement assay to assess cell permeability.
Traditional Permeability Assays (PAMPA and Caco-2)
While commonly used for small molecules, Parallel Artificial Membrane Permeability Assays (PAMPA) and Caco-2 cell assays have limitations for PROTACs due to their size and potential for active transport or efflux.[10][18][19] However, they can still provide some initial insights.
-
PAMPA: This assay measures passive diffusion across an artificial membrane. It is a high-throughput method but does not account for active transport mechanisms.[19]
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to assess both passive and active transport.[18][20] It can provide more biologically relevant data than PAMPA but is lower in throughput.
Data Presentation:
| PROTAC | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 A to B Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 B to A Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
| BRD9 Degrader-8 | Example Data | Example Data | Example Data | Example Data |
Note: This table is for illustrative purposes. Data for BRD9 Degrader-8 would need to be generated.
Conclusion
Measuring the cell permeability of PROTACs like BRD9 Degrader-8 is crucial for understanding their pharmacological properties and optimizing their therapeutic potential. A multi-faceted approach combining direct quantification by LC-MS/MS and functional assessment of intracellular target engagement using NanoBRET™ is recommended for a comprehensive evaluation. While traditional assays like PAMPA and Caco-2 can offer supplementary information, their results should be interpreted with caution for large molecules like PROTACs. The protocols and workflows provided here offer a robust framework for researchers to assess the cell permeability of this compound and other novel protein degraders.
References
- 1. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Compounds for Targeted Degradation of BRD9 and Their Use for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 12. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing intracellular accumulation and target engagement of PROTACs with reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 18. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting lack of BRD9 degradation with PROTAC BRD9 Degrader-8
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PROTAC BRD9 Degrader-8. The information is tailored for scientists and drug development professionals to help resolve issues related to the lack of BRD9 degradation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule designed to induce the selective degradation of the BRD9 protein.[1] It functions by hijacking the cell's natural ubiquitin-proteasome system.[2][3] The degrader simultaneously binds to the BRD9 protein and an E3 ubiquitin ligase, forming a ternary complex.[4][5] This proximity facilitates the tagging of BRD9 with ubiquitin molecules, marking it for destruction by the proteasome.[6][7] This targeted degradation approach differs from traditional inhibitors by eliminating the entire protein, thereby abolishing all its functions.[8]
Q2: I am not observing any degradation of BRD9 after treating my cells with this compound. What are the possible reasons?
Several factors can contribute to a lack of BRD9 degradation. Here are the most common causes and initial troubleshooting steps:
-
Suboptimal Degrader Concentration: The concentration of the PROTAC is critical. Both too low and too high concentrations can be ineffective.[9][10]
-
Incorrect Treatment Time: The kinetics of protein degradation can vary between cell lines and experimental conditions.
-
Cell Line-Specific Factors: The expression levels of BRD9 and the necessary E3 ligase components can differ significantly across cell lines.[9][10]
-
Compound Integrity: The stability and solubility of the PROTAC itself might be compromised.[9]
-
Issues with the Ubiquitin-Proteasome System (UPS): A compromised UPS will prevent the degradation of ubiquitinated proteins.[10]
A systematic troubleshooting approach is recommended to identify the root cause.
Troubleshooting Guide
If you are experiencing a lack of BRD9 degradation, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Verify Experimental Parameters
The first step is to ensure that the fundamental experimental conditions are optimal.
1.1. Optimize Degrader Concentration (Dose-Response Experiment)
A common issue is the "hook effect," where excessively high concentrations of the PROTAC lead to the formation of non-productive binary complexes instead of the required ternary complex, thus inhibiting degradation.[9][11] Conversely, a concentration that is too low will not efficiently induce the formation of the ternary complex.
-
Recommendation: Perform a dose-response experiment by treating your cells with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 24 hours).[10] This will help determine the optimal concentration (DC50) for your specific cell line.
1.2. Determine Optimal Treatment Time (Time-Course Experiment)
Protein degradation is a dynamic process. The optimal time to observe maximum degradation can vary.
-
Recommendation: Treat your cells with the determined optimal concentration of the degrader and harvest cell lysates at various time points (e.g., 2, 4, 8, 12, 24 hours) to identify the time point of maximal BRD9 degradation.[9]
| Parameter | Recommended Range | Purpose |
| Concentration | 0.1 nM - 10 µM | To determine the optimal concentration (DC50) and avoid the "hook effect". |
| Incubation Time | 2 - 24 hours | To identify the time point of maximum degradation. |
This compound Potency:
| Compound | DC50 | IC50 (MV4-11 cells) | IC50 (OCI-LY10 cells) | Reference |
| This compound | 16 pM | 0.27 nM | 1.04 nM | [1] |
Step 2: Assess Cellular Components
If optimizing concentration and time does not yield results, the issue may lie within the cellular machinery of your specific model.
2.1. Confirm Target (BRD9) and E3 Ligase Expression
The efficiency of a PROTAC is dependent on the endogenous levels of both the target protein and the recruited E3 ligase.
-
Recommendation: Use Western blotting to confirm the expression levels of BRD9 and the relevant E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)) in your cell line.[9][10] If the expression of either is low, consider using a different cell line or a method to overexpress the limiting component.
2.2. Verify Ubiquitin-Proteasome System (UPS) Functionality
The entire degradation process relies on a functional UPS.
-
Recommendation: Treat your cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. If the PROTAC is working, the proteasome inhibitor should block the degradation of BRD9, leading to its accumulation.[10] This confirms that the UPS is active and that the lack of degradation is due to an upstream event.
Step 3: Advanced Troubleshooting
If the above steps do not resolve the issue, further investigation into the molecular interactions is necessary.
3.1. Verify Ternary Complex Formation
The formation of the BRD9-PROTAC-E3 ligase ternary complex is the crucial first step in the degradation process.
-
Recommendation: Perform a co-immunoprecipitation (Co-IP) experiment. Treat cells with this compound, then immunoprecipitate either BRD9 or the E3 ligase. Probe the immunoprecipitate for the presence of the other two components via Western blot. The detection of all three components together confirms the formation of the ternary complex.[9][10]
3.2. Assess BRD9 Ubiquitination
Lack of degradation could be due to inefficient ubiquitination of the target protein.
-
Recommendation: Conduct an in vitro or in-cell ubiquitination assay. Following treatment with the PROTAC, immunoprecipitate BRD9 and then perform a Western blot using an anti-ubiquitin antibody. An increase in high molecular weight ubiquitinated BRD9 species (a "smear" or "ladder" of bands) indicates successful ubiquitination.[6][12]
Experimental Protocols
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is used to assess the levels of BRD9 protein in cells following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at harvest. Treat cells with the desired concentrations of this compound or DMSO for the specified time.[13]
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[9][13]
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[9][13]
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-BRD9 antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.[9]
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[9][13]
-
Data Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control.[13]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the formation of the BRD9-PROTAC-E3 Ligase ternary complex.
Materials:
-
Co-Immunoprecipitation Kit
-
Antibody against the E3 ligase (e.g., anti-CRBN) or BRD9
-
Protein A/G agarose (B213101) beads
-
Non-denaturing lysis buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of this compound for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[10]
-
Immunoprecipitation: Pre-clear the lysates. Incubate the pre-cleared lysates with an antibody against the E3 ligase or BRD9 overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.[9][10]
-
Washing and Elution: Wash the beads multiple times to remove non-specific binding. Elute the protein complexes.[10]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BRD9 and the E3 ligase. The presence of both proteins in the immunoprecipitate indicates ternary complex formation.[9][10]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. arvinas.com [arvinas.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. benchchem.com [benchchem.com]
Navigating the PROTAC Hook Effect: A Technical Support Guide for BRD9 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the "hook effect" when using PROTAC BRD9 Degrader-8. Our goal is to equip researchers with the knowledge to anticipate, identify, and overcome this phenomenon to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC "hook effect"?
The PROTAC "hook effect" is a paradoxical phenomenon observed in dose-response experiments where the degradation of the target protein, in this case, BRD9, decreases at high concentrations of the PROTAC degrader.[1][2] This results in a characteristic bell-shaped or "U-shaped" dose-response curve, contrasting with the typical sigmoidal curve seen with traditional inhibitors.[1]
Q2: What is the underlying mechanism of the hook effect?
The hook effect arises from the fundamental mechanism of PROTACs, which relies on the formation of a productive ternary complex consisting of the target protein (BRD9), the PROTAC molecule (BRD9 Degrader-8), and an E3 ubiquitin ligase.[1] At optimal concentrations, the formation of this ternary complex is favored, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.
However, at excessively high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming non-productive binary complexes (BRD9-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thereby inhibiting the formation of the productive ternary complex and reducing the efficiency of protein degradation.[1][3]
Q3: What are the experimental consequences of the hook effect?
The primary consequence of the hook effect is the potential for misinterpretation of experimental data.[1] A highly potent PROTAC like BRD9 Degrader-8 could be mistakenly characterized as weak or inactive if tested at concentrations that fall within the hook effect region.[1] This can lead to the inaccurate determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]
Q4: At what concentrations is the hook effect typically observed for BRD9 degraders?
The concentration at which the hook effect becomes apparent can vary depending on the specific PROTAC, cell line, and experimental conditions. For some BRD9 degraders, a hook effect has been observed at concentrations above 100 nM.[4] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.
Q5: What is the E3 ligase recruited by this compound?
This compound (also referred to as E5 in some literature) is a highly potent degrader that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
Troubleshooting Guide
Problem 1: A bell-shaped dose-response curve is observed, with decreased degradation at high concentrations.
-
Likely Cause: You are observing the classic hook effect.
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment using a broader range of concentrations, with more data points at the higher concentrations to clearly define the descending part of the curve.
-
Determine the Optimal Concentration (Dmax): Identify the concentration that achieves the maximum level of BRD9 degradation. For future experiments, use concentrations at or below this optimal point.
-
Perform a Time-Course Experiment: Analyze BRD9 degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours) using both the optimal concentration and a higher concentration that is clearly within the hook effect range. This will provide insights into the kinetics of degradation versus the formation of non-productive binary complexes.
-
Problem 2: No or weak BRD9 degradation is observed at the tested concentrations.
-
Likely Cause: The concentrations tested may be too low to induce degradation or, conversely, may fall entirely within the hook effect region, masking the degradation potential.
-
Troubleshooting Steps:
-
Test a Broad Concentration Range: It is essential to perform a dose-response experiment over a very wide range of concentrations (e.g., 1 pM to 100 µM) to ensure you capture the full activity profile.
-
Verify Ternary Complex Formation: Before concluding that the PROTAC is inactive, it is crucial to confirm that it can mediate the formation of the BRD9-Degrader-8-CRBN ternary complex. Assays such as Co-Immunoprecipitation (Co-IP) or NanoBRET™ can be used for this purpose (see Experimental Protocols).
-
Check E3 Ligase Expression: Ensure that the cell line being used expresses sufficient levels of CRBN, the E3 ligase recruited by BRD9 Degrader-8.
-
Quantitative Data Summary
The following table summarizes the degradation potency of this compound (E5) and provides an example of the hook effect observed with another BRD9 degrader, AMPTX-1.
| Compound | Target | Recruited E3 Ligase | DC50 | Hook Effect Concentration | Cell Line | Reference |
| This compound (E5) | BRD9 | Cereblon (CRBN) | 16 pM | Not explicitly reported | MV4-11 | [5] |
| AMPTX-1 | BRD9 | DCAF16 | 0.5 nM | > 100 nM | MV4-11 | [4] |
Experimental Protocols
Protocol 1: Western Blotting for BRD9 Degradation Analysis
This protocol details the steps to quantify the degradation of BRD9 protein in response to treatment with this compound.
Materials:
-
Cell line of interest (e.g., MV4-11)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., from 1 pM to 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary anti-BRD9 antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize the BRD9 signal to the loading control. Plot the percentage of BRD9 remaining against the log of the PROTAC concentration to generate a dose-response curve.
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This assay measures the formation of the BRD9-PROTAC-CRBN ternary complex in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids for expressing NanoLuc®-BRD9 and HaloTag®-CRBN
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
This compound
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET™ Nano-Glo® Vivazine Substrate
-
Luminometer capable of measuring BRET
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-BRD9 and HaloTag®-CRBN expression plasmids.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
PROTAC Treatment: Prepare serial dilutions of this compound in Opti-MEM™. Add the dilutions to the cells.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Vivazine Substrate to the cells.
-
Signal Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a BRET-capable luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect at the level of ternary complex formation.
Visualizations
Caption: Mechanism of PROTAC action and the hook effect.
Caption: Troubleshooting workflow for the hook effect.
Caption: BRD9 signaling and the impact of its degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. | Semantic Scholar [semanticscholar.org]
optimizing PROTAC BRD9 Degrader-8 linker length and composition
This technical support center is designed for researchers, scientists, and drug development professionals working on the optimization of PROTAC BRD9 degraders, with a specific focus on "PROTAC BRD9 Degrader-8" (also known as compound E5). Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: this compound, also referred to as compound E5, is a highly potent and selective proteolysis-targeting chimera designed to induce the degradation of the BRD9 protein.[1][2] It demonstrates a DC50 value of 16 pM for BRD9 degradation.[1][2] Its anti-proliferative effects have been observed in MV4-11 cells with an IC50 of 0.27 nM and in OCI-LY10 cells with an IC50 of 1.04 nM.[1][2]
Q2: My BRD9 degrader, based on the Degrader-8 scaffold, shows poor degradation of BRD9. What are the likely causes related to the linker?
A2: Poor degradation efficiency can stem from several linker-related issues:
-
Suboptimal Linker Length: The distance between the BRD9-binding warhead and the E3 ligase ligand is critical. If the linker is too short, it may cause steric hindrance, preventing the formation of a stable ternary complex (BRD9-PROTAC-E3 ligase).[3] Conversely, a linker that is too long might not effectively bring the two proteins into proximity for ubiquitination.[3] Most successful PROTACs feature linkers ranging from 7 to 29 atoms in length.[4]
-
Incorrect Linker Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability.[5] Highly flexible linkers like long alkyl or PEG chains can be beneficial, but sometimes more rigid structures (e.g., piperazine (B1678402) or piperidine) are needed to achieve the correct orientation for ternary complex formation.[6][]
-
Poor Cell Permeability: Due to their size, PROTACs can have difficulty crossing the cell membrane. The linker composition significantly impacts this. Modifying the linker to balance hydrophilicity and lipophilicity, for instance by incorporating PEG units, can improve cell permeability.[4][5]
-
Inefficient Ternary Complex Formation: The linker's role is to facilitate the stable association of BRD9 and the E3 ligase. Its length, composition, and attachment points all contribute to the stability and cooperativity of this complex.[8][9]
Q3: How do I systematically optimize the linker length of my BRD9 degrader?
A3: A common strategy is to synthesize a library of PROTACs with varying linker lengths.[6] This typically involves starting with a flexible linker, such as a PEG or alkyl chain, and systematically increasing or decreasing its length.[3][10] For instance, you can synthesize analogues with linkers that are 2, 4, 6, etc., atoms longer or shorter than your initial design. The degradation efficiency of each analogue is then assessed to identify the optimal length.[11] One study on TBK1 targeting PROTACs found that no degradation was observed with linkers shorter than 12 atoms.[4]
Q4: My BRD9 degrader is also degrading other bromodomain proteins like BRD7. How can I improve selectivity through linker modification?
A4: Selectivity can be finely tuned by modifying the linker. Even small changes can have a significant impact. For example, extending a linker by a single ethylene (B1197577) glycol unit has been shown to abolish off-target degradation in some systems.[6] Altering the linker's rigidity or the attachment point on the warhead or E3 ligase ligand can also change the geometry of the ternary complex, favoring the binding of BRD9 over other proteins.[10][12]
Q5: I am observing a "hook effect" with my BRD9 degrader, where degradation decreases at higher concentrations. What causes this and how can the linker design help?
A5: The hook effect occurs when high concentrations of a PROTAC lead to the formation of binary complexes (PROTAC-BRD9 or PROTAC-E3 ligase) that do not proceed to form a productive ternary complex, thus reducing degradation efficiency.[13] Linker optimization is key to mitigating this by enhancing the cooperativity of ternary complex formation.[4] A linker that better pre-organizes the two ligands for binding to their respective proteins can increase cooperativity and reduce the hook effect.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Weak BRD9 Degradation | Poor cell permeability of the PROTAC.[8] | Modify the linker to improve physicochemical properties (e.g., add PEG units to increase solubility).[4][5] Confirm cellular uptake using assays like NanoBRET.[14] |
| Inefficient ternary complex formation.[8] | Systematically vary the linker length and composition.[6] Screen different E3 ligase ligands.[8] Confirm binary binding of each ligand to its target. | |
| Low expression of the recruited E3 ligase (e.g., Cereblon or VHL) in the cell line.[8] | Verify E3 ligase expression levels via Western blot or qPCR.[15] Choose a cell line with high expression of the relevant E3 ligase. | |
| Lack of Selectivity (Degradation of BRD7/BRD4) | Linker allows for formation of stable ternary complexes with other bromodomain proteins. | Modify linker length; even small changes can impact selectivity.[6] Change linker composition to alter rigidity and preferred conformation.[] Alter the linker attachment points on the warhead or E3 ligase ligand.[10] |
| High Cell Toxicity | PROTAC concentration is too high. | Lower the PROTAC concentration. Determine the IC50 for cell viability and use concentrations well below this for degradation experiments.[16] |
| Off-target effects of the PROTAC. | Use a lower, more specific concentration. Compare the effects with a negative control PROTAC (e.g., one with an inactive epimer of the E3 ligase ligand).[16] | |
| "Hook Effect" Observed | Formation of unproductive binary complexes at high concentrations.[13] | Enhance ternary complex cooperativity through linker optimization.[4] Use biophysical assays like Surface Plasmon Resonance (SPR) to measure and improve cooperativity.[4] |
Experimental Protocols
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is a standard method to quantify the reduction in BRD9 protein levels following PROTAC treatment.[8]
Methodology:
-
Cell Seeding: Plate cells (e.g., G401 or HS-SY-II) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.[17]
-
PROTAC Treatment: The next day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 pM to 1 µM) for a fixed time (e.g., 2, 4, 8, 16, or 24 hours).[16] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the BRD9 band intensity to the loading control. Plot the percentage of BRD9 degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[16]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Cooperativity
This protocol measures the binding kinetics and affinity of binary and ternary complexes to determine cooperativity (α).[4]
Methodology:
-
Immobilization: Immobilize either the E3 ligase (e.g., VHL or CRBN complex) or the target protein (BRD9) onto an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-BRD9).
-
Inject a series of concentrations of the soluble protein partner (BRD9 or E3 ligase) to confirm no non-specific binding.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the soluble protein partner.
-
Inject these solutions over the immobilized protein to measure the binding affinity of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for both binary and ternary interactions.
-
Cooperativity (α) is calculated as the ratio of the KD of the PROTAC for the immobilized protein in the absence of the soluble partner to the KD in the presence of the soluble partner. An α value greater than 1 indicates positive cooperativity.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated BRD9 degradation.
Caption: Workflow for optimizing BRD9 degrader linker properties.
References
- 1. PROTAC BRD9 Degrader-8_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
improving cell permeability of PROTAC BRD9 Degrader-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of PROTAC BRD9 Degrader-8, with a specific focus on improving its cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
This compound, also referred to as compound E5, is a highly potent and selective proteolysis-targeting chimera designed to induce the degradation of the BRD9 protein.[1][2] It has demonstrated a degradation concentration (DC50) of 16 pM and exhibits significant antiproliferative effects in cell lines such as MV4-11 (IC50 = 0.27 nM) and OCI-LY10 (IC50 = 1.04 nM).[1][2]
Q2: I am observing lower than expected degradation of BRD9 in my cell-based assays. Could this be a cell permeability issue?
Yes, poor cell permeability is a common challenge for PROTACs due to their high molecular weight and polar surface area. If you are observing suboptimal degradation, assessing and optimizing for cell permeability is a critical troubleshooting step.
Q3: What are the key physicochemical properties of PROTACs that influence their cell permeability?
Several physicochemical properties are critical determinants of a PROTAC's ability to cross the cell membrane. These include:
-
Molecular Weight (MW): PROTACs are inherently large molecules, which can hinder passive diffusion across the cell membrane.
-
Topological Polar Surface Area (TPSA): A high TPSA is often associated with poor membrane permeability.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A large number of HBDs and HBAs can negatively impact permeability.
-
Lipophilicity (logP): An optimal lipophilicity range is crucial. Very high lipophilicity can lead to poor solubility and membrane retention, while low lipophilicity can prevent membrane partitioning.
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for degradation.
Troubleshooting Guide: Improving Cell Permeability
If you suspect poor cell permeability is limiting the efficacy of this compound in your experiments, consider the following troubleshooting strategies.
Initial Assessment of Permeability
Before making chemical modifications, it is crucial to experimentally assess the permeability of your current PROTAC. Two common assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
| Assay | Principle | Measures | Advantages |
| PAMPA | Measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment. | Passive diffusion | High-throughput, cost-effective, provides a baseline for passive permeability. |
| Caco-2 Assay | Uses a monolayer of differentiated Caco-2 cells to model the intestinal barrier. | Passive diffusion and active transport | Provides insights into both passive permeability and the potential involvement of efflux transporters. |
Strategies for Chemical Modification
If experimental data confirms poor permeability, several chemical modification strategies can be employed to improve the physicochemical properties of this compound.
-
Linker Optimization: The linker is a key determinant of a PROTAC's properties.
-
Length: Shorter linkers are generally preferred to minimize molecular weight and TPSA.
-
Composition: Replacing polar functional groups with more lipophilic ones can enhance permeability. For example, substituting a polyethylene (B3416737) glycol (PEG) linker with an alkyl chain can be beneficial, although this needs to be empirically tested.
-
Rigidity: Incorporating cyclic elements can create more rigid linkers that may adopt conformations more favorable for membrane crossing.
-
-
Reduction of Hydrogen Bond Donors (HBDs):
-
Amide-to-Ester Substitution: Replacing an amide bond within the linker or at the connection to the warhead/E3 ligase ligand with a bioisosteric ester can reduce the HBD count and improve permeability.
-
Capping HBDs: Where possible without affecting target engagement, capping or replacing other HBDs can be beneficial.
-
-
Inducing Intramolecular Hydrogen Bonding (The "Chameleon Effect"):
-
Strategically introducing functional groups that can form intramolecular hydrogen bonds can help the PROTAC adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, effectively shielding its polar groups.
-
-
Prodrug Approach:
-
A prodrug strategy involves masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC. This can significantly enhance cell uptake.
-
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Methodology:
-
Preparation of Donor Plate:
-
Dissolve this compound in DMSO to create a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the final desired concentration (final DMSO concentration should be <1%).
-
Add the PROTAC solution to the wells of a 96-well donor plate.
-
-
Preparation of Acceptor Plate:
-
Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane).
-
Allow the solvent to evaporate, leaving a lipid layer.
-
Add buffer to the wells of the acceptor plate.
-
-
Assay Incubation:
-
Carefully place the donor plate on top of the acceptor plate.
-
Incubate at room temperature for 4-18 hours with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Papp):
-
The apparent permeability coefficient is calculated using a standard formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.
-
Protocol 2: Caco-2 Permeability Assay
Principle: This cell-based assay models the intestinal barrier to assess both passive and active transport of a compound.
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
-
Monolayer Integrity Test:
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the flux of a fluorescent marker like Lucifer yellow.
-
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the PROTAC working solution to the apical chamber and fresh buffer to the basolateral chamber.
-
Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation:
-
Incubate the plates at 37°C with gentle shaking for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Collect samples from both chambers and determine the PROTAC concentration using LC-MS/MS.
-
-
Calculation of Papp and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio >2 suggests the involvement of active efflux transporters.
-
Visualizing Key Concepts
BRD9 Signaling and Degradation Pathway
BRD9 is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and plays a role in regulating gene expression.[3][4][5] It has been implicated in various signaling pathways, including STAT5, Wnt/β-catenin, and Notch signaling, which are often dysregulated in cancer.[3][6][7] The this compound hijacks the ubiquitin-proteasome system to induce the degradation of BRD9.
Caption: Mechanism of BRD9-mediated gene regulation and its degradation by this compound.
Troubleshooting Workflow for Poor Permeability
This workflow provides a logical sequence of steps for a researcher to follow when encountering issues with the cellular activity of this compound.
Caption: A logical workflow for troubleshooting poor cell permeability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of BRD9 degraders
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with BRD9 degraders.
Troubleshooting Guides
1. Issue: No or inefficient BRD9 degradation observed.
Q: I am not observing the expected degradation of BRD9 after treating my cells with a degrader. What are the common causes and how can I troubleshoot this?
A: Several factors can contribute to suboptimal BRD9 degradation. Below is a step-by-step guide to troubleshoot this issue.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Degrader Concentration: The concentration of the degrader is crucial. While too low a concentration may not effectively induce the formation of a stable ternary complex (BRD9-degrader-E3 ligase), excessively high concentrations can lead to a "hook effect".[1] This occurs when binary complexes of the degrader with either BRD9 or the E3 ligase predominate, reducing the formation of the productive ternary complex and thus hindering degradation.[1]
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration (DC50) for your specific cell line and degrader.
-
-
Inappropriate Treatment Time: The degradation of BRD9 is a time-dependent process, and the kinetics can vary between different degraders and cell types.
-
Recommendation: Conduct a time-course experiment to identify the optimal treatment duration. Significant degradation can often be observed within a few hours of treatment.[1]
-
-
Cell Line Specificity: The expression levels of BRD9 and the recruited E3 ligase (e.g., CRBN, VHL) can differ significantly between cell lines, which directly impacts degradation efficiency.[1]
-
Recommendation: Confirm the expression of both BRD9 and the relevant E3 ligase in your cell line using Western Blot or quantitative mass spectrometry.
-
-
Compound Stability and Solubility: The chemical stability and solubility of the degrader in your cell culture media can affect its efficacy.
-
Recommendation: Ensure the degrader is fully dissolved and stable under your experimental conditions. Refer to the manufacturer's guidelines for proper handling and storage.
-
-
Impaired Proteasome Function: BRD9 degraders rely on the ubiquitin-proteasome system for their mechanism of action.
-
Recommendation: As a positive control, co-treat cells with the BRD9 degrader and a proteasome inhibitor (e.g., MG132 or bortezomib). Inhibition of degradation in the presence of the proteasome inhibitor confirms the proteasome-dependent degradation pathway. A similar experiment can be performed with an inhibitor of the NEDD8-activating enzyme (e.g., MLN4924) to confirm the role of Cullin-RING E3 ligases.[2]
-
Experimental Workflow for Troubleshooting Inefficient Degradation
2. Issue: Distinguishing between on-target and off-target toxicity.
Q: I am observing significant cellular toxicity after treatment with my BRD9 degrader. How can I determine if this is an on-target effect of BRD9 loss or an off-target effect of the compound?
A: Differentiating between on-target and off-target toxicity is critical for the validation of your BRD9 degrader. Here are several strategies to address this:
-
Use a Non-degrading Control Compound: A crucial experiment is to use a control compound that binds to BRD9 but does not induce its degradation. This could be the BRD9-binding warhead of the degrader itself. If the toxicity is still observed with the non-degrading binder at concentrations sufficient to engage BRD9, it suggests an off-target effect or a consequence of BRD9 inhibition rather than degradation.[3]
-
Rescue Experiment with a Degrader-Resistant BRD9 Mutant: Expressing a mutant form of BRD9 that does not bind to the degrader in your cells of interest can help determine if the observed toxicity is on-target. If the expression of the mutant BRD9 rescues the toxic phenotype, it strongly suggests that the effect is due to the degradation of the endogenous BRD9.
-
Orthogonal Methods for BRD9 Depletion: Use alternative, degrader-independent methods to deplete BRD9, such as siRNA, shRNA, or CRISPR/Cas9-mediated knockout.[3][4] If these methods replicate the toxic phenotype observed with the degrader, it provides strong evidence for on-target toxicity.
-
Global Proteomics Analysis: Perform unbiased mass spectrometry-based proteomics to identify all proteins that are degraded upon treatment with your compound. This can reveal unintended off-targets. If other essential proteins are being degraded, this could be the source of the toxicity.
Workflow for Investigating Cellular Toxicity
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of pomalidomide-based BRD9 degraders?
A: Pomalidomide (B1683931) is a commonly used E3 ligase binder that recruits Cereblon (CRBN). However, pomalidomide itself can induce the degradation of other proteins, particularly zinc-finger (ZF) proteins, which are involved in various crucial cellular processes.[5][6][7] This can lead to off-target effects that are independent of BRD9 degradation. Strategies to mitigate this include modifying the pomalidomide scaffold, for instance at the C5 position of the phthalimide (B116566) ring, to reduce off-target ZF protein degradation.[5][7]
Q2: What is the "hook effect" and how can I avoid it?
A: The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where the degradation efficiency decreases at high concentrations.[2] This is because at these high concentrations, the formation of binary complexes (degrader-BRD9 or degrader-E3 ligase) is favored over the productive ternary complex (BRD9-degrader-E3 ligase) required for degradation.[1] To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for your experiments and use concentrations at or near the DC50 value.[1]
Q3: What are the advantages of using a BRD9 degrader over a BRD9 inhibitor?
A: BRD9 degraders offer several advantages over traditional inhibitors:
-
Enhanced Potency: Degraders can be significantly more potent than their corresponding inhibitors, often showing activity at much lower concentrations.[8]
-
Overcoming Scaffolding Functions: BRD9 is a component of the ncBAF chromatin remodeling complex.[9] Degrading the entire protein can disrupt both its bromodomain "reading" function and its scaffolding role within the complex, potentially leading to a more profound biological effect than simply blocking the bromodomain.
-
Potential for Increased Selectivity: While the BRD9-binding warhead provides initial selectivity, the requirement for the formation of a stable ternary complex with a specific E3 ligase can add another layer of selectivity.[10]
Q4: What signaling pathways are affected by BRD9 degradation?
A: Degradation of BRD9 has been shown to impact several key signaling pathways, including:
-
Cell Cycle and Apoptosis: Inhibition or degradation of BRD9 can lead to cell cycle arrest and apoptosis in cancer cells.[11]
-
MYC and MYB: In some hematological malignancies, BRD9 degradation leads to a decrease in the levels of the oncoproteins c-MYC and c-MYB.[3]
-
Ribosome Biogenesis: In multiple myeloma, BRD9 degradation has been shown to downregulate genes involved in ribosome biogenesis.[12]
-
TGF-β/Activin/Nodal and Wnt Signaling: BRD9 plays a role in regulating these pathways, which are crucial for the maintenance and differentiation of human embryonic stem cells.[13]
-
Androgen Receptor (AR) Signaling: BRD9 is a critical regulator of androgen receptor signaling in prostate cancer.[14]
Mechanism of Action of a BRD9 PROTAC
Quantitative Data Summary
Table 1: Potency of Selected BRD9 Degraders in Different Cell Lines
| Degrader | Cell Line | Assay Type | Potency (DC50/IC50) | Maximum Degradation (Dmax) | E3 Ligase Recruited | Reference |
| QA-68 | MV4-11 (AML) | Proliferation | < 10 nM (IC50) | > 90% | CRBN | [3] |
| RS4;11 (ALL) | Proliferation | ~1-10 nM (IC50) | Complete | CRBN | [3] | |
| SEM (ALL) | Proliferation | ~1-10 nM (IC50) | Complete | CRBN | [3] | |
| dBRD9-A | OPM2 (Multiple Myeloma) | Growth Inhibition | ~10-100 nM (IC50) | Not specified | CRBN | [12] |
| H929 (Multiple Myeloma) | Growth Inhibition | ~10-100 nM (IC50) | Not specified | CRBN | [12] | |
| AMPTX-1 | MV4-11 (AML) | Degradation | 0.5 nM (DC50) | 93% | DCAF16 | [10] |
| MCF-7 (Breast Cancer) | Degradation | 2 nM (DC50) | 70% | DCAF16 | [10] |
Note: DC50 and IC50 values can vary depending on the specific experimental conditions, including treatment duration and assay methodology.
Key Experimental Protocols
1. Western Blot for BRD9 Degradation
-
Objective: To quantify the levels of BRD9 protein following degrader treatment.
-
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the BRD9 degrader or vehicle control for the desired amount of time.
-
Harvest cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Objective: To verify the formation of the BRD9-Degrader-E3 Ligase ternary complex.
-
Procedure:
-
Treat cells with the BRD9 degrader or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or a tag on the E3 ligase overnight at 4°C to pull down the complex.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western Blot using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9. An increase in the amount of co-precipitated BRD9 in the degrader-treated sample compared to the control indicates the formation of the ternary complex.
-
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gene - BRD9 [maayanlab.cloud]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC BRD9 Degrader-8
This technical support guide is designed for researchers, scientists, and drug development professionals using PROTAC BRD9 Degrader-8. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm not observing any degradation of BRD9 with this compound. What are the common reasons for this?
A1: Several factors can lead to a lack of BRD9 degradation. Here is a checklist of potential issues to investigate:
-
Suboptimal Degrader Concentration: The concentration of your PROTAC is crucial.[1] Too low a concentration may not effectively induce the formation of the necessary ternary complex (BRD9-PROTAC-E3 Ligase), while concentrations that are too high can lead to the "hook effect"[1][2][3].
-
Inappropriate Treatment Time: Protein degradation is a time-dependent process, and the kinetics can vary between cell types and specific degraders.[1] It's possible the chosen time point is too early to observe degradation.
-
Cell Line Specificity: The efficacy of a PROTAC is highly dependent on the cellular context.[4] The cell line you are using may have low expression levels of BRD9 or the specific E3 ligase (e.g., Cereblon or VHL) that the PROTAC recruits.[1][2][4]
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[2]
-
Compound Instability or Solubility: The PROTAC may be unstable or precipitating in your cell culture medium.[1] Poor solubility can significantly impact its effective concentration.[5][6]
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to BRD9 and the E3 ligase individually, it may not efficiently bring them together to form a stable and productive ternary complex, which is essential for ubiquitination.[2]
-
Issues with the Ubiquitin-Proteasome System (UPS): The experiment's success relies on a functional UPS in your cells.[7]
Q2: What is the "hook effect" and how can I avoid it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[2][3] This occurs because the excess PROTAC molecules form separate binary complexes with either the target protein (BRD9) or the E3 ligase, rather than the productive ternary complex required for degradation.[2][7] This leads to a characteristic bell-shaped dose-response curve.[2]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: Test a broad range of concentrations, from picomolar to micromolar, to identify the optimal concentration for degradation and to determine if a hook effect is present.[2]
-
Test Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[2]
Q3: My chosen cell line isn't showing BRD9 degradation. How do I choose a more appropriate one?
A3: The choice of cell line is critical for PROTAC experiments.[4] The activity of PROTACs can be highly dependent on the specific cellular environment.[4]
-
Confirm Protein Expression: Use Western blotting to verify that your cell line expresses sufficient levels of both the target protein (BRD9) and the recruited E3 ligase (e.g., Cereblon for many BRD9 degraders).[1][7] The expression of E3 ligases like Cereblon can vary significantly across different cell lines and tissues.[4]
-
Consult Literature for Sensitive Cell Lines: this compound has shown high potency in specific hematological tumor cell lines. For example, it has demonstrated an IC50 of 0.27 nM in MV4-11 cells and 1.04 nM in OCI-LY10 cells.[8] Other BRD9 degraders have shown efficacy in cell lines like EOL-1 and A-204.[9] Consider testing your PROTAC in these known sensitive lines as a positive control.
Q4: How can I confirm that the PROTAC is forming a ternary complex in my cells?
A4: Verifying the formation of the BRD9-PROTAC-E3 Ligase ternary complex is a key step in troubleshooting. Co-immunoprecipitation (Co-IP) is a standard method to assess this.[1] By pulling down the E3 ligase, you can then blot for the presence of co-precipitated BRD9, which would confirm the complex formation.[1]
Q5: I see BRD9 degradation, but I'm concerned about off-target effects. How can I assess the selectivity of my degrader?
A5: Off-target effects can occur when the PROTAC degrades proteins other than the intended target.[2]
-
Assess Degradation of Related Proteins: BRD9 is part of the bromodomain and extra-terminal domain (BET) family, which also includes BRD2, BRD3, and BRD4.[7] Due to structural similarities, some BRD9 degraders might also degrade other BET family members or its close homolog BRD7.[3][9] Use Western blotting to check the levels of these related proteins after treatment.
-
Proteomics Analysis: For a comprehensive view of selectivity, quantitative proteomics (e.g., using tandem mass tag (TMT) mass spectrometry) can be performed to compare protein levels globally in treated versus untreated cells.[3]
Quantitative Data Summary
The following table summarizes the reported potency of this compound and other selective BRD9 degraders in various cancer cell lines. This data can be used as a benchmark for your experiments.
| Compound | Target(s) | E3 Ligase Recruited | Cell Line | Assay Type | Potency (DC50/IC50/EC50) | Reference |
| This compound (E5) | BRD9 | (Not specified) | MV4-11 | Degradation (DC50) | 16 pM | [8][10] |
| This compound (E5) | BRD9 | (Not specified) | MV4-11 | Antiproliferation (IC50) | 0.27 nM | [8][10] |
| This compound (E5) | BRD9 | (Not specified) | OCI-LY10 | Antiproliferation (IC50) | 1.04 nM | [8][10] |
| dBRD9 | BRD9 | Cereblon | EOL-1 | Antiproliferation | Potent effect | [11] |
| dBRD9 | BRD9 | Cereblon | MOLM-13 | Antiproliferation | Potent effect | [11] |
| PROTAC 11 | BRD9 | Cereblon | (Not specified) | Degradation (DC50) | 50 nM | [9] |
| PROTAC 23 | BRD7/BRD9 | VHL | EOL-1 | Cytotoxicity (EC50) | 3 nM | [9] |
| PROTAC 23 | BRD7/BRD9 | VHL | A-204 | Cytotoxicity (EC50) | 40 nM | [9] |
| CW-3308 | BRD9 | Cereblon | G401 | Degradation (DC50) | < 10 nM | [12] |
| CW-3308 | BRD9 | Cereblon | HS-SY-II | Degradation (DC50) | < 10 nM | [12] |
Visual Diagrams
Caption: A logical workflow for troubleshooting lack of PROTAC activity. [2]***
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce PROTAC BRD9 Degrader-8 Toxicity In Vivo
This technical support guide is designed for researchers, scientists, and drug development professionals encountering in vivo toxicity with PROTAC BRD9 Degrader-8 and related molecules. It provides troubleshooting strategies, detailed protocols, and frequently asked questions to help identify the root causes of toxicity and implement effective mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of in vivo toxicity observed with BRD9 degraders?
A1: In vivo toxicity from PROTACs, including those targeting BRD9, generally stems from two primary sources:
-
On-target toxicity: This occurs when the degradation of BRD9 in healthy tissues, where it may have essential functions, leads to adverse effects. While BRD9 has been identified as a critical dependency in certain cancers like synovial sarcoma and acute myeloid leukemia, its role in normal physiology is less understood.[1] Degrading it systemically can disrupt normal cellular processes.
-
Off-target toxicity: This can be caused by several factors unrelated to BRD9 degradation. The PROTAC molecule may bind to and degrade other proteins, or the chemical structure of the warhead, linker, or E3 ligase ligand could have its own pharmacological effects independent of protein degradation.[2][3] Furthermore, metabolites of the PROTAC could be toxic.
Q2: My animal models are showing significant toxicity (e.g., weight loss, lethargy) at doses required for efficacy. What are the immediate troubleshooting steps?
A2: When significant toxicity is observed, a systematic evaluation is critical.
-
Conduct a Maximum Tolerated Dose (MTD) Study: If not already performed, an MTD study is essential to determine a safe dosing range and schedule. This involves administering escalating doses of the degrader to different cohorts of animals and monitoring for signs of toxicity.[3][4]
-
Analyze Pharmacokinetics/Pharmacodynamics (PK/PD): Correlating the drug concentration in plasma and tissues (PK) with the extent and duration of BRD9 degradation (PD) is crucial. Unfavorable PK properties, such as accumulation in sensitive organs, could lead to toxicity.[3] This analysis helps establish a therapeutic window where efficacy is achieved without unacceptable toxicity.
-
Evaluate a Different Dosing Schedule: Instead of daily dosing, consider intermittent schedules (e.g., once or twice weekly). This can allow healthy tissues to recover while still providing sufficient therapeutic pressure on the tumor.
Q3: How can the molecular design of a BRD9 PROTAC be altered to improve its safety profile?
A3: Rational design is key to minimizing toxicity.[5]
-
Optimize the Warhead: Ensure the ligand binding to BRD9 is highly selective over other bromodomain-containing proteins, such as BRD7 and BRD4, to prevent off-target degradation.[6]
-
Select the E3 Ligase Ligand Carefully: Most BRD9 degraders in development utilize ligands for the Cereblon (CRBN) E3 ligase.[1][7] These ligands are often smaller and more "drug-like" than ligands for other E3 ligases like VHL, which can contribute to better overall physicochemical properties.[8]
-
Modify the Linker: The linker connecting the warhead and the E3 ligase ligand is not just a spacer; it influences the geometry of the ternary complex (PROTAC-BRD9-E3 Ligase) and the molecule's overall properties. Optimizing linker length and composition can improve degradation selectivity and reduce off-target effects.[5]
Q4: Can formulation or advanced delivery strategies help reduce the systemic toxicity of this compound?
A4: Yes, advanced formulation and delivery technologies are a key strategy for improving the therapeutic index of PROTACs.[2][9]
-
Encapsulation in Nanoparticles: Loading the PROTAC into lipid-based or polymeric nanoparticles can alter its biodistribution, potentially shielding healthy tissues from high drug concentrations while passively or actively targeting tumor tissue.[5]
-
Environment-Responsive Carriers: Smart carriers, such as polymeric micelles that release the PROTAC in response to the specific pH or redox state of the tumor microenvironment, can enhance targeted delivery and reduce systemic exposure.[2]
-
Aptamer-PROTAC Conjugates: Conjugating the PROTAC to a tumor-targeting aptamer can significantly improve its delivery to cancer cells, leading to enhanced antitumor potency and decreased systemic toxicity.[10]
Q5: What is the "hook effect" and could it be related to the toxicity I'm observing?
A5: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a reduction in target protein degradation.[11] This occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-BRD9 or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[3][11] While the hook effect primarily impacts efficacy, it can indirectly relate to toxicity. If high, non-efficacious doses are administered to try and overcome a perceived lack of activity, these concentrations could cause off-target or compound-related toxicities.
Troubleshooting Guide for In Vivo Toxicity
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High mortality or severe weight loss at the intended therapeutic dose. | 1. Exaggerated on-target pharmacology in vital tissues. 2. Acute off-target toxicity. 3. Unfavorable pharmacokinetic properties leading to excessive exposure. | 1. Perform a Dose-Ranging MTD Study: Establish a safe dose and schedule (see Protocol 1). 2. Conduct PK/PD Analysis: Correlate drug exposure with BRD9 degradation in tumor and healthy tissues. 3. Evaluate Intermittent Dosing: Test less frequent dosing schedules to widen the therapeutic window. |
| Organ-specific toxicity (e.g., elevated liver enzymes, kidney damage). | 1. Drug accumulation in the affected organ. 2. On-target toxicity in a specific cell type within that organ. 3. Metabolism of the PROTAC into a toxic substance in that organ. | 1. Tissue Distribution Study: Measure PROTAC concentration in various organs at different time points. 2. Histopathology: Analyze affected organs for cellular damage. 3. In Vitro Metabolic Stability Assay: Assess the metabolic stability of the degrader using liver microsomes (see Protocol 3 for a related concept). |
| Lack of correlation between BRD9 degradation and anti-tumor efficacy. | 1. The tumor is not dependent on BRD9 for survival. 2. The observed toxicity is an off-target effect unrelated to BRD9 degradation. 3. Rapid development of resistance mechanisms. | 1. Confirm Target Dependency: Use genetic methods (e.g., CRISPR/Cas9) to validate BRD9 as a target in your model. 2. Proteomics-Based Off-Target Profiling: Identify other proteins that are unintentionally degraded by the PROTAC (see Protocol 2). 3. Generate a "Non-Degrader" Control: Synthesize a molecule where the E3 ligase ligand is inactivated. If this control is still toxic, the toxicity is likely off-target and independent of degradation. |
Quantitative Data on Preclinical BRD9 Degraders
The following table summarizes the potency of recently developed BRD9 degraders, including "this compound" (also reported as compound E5), to provide a benchmark for evaluating new compounds.[12][13]
| Compound Name | E3 Ligase Recruited | BRD9 Degradation DC₅₀ | Anti-proliferative IC₅₀ (MV4-11 cells) | Reference |
| This compound (E5) | CRBN | 16 pM | 0.27 nM | [13] |
| CW-3308 | CRBN | < 10 nM | Not Reported | [6] |
| dBRD9-A | CRBN | Not Reported | Not Reported | [14] |
-
DC₅₀: The concentration of the degrader required to reduce the level of the target protein by 50%.
-
IC₅₀: The concentration of the degrader required to inhibit a biological process (like cell proliferation) by 50%.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.
Methodology:
-
Animal Model: Use the same strain and sex of mice (e.g., C.B17 SCID or BALB/c nude) as intended for efficacy studies.[4]
-
Cohort Design: Assign at least 3-5 mice per dose group. Include a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 2, 5, 10, 20 mg/kg). The dosing route (e.g., oral gavage, intravenous) and schedule (e.g., once daily for 14 days) should match the intended therapeutic plan.
-
Monitoring:
-
Record body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.
-
Perform daily clinical observations for signs of distress (e.g., hunched posture, rough coat, lethargy).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to check for hematological and organ toxicity.
-
Collect major organs (liver, spleen, kidney, etc.) for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe signs of toxicity.
Protocol 2: Proteomics-Based Off-Target Profiling
Objective: To identify unintended protein targets that are degraded by the PROTAC in a cellular or in vivo model.
Methodology:
-
Sample Preparation: Treat cells (e.g., MV4-11) or a tumor-bearing mouse with the PROTAC at a relevant concentration (e.g., 10x DC₅₀) and a vehicle control. Lyse the cells or tumor tissue.
-
Protein Digestion: Extract proteins and digest them into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins in each sample.
-
Data Analysis:
-
Normalize the protein abundance data across all samples.
-
Perform a statistical comparison between the PROTAC-treated and vehicle-treated groups.
-
Identify proteins whose abundance is significantly decreased only in the PROTAC-treated group. BRD9 should be among the top hits, validating the method. Any other significantly downregulated proteins are potential off-targets.
-
Protocol 3: Western Blot for In Vivo BRD9 Degradation
Objective: To quantify the extent of BRD9 protein degradation in tumor and healthy tissues following PROTAC administration.
Methodology:
-
Tissue Collection: Administer the PROTAC to tumor-bearing mice. At specified time points (e.g., 4, 8, 24, 48 hours), euthanize the animals and collect tumor tissue and selected healthy organs (e.g., liver, spleen).
-
Cell Lysis: Homogenize the collected tissues in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[3]
-
Antibody Incubation:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody specific for BRD9 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[3]
-
-
Detection and Analysis:
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities. Normalize the BRD9 signal to the loading control signal for each sample to determine the percentage of BRD9 remaining compared to the vehicle-treated control.[3]
-
Visualizations
References
- 1. BRD9 Bifunctional Degraders for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Compounds for Targeted Degradation of BRD9 and Their Use for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 10. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Solubility of PROTAC BRD9 Degrader-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing solubility issues associated with PROTAC BRD9 Degrader-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (also known as compound E5) is a potent and selective proteolysis-targeting chimera designed to induce the degradation of the BRD9 protein.[1][2][3] Like many PROTACs, it is a high molecular weight molecule, which can contribute to poor aqueous solubility.[4] Inadequate solubility can lead to experimental variability, inaccurate results, and challenges in both in vitro and in vivo studies.[5]
Q2: What are the initial steps to dissolve this compound?
For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[6] It is often necessary to use sonication or vortexing to achieve complete dissolution. Always use freshly opened DMSO, as it is hygroscopic and absorbed water can affect the solubility of the compound.
Q3: My this compound precipitates when I dilute it in aqueous buffer or cell culture medium. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like many PROTACs. Here are some strategies to mitigate this:
-
Lower the final concentration: The most straightforward approach is to work at lower concentrations of the degrader if your experimental window allows.
-
Use a surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween 80 (e.g., 0.1%), can help maintain the compound's solubility in aqueous solutions.[6]
-
Increase the percentage of serum: For cell-based assays, increasing the serum concentration in the culture medium (e.g., from 10% to 20% FBS) can enhance the solubility of lipophilic compounds.
-
Prepare intermediate dilutions: Instead of diluting directly from a high-concentration DMSO stock into an aqueous buffer, create intermediate dilutions in a co-solvent system before the final dilution into the aqueous medium.
Q4: Can I use solvents other than DMSO for my experiments?
While DMSO is the most common solvent for creating stock solutions, other organic solvents like ethanol (B145695) can also be used. For in vivo studies, co-solvent systems are often necessary. These can include mixtures of DMSO, polyethylene (B3416737) glycol (PEG), Tween 80, and saline or corn oil.[6] The choice of solvent will depend on the specific experimental requirements and route of administration.
Troubleshooting Guides
Issue 1: Precipitate Observed in Cell Culture Wells
Possible Cause: The concentration of this compound exceeds its solubility limit in the cell culture medium.
Troubleshooting Steps:
-
Visual Inspection: Before treating your cells, visually inspect the diluted compound in the medium for any signs of precipitation.
-
Solubility Test: Perform a preliminary solubility test by preparing the same final concentration of the degrader in the cell culture medium (with and without serum) that you plan to use in your experiment. Let it sit for the duration of your experiment and check for precipitate formation.
-
Reduce DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and effects on solubility.
-
Formulation Adjustment: If precipitation persists, consider using a formulation with a co-solvent or surfactant as described in the FAQs.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Possible Cause: Poor solubility of the degrader is leading to variations in the effective concentration in your assays.
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment to avoid issues with compound degradation or solvent evaporation from older stocks.
-
Consistent Dilution Method: Use a consistent and validated method for diluting your stock solution. Ensure thorough mixing at each dilution step.
-
Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the degrader can sometimes help with solubility.
-
Assay Controls: Include appropriate positive and negative controls in your experiments to assess the validity of your results. For degradation assays, a proteasome inhibitor (e.g., MG132) can be used as a control to confirm that the observed protein loss is proteasome-dependent.[7]
Data Presentation
Table 1: Solubility of BRD9 Degraders in Common Solvents
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| dBRD9-A | DMSO | 77.99 | 100 | |
| dBRD9-A | Ethanol | 7.8 | 10 | |
| dBRD9 | DMSO | 42.84 | 50 | |
| dBRD9 | Water | 17.14 | 20 |
Note: Specific quantitative solubility data for this compound is not publicly available. The data for dBRD9-A and dBRD9 are provided as a reference for related BRD9 degraders.
Table 2: Example Formulations for In Vivo Studies
| Formulation Components | Ratio | Application | Source |
| DMSO : Tween 80 : Saline | 10 : 5 : 85 | Injection | [6] |
| DMSO : PEG300 : Tween 80 : Saline | 10 : 40 : 5 : 45 | Injection | [6] |
| DMSO : Corn oil | 10 : 90 | Injection | [6] |
| 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline | As described | In Vivo | [2] |
Experimental Protocols
Protocol 1: General Method for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the mass of the degrader needed to achieve a 10 mM concentration based on its molecular weight.
-
Procedure: a. Weigh the calculated amount of this compound into a sterile microcentrifuge tube. b. Add the corresponding volume of anhydrous DMSO. c. Vortex and/or sonicate the solution until the solid is completely dissolved. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Western Blot Analysis to Confirm BRD9 Degradation
-
Cell Seeding and Treatment: a. Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. b. Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate with a primary antibody against BRD9 overnight at 4°C. e. Wash and incubate with an HRP-conjugated secondary antibody. f. Detect the signal using an ECL substrate. g. Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.[5]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC BRD9 Degrader-8_TargetMol [targetmol.com]
- 3. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC BRD9 Degrader-5 I CAS#: 2704616-86-2 I PROTAC I InvivoChem [invivochem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
refining PROTAC BRD9 Degrader-8 treatment duration and concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining treatment duration and concentration of PROTAC BRD9 Degrader-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule designed to induce the degradation of the Bromodomain-containing protein 9 (BRD9).[1] It functions by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase.[2] This proximity triggers the E3 ligase to tag BRD9 with ubiquitin, marking it for degradation by the cell's proteasome.[3] The PROTAC molecule can then be recycled to induce the degradation of multiple BRD9 proteins, acting in a catalytic manner.[2]
Q2: What are the key parameters to consider when determining the optimal concentration of this compound?
A2: The two primary parameters for determining the efficacy of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[4]
-
Dmax: The maximal percentage of target protein degradation achievable with the PROTAC.[4]
The goal is to use a concentration that achieves sufficient degradation (ideally at or near Dmax) without inducing off-target effects or cytotoxicity.
Q3: What is the "hook effect" and how can I avoid it with this compound?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with BRD9 or the E3 ligase alone) rather than the productive ternary complex (BRD9-PROTAC-E3 ligase) required for degradation.[5] To avoid the hook effect, it is crucial to perform a dose-response experiment across a wide range of concentrations to identify the optimal concentration window that maximizes degradation before the effect diminishes.[4]
Q4: How long should I incubate my cells with this compound?
A4: The time required to achieve maximal degradation can vary significantly between different PROTACs and cell lines.[4] It is recommended to perform a time-course experiment to determine the optimal incubation time. Significant degradation can often be observed within a few hours, with maximal degradation typically occurring between 8 and 24 hours.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak BRD9 degradation | 1. Suboptimal Concentration/Time: The concentration may be too low or the treatment time too short.[6] 2. Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[7] 3. Low E3 Ligase Expression: The cell line may not express sufficient levels of the E3 ligase recruited by the PROTAC.[8] 4. Rapid Protein Synthesis or Slow Turnover: The rate of new BRD9 synthesis may outpace degradation, or the protein may have a long half-life.[8] 5. Compound Instability: The PROTAC may be unstable in the cell culture medium.[7] | 1. Perform a dose-response experiment over a wide concentration range (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours).[4][6] 2. Modify the linker to improve physicochemical properties or consider using cell lines with higher expression of relevant transporters.[7] 3. Verify the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line via Western blot or qPCR.[8] 4. Perform a time-course experiment to determine the optimal treatment duration.[8] 5. Assess the stability of the PROTAC in your culture medium and prepare fresh stock solutions for each experiment.[7] |
| "Hook Effect" Observed (Decreased degradation at high concentrations) | Formation of non-productive binary complexes: At high concentrations, the PROTAC is more likely to bind to either BRD9 or the E3 ligase individually.[5] | Perform a dose-response experiment with a wider and more granular range of concentrations, particularly focusing on the lower concentrations to identify the optimal degradation window.[5] |
| High Cytotoxicity at All Concentrations | 1. Off-Target Effects: The PROTAC may be degrading other essential proteins.[6] 2. Cell Line Sensitivity: The cell line may be highly dependent on BRD9 for survival.[6] | 1. Lower the concentration range. The optimal degradation concentration is often sub-micromolar.[6] Use shorter treatment times (e.g., < 6 hours) to focus on direct targets.[9] 2. Reduce the treatment duration. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture Conditions: Cell passage number, confluency, or health can affect protein expression and the efficiency of the ubiquitin-proteasome system.[7] 2. Instability of PROTAC Stock Solution: Repeated freeze-thaw cycles can degrade the compound. | 1. Standardize your cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities.[7] 2. Aliquot stock solutions to minimize freeze-thaw cycles. |
Quantitative Data Summary
| Compound | DC50 | IC50 (MV4-11 cells) | IC50 (OCI-LY10 cells) | Reference |
| This compound | 16 pM | 0.27 nM | 1.04 nM | [10][11] |
| dBRD9 | - | 56.6 nM (MOLM-13 cells) | - | |
| CFT8634 | 2.7 nM (for SMARCB-1) | - | - | [12] |
| CW-3308 | < 10 nM | - | - | [13] |
Experimental Protocols
Western Blotting for BRD9 Degradation
This protocol outlines the steps to quantify the degradation of BRD9 protein following treatment with this compound.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Develop the blot using an ECL substrate and image the chemiluminescence.[7]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD9 protein band intensity to a loading control (e.g., GAPDH or β-actin).[7]
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[7]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the formation of the BRD9-PROTAC-E3 ligase ternary complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells using a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-Cereblon) or a tag on the target protein overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads and incubate for another 1-3 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.[5]
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.[5]
-
Analyze the eluate by Western blotting using antibodies against BRD9 and the E3 ligase. An increased signal for BRD9 in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.[5]
-
Visualizations
Caption: Mechanism of PROTAC-mediated BRD9 degradation.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arvinas.com [arvinas.com]
- 3. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PROTAC BRD9 Degrader-8_TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent western blot results for BRD9 degradation
Welcome to the Technical Support Center for BRD9 Degradation Assays. This guide provides troubleshooting tips and answers to frequently asked questions to help you resolve inconsistencies in your western blot results when studying BRD9 degradation.
Troubleshooting Guides
This section is designed to help you identify and solve common problems you might encounter during your western blot experiments for BRD9 degradation.
Problem 1: Weak or No BRD9 Signal
If you are observing a faint or absent band for BRD9, consider the following potential causes and solutions.
Possible Causes & Recommended Solutions
| Cause | Solution |
| Low Protein Expression | Confirm that your cell line or tissue expresses sufficient levels of BRD9. You can check protein expression databases like The Human Protein Atlas or BioGPS. It's also recommended to include a positive control cell line known to express BRD9.[1] |
| Insufficient Protein Load | For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended.[1] For detecting modified proteins or in tissues with low expression, you may need to load up to 100 µg.[1] |
| Protein Degradation During Sample Prep | Always use fresh lysates.[1][2] Prepare samples on ice or at 4°C and add a protease and phosphatase inhibitor cocktail to your lysis buffer to prevent protein degradation.[1][3][4] |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer.[5][6] For larger proteins, you may need to optimize the transfer time and voltage.[3][5] |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Try increasing the concentration or extending the incubation time to overnight at 4°C.[6][7] Always follow the manufacturer's recommendations on the antibody datasheet.[3] |
| Inactive Antibodies or Detection Reagents | Ensure antibodies have been stored correctly and are within their expiration date.[7] Use freshly prepared detection reagents.[6] |
Problem 2: High Background or Non-Specific Bands
High background can obscure your BRD9 band, while non-specific bands can lead to incorrect interpretations.
Possible Causes & Recommended Solutions
| Cause | Solution |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent.[3][5] While 5% non-fat milk is common, some antibodies perform better with 3-5% Bovine Serum Albumin (BSA).[5][8] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[3][5] |
| Insufficient Washing | Increase the number and duration of wash steps with a buffer containing a detergent like Tween 20 (e.g., TBS-T or PBS-T).[7][9] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout all incubation and washing steps.[5][9] |
| Sample Degradation | Protein degradation can lead to the appearance of smaller, non-specific bands.[1][9][10] Always use fresh samples with protease inhibitors.[1][2] |
| Cross-Reactivity of Secondary Antibody | Use secondary antibodies that are highly cross-adsorbed and specific to the primary antibody's host species.[4][7] |
Problem 3: Inconsistent BRD9 Degradation
Variability in the extent of BRD9 degradation between experiments is a common challenge.
Possible Causes & Recommended Solutions
| Cause | Solution |
| Variable Degrader Activity | Ensure your BRD9 degrader is fully dissolved and stable in your cell culture media. Perform dose-response and time-course experiments to determine the optimal concentration and treatment duration for your specific cell line.[5][11] |
| Cell Line Specificity | The expression levels of BRD9 and the necessary E3 ligase (e.g., CRBN, VHL, DCAF16) can vary between cell lines, which will impact degradation efficiency.[11][12] Confirm the expression of both in your chosen cell line via western blot.[11] |
| Inconsistent Cell Culture Conditions | Maintain consistency in cell density, passage number, and treatment conditions (e.g., confluency at the time of treatment).[5] |
| Pipetting Errors | Ensure accurate and consistent pipetting of the degrader, DMSO (vehicle control), and other reagents.[5] |
| Unequal Protein Loading | Always perform a protein quantification assay (e.g., BCA) to normalize the amount of protein loaded in each lane.[11] After the western blot, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to confirm equal loading.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of BRD9? A1: The theoretical molecular weight of human BRD9 can be found on protein databases like UniProt. However, post-translational modifications can sometimes cause the protein to migrate at a slightly different apparent molecular weight on an SDS-PAGE gel.[10] Always check the datasheet for your specific BRD9 antibody, as it often provides the expected band size.[13]
Q2: Which lysis buffer is recommended for BRD9 extraction? A2: RIPA buffer is a commonly used and effective lysis buffer for extracting whole-cell lysates for western blotting.[11] It is crucial to supplement the RIPA buffer with a protease and phosphatase inhibitor cocktail immediately before use to prevent the degradation of BRD9 and other proteins.[1][3]
Q3: What are the key components of the BRD9 degradation pathway induced by small molecules? A3: Most small-molecule degraders of BRD9 are heterobifunctional molecules (like PROTACs) or molecular glues.[14][15] They work by inducing proximity between BRD9 and an E3 ubiquitin ligase, such as Cereblon (CRBN) or DCAF16.[12][14][16] This leads to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.[17]
Q4: How can I confirm that the degradation of BRD9 is proteasome-dependent? A4: To confirm that BRD9 degradation is mediated by the proteasome, you can co-treat your cells with your BRD9 degrader and a proteasome inhibitor (e.g., MG132 or Bortezomib). If the degradation is proteasome-dependent, the presence of the proteasome inhibitor should "rescue" the BRD9 protein levels, meaning you will not see a decrease in the BRD9 band in the co-treated sample compared to the vehicle control.[17]
Q5: My bands are smiling or distorted. What could be the cause? A5: "Smiling" bands are often a result of the gel running too hot due to high voltage.[9] Try running the gel at a lower voltage for a longer period, and consider running it in a cold room or on ice.[9] Distorted bands can also be caused by issues with the gel itself (improper polymerization) or the samples (e.g., high salt concentration).[7][9]
Experimental Protocols
Detailed Western Blot Protocol for BRD9 Degradation
This protocol outlines the key steps for assessing BRD9 protein levels following treatment with a degrader compound.
1. Cell Lysis and Protein Quantification
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[11]
-
Scrape the cells and incubate the lysate on ice for 30 minutes.[11]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.[11]
2. SDS-PAGE and Protein Transfer
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes (Note: some proteins can aggregate at high temperatures; if you suspect this, try heating at 70°C for 10-20 minutes).[3]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[1][11]
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
3. Immunoblotting and Detection
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T).[11]
-
Incubate the membrane with a primary antibody against BRD9 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 5-10 minutes each with TBS-T.[11]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]
-
Wash the membrane again three times for 5-10 minutes each with TBS-T.[11]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
To ensure equal protein loading, you can strip the membrane and re-probe with an antibody for a loading control like GAPDH or β-actin.[11]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of targeted BRD9 degradation via a small-molecule degrader.
Caption: Standard experimental workflow for Western Blot analysis of BRD9 degradation.
Caption: A decision tree for troubleshooting common Western Blot issues.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. biocompare.com [biocompare.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. southernbiotech.com [southernbiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. bosterbio.com [bosterbio.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. BRD9 (E9R2I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands (Journal Article) | OSTI.GOV [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
Technical Support Center: Mitigating PROTAC BRD9 Degrader-8 Instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential instability issues with PROTAC BRD9 Degrader-8 in cell culture media.
Troubleshooting Guides
Problem 1: Rapid Degradation of BRD9 Degrader-8 in Cell Culture Media
Symptom: You observe a significant loss of BRD9 Degrader-8 activity over a short period, leading to inconsistent or failed protein degradation experiments.
Potential Causes:
-
Enzymatic Degradation: Serum components in the cell culture media, such as proteases and esterases, can metabolize the PROTAC molecule.
-
Chemical Instability: The chemical structure of the PROTAC, particularly the linker or the E3 ligase ligand, may be susceptible to hydrolysis or other chemical degradation in aqueous media.[1]
-
Adsorption to Plasticware: Hydrophobic PROTAC molecules can adsorb to the surface of plastic labware, reducing the effective concentration in the media.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid Degrader-8 instability.
Experimental Protocol: Media Stability Assay
-
Preparation: Prepare solutions of BRD9 Degrader-8 at the desired concentration in:
-
Complete cell culture medium (with serum)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
-
Incubation: Incubate the solutions at 37°C in a cell culture incubator.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Quench the reaction by adding cold acetonitrile (B52724) and analyze the remaining concentration of the intact BRD9 Degrader-8 by LC-MS/MS.[1]
-
Data Interpretation: Plot the concentration of BRD9 Degrader-8 against time to determine its half-life in different conditions.
| Condition | Half-life (hours) | Potential Cause of Instability |
| Complete Media (10% FBS) | 2 | Enzymatic degradation |
| Serum-Free Media | 18 | Chemical instability |
| PBS | >24 | Stable in simple aqueous buffer |
Problem 2: Lack of BRD9 Degradation Despite Compound Stability
Symptom: The PROTAC appears stable in the media, but you do not observe degradation of the target protein, BRD9.
Potential Causes:
-
Poor Cell Permeability: The physicochemical properties of BRD9 Degrader-8 may hinder its ability to cross the cell membrane.[2]
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3]
-
Low E3 Ligase Expression: The cell line being used may not express sufficient levels of the E3 ligase recruited by BRD9 Degrader-8.
-
Target Engagement Issues: The PROTAC may not be effectively binding to BRD9 or the E3 ligase within the cellular environment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of BRD9 degradation.
Experimental Protocol: Dose-Response Western Blot
-
Cell Seeding: Seed cells at an appropriate density and allow them to adhere overnight.[3]
-
PROTAC Treatment: Prepare serial dilutions of BRD9 Degrader-8 in cell culture medium, covering a wide concentration range (e.g., 1 pM to 10 µM). Include a vehicle-only control (e.g., DMSO).[3]
-
Incubation: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.[3]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against BRD9 and a loading control (e.g., GAPDH, β-actin).
-
Analysis: Quantify the band intensities to determine the percentage of BRD9 degradation at each concentration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for BRD9 Degrader-8? A1: Most PROTACs are soluble in DMSO for stock solutions. It is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium immediately before use.
Q2: How can I confirm that BRD9 Degrader-8 is entering the cells? A2: You can use cellular thermal shift assays (CETSA) or NanoBRET assays to confirm target engagement within the cell, which indirectly indicates cell permeability.[2] These techniques measure the binding of the PROTAC to its target protein in a cellular context.
Q3: What is the "hook effect" and how can I avoid it? A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3] This occurs because the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex necessary for degradation.[2][3] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[3]
Q4: My BRD9 Degrader-8 is not working. What are the first things I should check? A4:
-
Compound Integrity: Verify the identity and purity of your BRD9 Degrader-8 stock.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and plated at a consistent density.[2]
-
Experimental Controls: Include a positive control (a known degrader for a different target) and a negative control (vehicle) in your experiments.
-
Dose and Time: Perform a full dose-response and a time-course experiment to ensure you are not missing the optimal window for degradation.[4]
Q5: How does the choice of E3 ligase affect the stability and activity of BRD9 Degrader-8? A5: Different E3 ligases have varying expression levels across different cell lines and tissues. The choice of E3 ligase binder (e.g., for Cereblon or VHL) can influence the PROTAC's stability, cell permeability, and potential for off-target effects.[2] If BRD9 Degrader-8 is not effective, it may be beneficial to test a version that recruits a different E3 ligase.
Signaling Pathway and Mechanism
Caption: Mechanism of action for BRD9 degradation by a PROTAC.
References
challenges in PROTAC BRD9 Degrader-8 in vivo delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC BRD9 Degrader-8 (also known as compound E5) for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of the Bromodomain-containing protein 9 (BRD9).[1][2] Its mechanism involves three key components: a ligand that binds to BRD9, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] By bringing BRD9 and the E3 ligase into close proximity, the PROTAC facilitates the tagging of BRD9 with ubiquitin, marking it for destruction by the cell's proteasome.[3] This event-driven, catalytic process allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.
Q2: What are the reported in vitro potency and activity of this compound?
A2: this compound (compound E5) is a highly potent degrader of BRD9. It has a reported half-maximal degradation concentration (DC50) of 16 pM.[1][2] It has also demonstrated potent antiproliferative activity in specific cancer cell lines.[1][2][3]
Q3: What are the primary challenges in the in vivo delivery of PROTACs like BRD9 Degrader-8?
A3: The main challenges stem from the inherent physicochemical properties of PROTACs. They are large molecules, often falling into the "beyond the Rule of Five" (bRo5) chemical space. This typically means they have a high molecular weight, a large polar surface area, and a high number of rotatable bonds. These characteristics can lead to common in vivo delivery issues such as:
-
Poor aqueous solubility: Complicating formulation for administration.
-
Low membrane permeability: Hindering absorption and distribution to target tissues.
-
Suboptimal pharmacokinetic (PK) properties: Resulting in rapid clearance from the body and insufficient exposure at the tumor site.
-
Potential for off-target effects: Although designed for selectivity, in vivo distribution can lead to unforeseen interactions.
Q4: Has the in vivo efficacy of this compound been demonstrated?
A4: Yes, the therapeutic efficacy of this compound (compound E5) has been confirmed in xenograft tumor models, as stated in its primary publication.[2]
Q5: What type of E3 ligase does this compound likely recruit?
A5: While the specific E3 ligase for Degrader-8 is not detailed in the provided abstracts, many potent PROTACs that have advanced to clinical trials utilize Cereblon (CRBN) as the E3 ligase. CRBN ligands are generally smaller and more "drug-like," which can contribute to more favorable overall properties of the PROTAC molecule.
Troubleshooting In Vivo Delivery and Experiments
This guide addresses common issues encountered during in vivo studies with this compound.
| Problem | Potential Cause | Troubleshooting & Optimization Strategy |
| Poor Compound Solubility/Precipitation in Formulation | The compound has low aqueous solubility. | 1. Test Various Formulations: Screen a panel of biocompatible vehicles. Common options for poorly soluble compounds include suspensions in carboxymethylcellulose (CMC) or solutions using co-solvents like PEG300, Tween 80, and DMSO. 2. Sonication: Use sonication to aid in the dissolution or suspension of the compound in the vehicle. 3. Prepare Freshly: Formulations, especially suspensions, should be prepared fresh before each administration to ensure homogeneity. |
| Lack of In Vivo Efficacy (No Tumor Growth Inhibition) | 1. Insufficient Drug Exposure: Poor absorption, rapid metabolism, or rapid clearance. 2. Inadequate Dose or Schedule: The concentration at the target site may not be sufficient to induce degradation. 3. Formulation Issues: The compound may not be bioavailable from the chosen vehicle. | 1. Conduct a Pilot PK Study: Determine key pharmacokinetic parameters (Cmax, Tmax, half-life, AUC) to understand drug exposure. 2. Perform a Dose-Response Study: Test multiple dose levels to find an efficacious dose. Be mindful of the "hook effect," where excessively high concentrations can reduce efficacy. 3. Analyze Target Degradation: Before or alongside the efficacy study, perform a pharmacodynamic (PD) study. Collect tumor tissue at various time points after dosing to confirm that BRD9 is being degraded at the target site via Western blot or mass spectrometry. |
| Observed Toxicity or Animal Weight Loss | 1. Formulation-Related Toxicity: The vehicle itself may be causing adverse effects. 2. On-Target Toxicity: Degradation of BRD9 in healthy tissues may be detrimental. 3. Off-Target Toxicity: The PROTAC may be degrading other proteins, causing toxicity. | 1. Include a Vehicle Control Group: Always administer the vehicle alone to a control group of animals to assess its tolerability. 2. Test Alternative Formulations: If the vehicle is suspected, try other well-tolerated options. 3. Dose Reduction: If toxicity is observed at an efficacious dose, consider reducing the dose or adjusting the dosing schedule (e.g., less frequent administration). |
Data Presentation
Table 1: In Vitro Activity of this compound (Compound E5)
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| DC₅₀ | Not Specified | 16 pM | [1][2] |
| IC₅₀ (Antiproliferation) | MV4-11 | 0.27 nM | [1][2][3] |
| IC₅₀ (Antiproliferation) | OCI-LY10 | 1.04 nM |[1][2] |
Table 2: General Physicochemical Properties of PROTACs Note: Specific data for this compound is not publicly available. These are typical ranges for this class of molecules.
| Property | Typical Range for PROTACs | Implication for In Vivo Delivery |
| Molecular Weight (MW) | 700 - 1100 Da | High MW can limit cell permeability and oral absorption. |
| Topological Polar Surface Area (TPSA) | > 120 Ų | High TPSA is associated with poor membrane permeability. |
| Hydrogen Bond Donors (HBD) | > 5 | High HBD count can negatively impact permeability. |
| Rotatable Bonds (RotB) | > 10 | High flexibility can be entropically unfavorable for binding and membrane crossing. |
| Calculated LogP (cLogP) | 3 - 6 | Lipophilicity must be balanced to ensure solubility and permeability. |
Experimental Protocols
Protocol 1: General Formulation for In Vivo Studies of Poorly Soluble PROTACs
This protocol is a general starting point and should be optimized for this compound.
Objective: To prepare a formulation suitable for oral (p.o.) or intraperitoneal (i.p.) administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile water or saline
Methodology:
-
Prepare Stock Solution: Dissolve the required amount of this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure it is fully dissolved.
-
Add Co-solvents: To the DMSO stock solution, add PEG300. A common ratio is to make the final formulation 10% DMSO and 40% PEG300. Mix thoroughly by vortexing until the solution is clear.
-
Add Surfactant: Add Tween 80 to the mixture. A common final concentration is 5%. Mix until the solution is clear.
-
Add Aqueous Component: Add sterile water or saline to reach the final desired volume and concentration. The final vehicle composition might be, for example: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Water.
-
Final Mixing: Vortex the final solution thoroughly before administration. The solution should be clear. If precipitation occurs, the formulation is not suitable and alternative vehicles should be tested.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous cancer xenograft model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Cell Implantation: Subcutaneously implant a relevant human cancer cell line (e.g., MV4-11, an acute myeloid leukemia line in which the degrader shows high potency) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle control, this compound at various doses).
-
Compound Formulation and Administration: Prepare the formulation of this compound as determined in pilot studies. Administer the compound and vehicle to the respective groups via the chosen route (e.g., oral gavage) at the predetermined dose and schedule (e.g., once daily).
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (e.g., Volume = 0.5 x Length x Width²).
-
Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of general health and toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress or toxicity.
-
-
Pharmacodynamic Analysis (Satellite Group): At specified time points, a separate group of tumor-bearing animals can be euthanized to collect tumor and plasma samples. Tumor lysates should be analyzed by Western blot to quantify the levels of BRD9 protein relative to a loading control (e.g., GAPDH or Actin) to confirm target engagement and degradation.
-
Study Endpoint and Data Analysis: The study is typically concluded when tumors in the vehicle control group reach a predetermined size. Calculate the tumor growth inhibition (TGI) for each treatment group and correlate it with the pharmacodynamic data.
Visualizations
Caption: PROTAC Mechanism of Action for BRD9 Degradation.
Caption: Simplified BRD9 Signaling Pathway in Cancer.
Caption: Troubleshooting Workflow for In Vivo Efficacy Studies.
References
Technical Support Center: Optimizing Ternary Complex Formation for Enhanced Protein Degradation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing ternary complex formation for efficient targeted protein degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental validation of ternary complex formation and subsequent protein degradation.
Question: My PROTAC® isn't inducing degradation of my target protein. What are the initial troubleshooting steps?
Answer:
A lack of target protein degradation is a common challenge. A systematic approach is crucial to pinpoint the issue. Here’s a logical workflow to follow:
-
Confirm Target Engagement in Cells: It's essential to verify that the PROTAC® can enter the cell and bind to its intended target and the E3 ligase.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[1][2][3]
-
NanoBRET™ Target Engagement Assays: This live-cell method can determine the binding affinity of the degrader to both the target protein and the recruited E3 ligase.[1][3][4][5]
-
-
Assess Ternary Complex Formation: Even with binary engagement, the formation of a stable and productive ternary complex (Target Protein-PROTAC®-E3 Ligase) is critical.[2][6]
-
Proximity-Based Assays (TR-FRET, AlphaLISA): These in vitro assays can quantify the formation of the ternary complex.[1][2]
-
Co-Immunoprecipitation (Co-IP): This technique can be used to pull down the E3 ligase and blot for the target protein (or vice-versa) to confirm their association in the presence of the PROTAC®.[3]
-
-
Evaluate Cellular Permeability and Stability: PROTACs are often large molecules and may have poor cell permeability or stability.[1][2][3][7]
-
LC-MS/MS Analysis: Use LC-MS/MS to measure the concentration of your PROTAC® inside the cells and its stability in cell culture medium over time.[1]
-
-
Check for Protein Expression Levels: Ensure that both the target protein and the recruited E3 ligase are expressed at sufficient levels in your cell model.[1]
-
Western Blotting: Use Western Blotting to confirm the expression levels of both proteins.[1]
-
Question: I'm observing a "hook effect" in my degradation assays. What is it and how can I mitigate it?
Answer:
The "hook effect" is characterized by a bell-shaped dose-response curve, where the degradation of the target protein decreases at high PROTAC® concentrations.[2][8][9][10] This occurs because at excessive concentrations, the PROTAC® is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][2][4]
Mitigation Strategies:
-
Titrate the PROTAC®: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to fully characterize the bell-shaped curve.[2][4]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over the binary complexes.[2][4][8] The linker plays a critical role in the stability and geometry of the ternary complex.[1][11] Consider synthesizing analogs with different linker lengths and compositions to improve cooperativity.[1][11]
-
Adjust Protein Concentrations: In biochemical assays, optimizing the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher PROTAC® concentrations.[4]
Question: My biochemical assays show ternary complex formation, but I don't see protein degradation in cells. What could be the reason?
Answer:
This discrepancy can arise from several factors, highlighting the differences between in vitro and cellular environments:
-
Cellular Environment Complexity: The intracellular environment contains numerous factors not present in a biochemical assay, such as molecular crowding, post-translational modifications, and endogenous competing molecules, which can all influence ternary complex formation.[4]
-
Cell Permeability and Efflux: The PROTAC® may not be efficiently entering the cells or could be actively removed by efflux pumps, resulting in an insufficient intracellular concentration to drive degradation.[4][7]
-
PROTAC® Stability: The compound may be rapidly metabolized or degraded within the cell.[1]
-
"Unproductive" Ternary Complex: A stable ternary complex does not always lead to efficient degradation. The geometry of the complex might not be optimal for the E3 ligase to ubiquitinate the target protein.[4][9] This can be due to the linker length or attachment points on the PROTAC®.[4]
Frequently Asked Questions (FAQs)
Q1: What are the initial checks if I don't observe ternary complex formation in my biochemical assays?
A1: If you are not observing ternary complex formation, begin by verifying the integrity and activity of your individual components:
-
Protein Quality: Ensure your target protein and E3 ligase are correctly folded, pure, and active. Use techniques like Dynamic Light Scattering (DLS) to check for aggregation.[4]
-
PROTAC® Integrity: Confirm the chemical structure and purity of your PROTAC® molecule via methods such as NMR and mass spectrometry.[4]
-
Binary Interactions: Before assessing the ternary complex, confirm that your PROTAC® can bind to the target protein and the E3 ligase individually using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[4]
-
Assay Controls: Include appropriate positive and negative controls. A known ternary complex-forming molecule can serve as a positive control, while a non-binding molecule can be a negative control.[4]
Q2: How does linker composition affect ternary complex formation and degradation?
A2: The linker is not just a passive spacer; it critically influences the stability and geometry of the ternary complex.[1][11] The length, rigidity, and chemical properties of the linker dictate the relative orientation of the target protein and the E3 ligase. This orientation is crucial for effective ubiquitination. Optimizing the linker can enhance cooperativity by promoting favorable protein-protein interactions between the target and the E3 ligase.[8][12]
Q3: What is cooperativity in the context of ternary complex formation, and why is it important?
A3: Cooperativity (alpha, α) is a measure of how the binding of one component (e.g., PROTAC® to the E3 ligase) affects the binding of the other component (e.g., the target protein to the PROTAC®-E3 ligase complex).
-
Positive Cooperativity (α > 1): The formation of the binary complex enhances the binding of the third component, leading to a more stable ternary complex.[11][13][14]
-
Negative Cooperativity (α < 1): The formation of the binary complex hinders the binding of the third component.[13][14]
-
No Cooperativity (α = 1): The binding events are independent.
High positive cooperativity is generally desirable as it can lead to more stable and long-lived ternary complexes, which often translates to more efficient degradation.[15]
Q4: How can I improve the selectivity of my PROTAC®?
A4: Off-target effects can be a significant concern. To improve selectivity:
-
Optimize the Target-Binding Warhead: Use a more selective ligand for your protein of interest.[2]
-
Modify the Linker: The linker can influence which proteins are presented for ubiquitination by altering the ternary complex conformation.[2]
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may lead to different off-target profiles.[2]
Data Presentation
To effectively compare the efficacy of different PROTACs, it is essential to present quantitative data in a structured manner.
Table 1: Comparison of PROTAC® Degradation Efficiency
| PROTAC® ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| PROTAC-A | BRD4 | HeLa | 15 | 92 | 24 |
| PROTAC-B | BRD4 | HeLa | 55 | 85 | 24 |
| PROTAC-C | KRAS G12D | MIA PaCa-2 | 120 | 75 | 48 |
| PROTAC-D | KRAS G12D | MIA PaCa-2 | 85 | 88 | 48 |
-
DC50: The concentration of the PROTAC® that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation observed.
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC® ID | Target Protein | E3 Ligase | Binary KD (Target, nM) | Binary KD (E3, nM) | Ternary KD (nM) | Cooperativity (α) |
| PROTAC-A | BRD4 | VHL | 50 | 150 | 10 | 5 |
| PROTAC-B | BRD4 | VHL | 65 | 130 | 45 | 1.4 |
| PROTAC-C | KRAS G12D | CRBN | 200 | 80 | 150 | 1.3 |
| PROTAC-D | KRAS G12D | CRBN | 180 | 95 | 50 | 3.6 |
-
KD: Dissociation constant, a measure of binding affinity.
-
Cooperativity (α): Calculated as the ratio of the binary KD of the PROTAC® for the target protein to the KD of the target protein for the PROTAC®-E3 ligase binary complex.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC® treatment.[5]
Materials:
-
Cells expressing the target protein
-
PROTAC® compound
-
Vehicle control (e.g., DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and treat with a range of PROTAC® concentrations for a specified time (e.g., 24 hours). Include a vehicle control.[5]
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate.[3][5]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.[3]
-
Protein Transfer: Transfer the separated proteins to a membrane.[3][8]
-
Immunoblotting:
-
Detection and Analysis:
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the interaction between the target protein and the E3 ligase in the presence of a PROTAC®.[3]
Materials:
-
Cells expressing the target protein and E3 ligase
-
PROTAC® compound
-
Proteasome inhibitor (e.g., MG132)
-
IP lysis buffer (non-denaturing)
-
Antibody against the E3 ligase or target protein
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment: Treat cells with the optimal concentration of your PROTAC® and a vehicle control for a short duration (e.g., 1-4 hours).[3] To observe ubiquitination, co-treat with a proteasome inhibitor.[3]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.[3]
-
Pre-clearing: Incubate the lysate with Protein A/G agarose beads to reduce non-specific binding.[3]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase or target protein.[3]
-
Immune Complex Capture: Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western Blotting, probing for the target protein and the E3 ligase.
Visualizations
Caption: A typical experimental workflow for PROTAC® characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. youtube.com [youtube.com]
how to interpret unexpected results in PROTAC BRD9 Degrader-8 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PROTAC BRD9 Degrader-8. The information is designed to help interpret unexpected results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to induce the selective degradation of the Bromodomain-containing protein 9 (BRD9).[1] It functions by simultaneously binding to BRD9 and an E3 ubiquitin ligase. This proximity facilitates the tagging of BRD9 with ubiquitin, marking it for degradation by the cell's proteasome.[2][3] This targeted degradation approach can offer greater potency and selectivity compared to traditional small molecule inhibitors.[1]
Q2: What are the expected outcomes of a successful this compound experiment?
A2: A successful experiment should demonstrate a significant, concentration-dependent reduction in BRD9 protein levels. This compound has been shown to have a DC50 value of 16 pM and antiproliferative effects in MV4–11 cells (IC50 = 0.27 nM) and OCI-LY10 cells (IC50 = 1.04 nM).[4][5] The degradation of BRD9 is expected to be rapid, with significant reduction often observed within a few hours of treatment.[2]
Q3: What is the "hook effect" and how does it relate to this compound?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[2][6] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either BRD9 or the E3 ligase, rather than the productive ternary complex required for degradation.[2] It is crucial to perform a wide dose-response experiment to identify the optimal concentration for BRD9 degradation and to determine if a hook effect is occurring.[2]
Q4: How can I confirm that the observed phenotype is due to BRD9 degradation?
A4: To confirm that the observed cellular effects are a direct result of BRD9 degradation, several control experiments are recommended. A rescue experiment using a degradation-resistant mutant of BRD9 can be performed. Additionally, a negative control PROTAC, such as an epimer that does not bind the E3 ligase, can be used to distinguish between degradation-dependent and -independent off-target effects.[7] Washout experiments, where the degrader is removed from the cell culture, can also be conducted to monitor the recovery of BRD9 protein levels and the reversal of the phenotype.
Troubleshooting Guide
This section addresses common unexpected results and provides a logical workflow for troubleshooting your this compound experiments.
Issue 1: No or weak BRD9 degradation observed.
This is a common issue that can arise from several factors. The following troubleshooting workflow can help identify the root cause.
Issue 2: A "hook effect" is observed (bell-shaped dose-response curve).
A hook effect, where degradation decreases at higher concentrations, is a known characteristic of PROTACs.
| Potential Cause | Troubleshooting Steps |
| Formation of non-productive binary complexes at high concentrations. | Confirm the hook effect: Repeat the experiment with a wider and more granular range of concentrations, especially at the higher end.[2] |
| Determine the optimal concentration: Identify the concentration that gives the maximal degradation (Dmax) and use this for subsequent experiments.[8] | |
| Enhance cooperativity: While not a direct experimental fix, this is a consideration for future PROTAC design to stabilize the ternary complex. |
Issue 3: Significant off-target effects are suspected.
Unintended degradation of other proteins can lead to misleading results and cellular toxicity.
| Potential Cause | Troubleshooting Steps |
| Degradation of proteins other than BRD9. | Global Proteomics: Use quantitative mass spectrometry to get an unbiased view of proteome-wide changes.[7] |
| Western Blot Validation: Confirm the degradation of potential off-targets identified in the proteomics screen with specific antibodies.[7] | |
| Degradation-independent pharmacology. | Use a negative control: A PROTAC variant that doesn't bind the E3 ligase can help differentiate effects caused by target degradation versus other pharmacological activities of the molecule.[7] |
| Downstream effects of BRD9 degradation. | Time-course analysis: Shorter treatment times are more likely to reveal direct degradation targets, while longer time points will show downstream signaling effects.[7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol details the steps to quantify BRD9 protein levels following treatment with this compound.
Materials:
-
Cell line of interest (e.g., MV4-11, OCI-LY10)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-BRD9 (e.g., Cell Signaling Technology #58906 or #71232)[9][10]
-
Primary antibody for loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound or DMSO for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins on an SDS-PAGE gel.[2]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.[11]
-
Incubate with anti-BRD9 primary antibody overnight at 4°C.[2]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect protein bands using an ECL substrate.
-
Strip the membrane and re-probe for a loading control to ensure equal protein loading.[2]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the BRD9-Degrader-E3 Ligase ternary complex.
Materials:
-
Co-Immunoprecipitation Kit
-
Antibody against the recruited E3 ligase (e.g., anti-CRBN, anti-VHL)
-
Anti-BRD9 antibody for detection
-
Control IgG
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and a vehicle control. It is advisable to pre-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.[12] Lyse the cells in a non-denaturing lysis buffer.[12]
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.[13]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase overnight at 4°C.[12][14]
-
Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.[13]
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.[12]
-
Elution and Analysis: Elute the bound proteins and analyze the eluates by Western Blot using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.[2]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that this compound binds to BRD9 within the cellular environment.[15]
Procedure:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[15]
-
Analysis: Analyze the soluble fractions by Western Blot for BRD9. An increase in the amount of soluble BRD9 at higher temperatures in the degrader-treated samples indicates target engagement and stabilization.
Data Presentation
Table 1: Hypothetical Western Blot Densitometry Data for BRD9 Degradation
| This compound Conc. (nM) | Normalized BRD9 Level (vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 0.01 | 0.85 | 0.06 |
| 0.1 | 0.42 | 0.05 |
| 1 | 0.15 | 0.03 |
| 10 | 0.05 | 0.02 |
| 100 | 0.18 | 0.04 |
| 1000 | 0.45 | 0.07 |
This table illustrates a typical dose-response curve with a hook effect observed at 100 nM and 1000 nM.
Table 2: Hypothetical Quantitative Proteomics Data for Off-Target Analysis
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Bromodomain-containing protein 9 | BRD9 | -4.5 | <0.001 | On-Target |
| Bromodomain-containing protein 7 | BRD7 | -0.2 | 0.65 | No |
| Zinc finger protein 123 | ZNF123 | -2.1 | 0.04 | Yes |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | 0.05 | 0.89 | No |
This table shows hypothetical data where a significant downregulation of a protein other than the intended target would warrant further investigation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. arvinas.com [arvinas.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC BRD9 Degrader-8_TargetMol [targetmol.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BRD9 (E9R2I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity Profile of BRD9 PROTACs
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the development of selective BRD9 PROTACs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My BRD9 PROTAC also degrades its close homolog, BRD7. How can I improve selectivity?
A1: Achieving selectivity between BRD9 and BRD7 is a common challenge due to the high homology in their bromodomains.[1][2][3] Here are several strategies to consider:
-
E3 Ligase Selection: The choice of E3 ligase can significantly impact selectivity. CRBN-based PROTACs have been shown to exhibit greater selectivity for BRD9 over BRD7 compared to VHL-based PROTACs.[4][5] This is attributed to the formation of distinct ternary complex conformations that may disfavor the recruitment of BRD7.[6]
-
Linker Optimization: Systematically modifying the linker's length, composition, and attachment points on both the BRD9 binder and the E3 ligase ligand is crucial.[1][7][8] Even subtle changes can alter the geometry of the ternary complex, creating favorable interactions for BRD9 binding while introducing steric clashes that prevent BRD7 recruitment.[9][10]
-
Warhead Selection: While the warhead provides the initial binding, its properties can influence the final selectivity. Starting with a more selective BRD9 inhibitor, such as I-BRD9, can provide a better foundation for a selective degrader.[11][12]
-
Exploit Ternary Complex Cooperativity: Selectivity is not solely dependent on binary binding affinity but is often driven by the stability and cooperativity of the ternary complex (BRD9-PROTAC-E3 Ligase).[6][7] Assays like Isothermal Titration Calorimetry (ITC) or AlphaScreen® can quantify this cooperativity.[5][7][11] A PROTAC that induces positive cooperativity with BRD9 but not with BRD7 will be functionally more selective.[6]
Q2: My BRD9 PROTAC has a high binding affinity for BRD9, but it shows weak or no degradation in cells. What could be the issue?
A2: This is a classic issue where binding does not translate to function. The problem often lies in the formation of a productive ternary complex.
-
Inefficient Ternary Complex Formation: Potent degradation requires the formation of a stable and conformationally competent ternary complex.[9][10][13] The linker may be too rigid, too flexible, or of the wrong length, preventing the E3 ligase from being positioned correctly to ubiquitinate BRD9.
-
Negative Cooperativity: The PROTAC may bind well to both BRD9 and the E3 ligase independently, but the formation of the ternary complex could be energetically unfavorable (negative cooperativity).[7] This means the binding of one protein partner hinders the binding of the other. This can be measured biophysically using techniques like ITC.[5][7]
-
Poor Cellular Permeability: PROTACs are often large molecules that fall "beyond the Rule of Five," leading to poor membrane permeability.[14] If the PROTAC cannot reach its intracellular target, no degradation will occur. Consider optimizing physicochemical properties or employing strategies like replacing flexible PEG linkers with more rigid structures to improve uptake.[14]
-
E3 Ligase Availability: The chosen E3 ligase (e.g., VHL, CRBN) might be expressed at low levels in your specific cell line or subcellular compartment.[][16][17] Verify ligase expression levels via Western blot or proteomics. CRBN is primarily nuclear, while VHL is predominantly cytosolic, which can be a factor depending on BRD9's localization.[]
Q3: I'm observing a "hook effect" in my dose-response degradation assays. What does this mean?
A3: The "hook effect" is a characteristic phenomenon for PROTACs where degradation efficiency decreases at high concentrations.[4][11] This occurs because at excessively high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-BRD9 and PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[13] This is a strong indicator of a PROTAC's mechanism of action and is generally not a concern unless the therapeutic window is too narrow.
Q4: Should I use a VHL or CRBN E3 ligase-recruiting ligand for my BRD9 PROTAC?
A4: The choice is critical and depends on the project's goals.[][16][18]
-
For Selectivity (BRD9 vs. BRD7): Evidence suggests CRBN -based PROTACs can offer superior selectivity for BRD9 over BRD7.[4][5]
-
For Oral Bioavailability: CRBN ligands (e.g., pomalidomide) are generally smaller and more "drug-like" than VHL ligands, which can contribute to better overall physicochemical properties in the final PROTAC.[14][19]
-
Potential Off-Targets: Pomalidomide-based CRBN recruiters can independently cause the degradation of certain zinc-finger proteins.[20] This should be evaluated during selectivity profiling. Novel CRBN ligands with modifications at the C5 position of the phthalimide (B116566) ring have been developed to reduce these off-target effects.[20]
-
Expression and Localization: VHL is primarily cytoplasmic, while CRBN can shuttle between the nucleus and cytoplasm.[] As BRD9 is a nuclear protein, CRBN is often a suitable choice.[2]
Q5: What are the essential assays for profiling the selectivity of a new BRD9 PROTAC?
A5: A multi-tiered approach is recommended:
-
Initial Selectivity (Western Blot): Screen for degradation of BRD9 and its closest homologs, BRD7 and BRD4, in a relevant cell line at various concentrations and time points.
-
Extended Bromodomain Profiling (Binding): Use a competition binding assay like BROMOscan® to assess the binding affinity of your PROTAC's warhead against a large panel of bromodomains to understand its inherent binding selectivity.[11]
-
Unbiased Global Proteomics (Mass Spectrometry): This is the gold standard for selectivity assessment.[11] It provides a global, unbiased view of all protein level changes in the cell upon PROTAC treatment, definitively identifying any off-target degradation.
-
Ternary Complex Formation Assays: Use proximity-based assays like AlphaScreen® or NanoBRET™ to confirm that your PROTAC induces the formation of the BRD9-PROTAC-E3 ligase complex in vitro and in live cells, respectively.[11]
Quantitative Data on BRD9 PROTACs
For effective comparison, the performance of several key BRD9 inhibitors and PROTACs is summarized below.
Table 1: Binding Affinity of BRD9 Inhibitors/Warheads
| Compound | Target | Binding Affinity (IC50/pKd) | Selectivity (BRD4/BRD9) | Reference |
|---|---|---|---|---|
| I-BRD9 | BRD9 | 20 nM (pKd=8.7) | >500-fold | [11] |
| BI-7273 (Warhead) | BRD9 | 13.5 nM (IC50) | ~280-fold |[3][11] |
Table 2: Degradation Profile of Selective BRD9 PROTACs
| PROTAC | E3 Ligase | Target(s) | DC50 | Dmax | Cell Line | Key Feature | Reference |
|---|---|---|---|---|---|---|---|
| VZ185 | VHL | BRD9/BRD7 | 1.8 nM (BRD9) | >90% | EOL-1 | Potent dual BRD9/7 degrader | [1][2] |
| dBRD9 | CRBN | BRD9 | Potent | >90% | N/A | Highly selective for BRD9 over BRD7/4 | [11] |
| C6 | CRBN | BRD9 | 1.02 nM | >90% | MV4-11 | Orally bioavailable, selective for BRD9 | [21] |
| E5 | CRBN | BRD9 | 16 pM | >90% | MV4-11 | Highly potent and selective |[22][23] |
Experimental Protocols
1. Protocol: Western Blot for Protein Degradation
-
Objective: To quantify the reduction in BRD9 protein levels following PROTAC treatment.
-
Methodology:
-
Cell Culture & Treatment: Plate cells (e.g., MV4-11, EOL-1) at an appropriate density. Allow them to adhere overnight. Treat cells with a serial dilution of the BRD9 PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific for BRD9. Also probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize BRD9 levels to the loading control and express as a percentage relative to the vehicle-treated sample.
-
2. Protocol: AlphaScreen® for Ternary Complex Formation
-
Objective: To measure the in vitro formation of the BRD9-PROTAC-E3 ligase ternary complex.[11]
-
Assay Principle: This bead-based proximity assay uses donor and acceptor beads that generate a luminescent signal when brought close together by the formation of the ternary complex.[11]
-
Methodology:
-
Reagents: Use purified, tagged proteins (e.g., GST-tagged BRD9 and His-tagged VHL-ElonginB-ElonginC complex). Use corresponding beads (e.g., Glutathione-coated donor beads and Ni-NTA acceptor beads).
-
Reaction Setup: In a microplate, combine the tagged proteins and a serial dilution of the PROTAC in assay buffer.
-
Bead Addition: Add the donor and acceptor beads to the reaction mixture.
-
Incubation: Incubate the plate in the dark at room temperature to allow complex formation.
-
Signal Detection: Excite the donor beads at 680 nm and measure the chemiluminescent emission at 520-620 nm using an AlphaScreen-compatible plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration. A characteristic bell-shaped curve confirms ternary complex formation.[11]
-
3. Protocol: Quantitative Mass Spectrometry-Based Proteomics
-
Objective: To obtain an unbiased, global profile of protein degradation to confirm selectivity.[11]
-
Assay Principle: This method identifies and quantifies thousands of proteins from cell lysates to determine which are downregulated by the PROTAC.
-
Methodology:
-
Sample Preparation: Treat cells in culture (e.g., MV4-11) with the PROTAC at a concentration that gives maximal degradation (e.g., 100 nM) and a vehicle control, typically in triplicate for statistical power.
-
Lysis and Digestion: Harvest and lyse the cells. Extract the proteins and digest them into peptides using an enzyme like trypsin.
-
Peptide Labeling (e.g., TMT): Label the peptides from each condition with isobaric tandem mass tags (TMT), which allows for multiplexing and relative quantification.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of each protein across the different treatment conditions. Plot the log-fold change in protein abundance versus statistical significance (volcano plot). The desired outcome is a single, significant point representing BRD9 degradation with no other proteins showing significant downregulation.
-
Visualizations: Pathways and Workflows
References
- 1. Crystal structure of human BRD9 bromodomain in complex with a PROTAC | Semantic Scholar [semanticscholar.org]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure-based identification of new orally bioavailable BRD9-PROTACs for treating acute myelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to BRD9 Degraders for Synovial Sarcoma: CFT8634 vs. Other Investigational Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of investigational Proteolysis Targeting Chimeras (PROTACs) designed to degrade Bromodomain-containing protein 9 (BRD9), a critical dependency in synovial sarcoma. The primary focus is on CFT8634, a clinical-stage degrader, with comparative data provided for other relevant BRD9 degraders where available. Due to the limited public information on "PROTAC BRD9 Degrader-8" in the context of synovial sarcoma, this guide will focus on compounds with published data in this indication.
Synovial sarcoma is an aggressive soft tissue malignancy characterized by a specific chromosomal translocation, t(X;18), which creates the SS18-SSX fusion oncoprotein. This fusion protein is a key driver of the disease, and recent research has identified BRD9, a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, as a critical vulnerability in synovial sarcoma cells.[1][2][3] This has led to the development of targeted therapies aimed at degrading BRD9.
Mechanism of Action: PROTAC-mediated BRD9 Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins.[4] They consist of a ligand that binds to the target protein (BRD9), a linker, and a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL). This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: General mechanism of PROTAC-mediated degradation of BRD9.
BRD9 Signaling Pathway in Synovial Sarcoma
In synovial sarcoma, the SS18-SSX fusion protein integrates into the BAF chromatin remodeling complex, leading to a dependency on the ncBAF complex, of which BRD9 is a key component.[1][2] The SS18-SSX-BAF complex is retargeted to Polycomb domains, opposing PRC2-mediated repression and driving an oncogenic transcriptional program.[5] BRD9 is essential for the function of this pathogenic complex, and its degradation leads to the downregulation of key oncogenes like MYC, ultimately inhibiting tumor growth.[3][6]
Caption: Simplified BRD9 signaling pathway in synovial sarcoma.
Comparative Performance Data
This section summarizes the available quantitative data for CFT8634 and other relevant BRD9 degraders.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Notes | Reference |
| CFT8634 | BRD9 | Synovial Sarcoma | 2 | >95 | Highly potent and selective degradation. | [7] |
| This compound | BRD9 | MV4-11 (AML) | 0.016 | >90 | Data in hematological cancer cells. No data in synovial sarcoma. | [8] |
| dBRD9-A | BRD9 | HSSYII (Synovial Sarcoma) | ~10 | >90 | A tool compound demonstrating efficacy in synovial sarcoma models. | [1] |
| FHD-609 | BRD9 | SYO-1 (Synovial Sarcoma) | <1 | >90 | Clinical-stage degrader. | [3] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: Preclinical In Vivo Efficacy in Synovial Sarcoma Xenograft Models
| Compound | Model | Dosing | Outcome | Reference |
| CFT8634 | Patient-Derived Xenograft (PDX) | Oral | Dose-dependent tumor growth inhibition and durable tumor regressions. | [9][10] |
| dBRD9-A | Xenograft | Intraperitoneal | Inhibited tumor progression. | |
| FHD-609 | Cell-Derived Xenograft (CDX) | Intravenous | Dose- and time-dependent tumor growth inhibition. | [3] |
Clinical Trial Overview: CFT8634
CFT8634 was evaluated in a Phase 1/2 clinical trial (NCT05355753) for patients with synovial sarcoma and SMARCB1-null tumors.[11] The trial was initiated based on promising preclinical data showing potent and selective BRD9 degradation and anti-tumor activity.[12][13] However, C4 Therapeutics announced the discontinuation of the CFT8634 program for synovial sarcoma. While the drug was well-tolerated and demonstrated robust BRD9 degradation in patients, it showed modest single-agent efficacy in heavily pre-treated patients.[14] Additionally, cardiac toxicities were observed, which inhibited its further development as a monotherapy.[14]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of BRD9 degraders.
Western Blotting for BRD9 Degradation
This protocol is used to quantify the levels of BRD9 protein in cells following treatment with a degrader.
Caption: Standard workflow for Western Blot analysis of BRD9 degradation.
Methodology:
-
Cell Culture and Treatment: Synovial sarcoma cells (e.g., HSSYII, SYO-1) are seeded in multi-well plates and allowed to adhere. Cells are then treated with varying concentrations of the BRD9 degrader or vehicle control (DMSO) for a specified time course.[1]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with a primary antibody specific for BRD9. A horseradish peroxidase (HRP)-conjugated secondary antibody is then used for detection via chemiluminescence.[15]
In Vivo Xenograft Studies
These studies are essential for evaluating the anti-tumor efficacy of BRD9 degraders in a living organism.
Methodology:
-
Cell Line or Patient-Derived Xenograft (PDX) Implantation: Synovial sarcoma cells or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice (e.g., NOD-scid gamma mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: The BRD9 degrader is administered to the treatment group via the appropriate route (e.g., oral gavage for CFT8634). The control group receives a vehicle control.[9]
-
Tumor Volume Measurement: Tumor volume is measured periodically using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues may be collected to assess BRD9 protein levels by Western blot or immunohistochemistry to confirm target engagement.[12]
Conclusion
Targeted degradation of BRD9 represents a promising therapeutic strategy for synovial sarcoma. Preclinical studies with degraders like CFT8634 and FHD-609 have demonstrated potent and selective degradation of BRD9, leading to significant anti-tumor activity in synovial sarcoma models.[3][9] However, the clinical development of CFT8634 was halted due to modest efficacy and observed toxicities, highlighting the challenges in translating preclinical success to the clinic.[14]
While "this compound" has shown remarkable potency in hematological cancer cell lines, its efficacy in synovial sarcoma remains to be determined. Future research should focus on developing next-generation BRD9 degraders with improved therapeutic windows and exploring combination strategies to enhance their anti-tumor activity in synovial sarcoma. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. benchchem.com [benchchem.com]
- 4. arvinas.com [arvinas.com]
- 5. Genetic and Molecular Heterogeneity of Synovial Sarcoma and Associated Challenges in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. foghorntx.com [foghorntx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. | BioWorld [bioworld.com]
- 10. c4therapeutics.com [c4therapeutics.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. CTOS 2023 [ctos2023.eventscribe.net]
- 13. biospace.com [biospace.com]
- 14. Collection - Discovery of CFT8634, a Potent, Selective, and Orally Bioavailable Heterobifunctional Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 15. benchchem.com [benchchem.com]
selectivity profiling of PROTAC BRD9 Degrader-8 against other bromodomains
A deep dive into the selectivity profile of PROTAC BRD9 Degrader-8 reveals a high degree of specificity for its intended target, with minimal off-target effects on other bromodomain-containing proteins. This guide provides a comparative overview of its performance, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
This compound has emerged as a potent and selective molecule for targeted protein degradation. Its ability to specifically eliminate BRD9, a component of the BAF chromatin remodeling complex, has significant therapeutic implications. This guide examines the selectivity of BRD9 Degrader-8 against other bromodomains, a critical aspect for minimizing off-target effects and ensuring a favorable safety profile.
Quantitative Selectivity Profile
The selectivity of BRD9 Degrader-8 and its analogs, such as VZ185 and CW-3308, has been rigorously evaluated across the bromodomain family. The following table summarizes the degradation potency (DC50) and binding affinity data, highlighting the preferential activity towards BRD9.
| Compound | Target Bromodomain | DC50 (nM) | Selectivity Notes |
| BRD9 Degrader-8 (Representative data based on analogs) | BRD9 | < 10 | Highly selective degradation of BRD9. |
| BRD7 | > 4.5 | Exhibits selectivity over the closely related BRD7. | |
| BRD4 | Not degraded | No significant degradation observed for the BET family member BRD4.[1][2][3] | |
| BRD2 | Not degraded | Demonstrates selectivity against other BET family members. | |
| VZ185 | BRD9 | 34 | Potent dual degrader of BRD9 and BRD7. |
| BRD7 | 4 | ||
| CW-3308 | BRD9 | < 10 | High degradation selectivity over BRD7 and BRD4 proteins.[1][2][3] |
| BRD7 | Not specified | ||
| BRD4 | Not specified | ||
| AMPTX-1 | BRD9 | Not specified | Exquisite selectivity over 8,000 proteins, including BRD7 and BRD4.[4] |
| BRD7 | Not degraded | ||
| BRD4 | Not degraded |
Mechanism of Action and Experimental Workflow
The targeted degradation of BRD9 by a PROTAC involves the formation of a ternary complex between the BRD9 protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome. The general workflow for assessing the selectivity of a BRD9 degrader is depicted below.
Caption: A generalized workflow for determining the selectivity profile of a PROTAC degrader.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a degrader's selectivity. Below are protocols for key experiments used to characterize BRD9 Degrader-8.
Quantitative Mass Spectrometry-Based Proteomics
This unbiased method provides a global view of protein level changes following treatment with the degrader, offering a comprehensive assessment of selectivity.
-
Cell Treatment: Culture cells (e.g., synovial sarcoma or rhabdoid tumor cell lines) and treat with BRD9 Degrader-8 or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse cells. Extract proteins and digest them into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT): Label peptides from each treatment condition with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate and analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins. Compare protein abundance between the degrader-treated and control samples to identify significantly downregulated proteins.
Western Blotting
This targeted approach is used to validate the degradation of BRD9 and assess the levels of specific off-target bromodomain proteins.
-
Sample Preparation: Treat cells with varying concentrations of BRD9 Degrader-8. Lyse the cells and determine protein concentration.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for BRD9, BRD7, BRD4, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensities to determine the extent of protein degradation relative to the control.
NanoBRET™ Target Engagement and Degradation Assay
This live-cell assay measures the binding of the degrader to its target and the subsequent degradation of the target protein.
-
Cell Line Engineering: Generate a stable cell line expressing BRD9 fused to a NanoLuc® luciferase.
-
Target Engagement: Add a cell-permeable fluorescent tracer that binds to BRD9. The proximity of the tracer to the NanoLuc®-BRD9 fusion protein generates a Bioluminescence Resonance Energy Transfer (BRET) signal. Addition of the BRD9 degrader will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.
-
Protein Degradation: Monitor the total luminescence of the NanoLuc®-BRD9 fusion protein over time after the addition of the degrader. A decrease in luminescence indicates protein degradation.
-
Data Analysis: Calculate IC50 values from the target engagement dose-response curve and DC50 and Dmax values from the degradation curve.
Conclusion
The selectivity profiling of this compound and its analogs demonstrates a high degree of specificity for BRD9. The use of unbiased proteomics alongside targeted validation methods provides robust evidence of its selective degradation activity. These findings underscore the potential of BRD9 Degrader-8 as a precise therapeutic agent with a reduced risk of off-target effects, making it a valuable tool for further investigation in BRD9-dependent pathologies.
References
- 1. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Amphista Therapeutics unveils new differentiated mechanism of action for BRD9 degradation at 2024 Protein Degradation in Focus Symposium - Amphista Therapeutics : Amphista Therapeutics [amphista.com]
Confirming On-Target Activity of PROTAC BRD9 Degrader-8 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC BRD9 Degrader-8 (also known as compound E5) with other alternative BRD9-targeting compounds.[1][2][3][4][5] It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological processes to aid in the assessment of on-target activity in a cellular context.
Product Performance Comparison
This compound is a highly potent and selective heterobifunctional molecule designed to induce the degradation of Bromodomain-containing protein 9 (BRD9).[1][3] Its performance is best understood in comparison to other BRD9 degraders and inhibitors.
| Compound | Type | Target | E3 Ligase Recruited | DC50 | IC50 | Cell Lines | Reference |
| This compound (E5) | PROTAC Degrader | BRD9 | Not Specified | 16 pM | 0.27 nM | MV4-11 | [1][3] |
| 1.04 nM | OCI-LY10 | [1][3] | |||||
| dBRD9-A | PROTAC Degrader | BRD9 | CRBN | Nanomolar range | 10 - 100 nM | Multiple Myeloma Cell Lines | [6][7][8] |
| CFT8634 | PROTAC Degrader | BRD9 | Cereblon (CRBN) | 2 nM | Not specified | Synovial sarcoma cell line | [9][10][11] |
| CW-3308 | PROTAC Degrader | BRD9 | Cereblon (CRBN) | < 10 nM | Not specified | G401, HS-SY-II | [12][13] |
| I-BRD9 | Inhibitor | BRD9 Bromodomain | N/A | N/A | pIC50: 7.3 µM (biochemical) | Kasumi-1, HUT-78 | [14][15][16][17][18] |
Mechanism of Action: PROTAC-Mediated Degradation
PROTACs like BRD9 Degrader-8 function by hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein (BRD9) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to BRD9, marking it for degradation by the proteasome.
BRD9 Signaling Pathway and Impact of Degradation
BRD9 is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and acts as an epigenetic reader.[8] It plays a role in regulating gene transcription, and its dysregulation has been implicated in various cancers. Degradation of BRD9 can lead to cell cycle arrest and apoptosis in cancer cells.[3]
Experimental Protocols
Confirming the on-target activity of this compound requires a series of well-defined cellular assays.
Western Blot for BRD9 Degradation
This is the most direct method to visualize and quantify the reduction of BRD9 protein levels.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MV4-11) and treat with increasing concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for BRD9. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the intensity of the BRD9 band and normalize to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the formation of the BRD9-PROTAC-E3 ligase ternary complex.
Methodology:
-
Cell Treatment: Treat cells with this compound to induce ternary complex formation.
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the recruited E3 ligase (e.g., anti-VHL or anti-CRBN) that is coupled to magnetic or agarose (B213101) beads.
-
Wash and Elution: Wash the beads to remove non-specifically bound proteins, then elute the captured protein complexes.
-
Western Blot Analysis: Analyze the eluate by Western blot using an antibody against BRD9 to detect its presence in the immunoprecipitated complex.
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of the PROTAC to BRD9 in real-time.[19][20][21][22][23]
Methodology:
-
Cell Line Engineering: Create a cell line that expresses BRD9 fused to a NanoLuc® luciferase and a fluorescently labeled HaloTag® protein that also binds to BRD9.
-
Cell Treatment: Treat the cells with this compound.
-
BRET Measurement: The PROTAC will compete with the HaloTag® tracer for binding to BRD9. This displacement leads to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between NanoLuc® and the HaloTag® tracer.
-
Data Analysis: The change in BRET signal is measured to determine the intracellular affinity of the PROTAC for BRD9.
Quantitative Proteomics (e.g., TMT or SILAC)
This unbiased approach provides a global view of protein level changes upon PROTAC treatment, confirming selectivity for BRD9.[24][25]
Methodology:
-
Cell Labeling and Treatment: For SILAC, cells are cultured in media with "heavy" or "light" stable isotopes of amino acids. "Heavy"-labeled cells are treated with the PROTAC, and "light"-labeled cells with a vehicle. For TMT, parallel cultures are treated.
-
Cell Lysis and Protein Digestion: Cells are lysed, and proteins are extracted and digested into peptides.
-
Peptide Labeling and Mass Spectrometry: Peptides are labeled with isobaric tags (TMT) or mixed (SILAC) and analyzed by mass spectrometry.
-
Data Analysis: The relative abundance of thousands of proteins is quantified to identify proteins that are significantly downregulated upon PROTAC treatment, thus assessing the selectivity of BRD9 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. | Semantic Scholar [semanticscholar.org]
- 5. PROTAC BRD9 Degrader-8_TargetMol [targetmol.com]
- 6. dBRD9-A | Active Degraders | Tocris Bioscience [tocris.com]
- 7. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of CFT8634, a Potent, Selective, and Orally Bioavailable Heterobifunctional Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. I-BRD9 | Structural Genomics Consortium [thesgc.org]
- 18. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selvita.com [selvita.com]
- 22. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Reversible Effects of PROTAC BRD9 Degrader-8: A Comparative Guide to Washout Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PROTAC BRD9 Degrader-8, a highly potent and selective degrader of the bromodomain-containing protein 9 (BRD9). A critical aspect of understanding the pharmacological profile of any PROTAC is to determine the reversibility of its effects. This is typically assessed through washout experiments, which monitor the recovery of the target protein levels after the removal of the degrader. While specific quantitative data from washout experiments for this compound is not publicly available within the reviewed literature, this guide will present a detailed, generalized protocol for such an experiment. Furthermore, it will compare the known performance metrics of this compound with other alternative BRD9 degraders.
Mechanism of Action: PROTAC-mediated BRD9 Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This compound, also identified as compound E5, operates through this mechanism. It simultaneously binds to BRD9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRD9 protein molecules.
Caption: Mechanism of this compound action.
Comparative Performance of BRD9 Degraders
While direct washout experiment comparisons are unavailable, the potency of different BRD9 degraders can be compared based on their half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values.
| Degrader | Target E3 Ligase | DC50 | IC50 (Cell Line) | Reference |
| This compound (E5) | Not specified in provided results | 16 pM | 0.27 nM (MV4-11) | [1] |
| dBRD9 | Cereblon (CRBN) | Not specified in provided results | Not specified in provided results | [2] |
| CW-3308 | Cereblon | <10 nM | Not specified in provided results | [3] |
Note: Lower DC50 and IC50 values indicate higher potency. The cell lines and experimental conditions for these values may vary between studies.
Experimental Protocol: Washout Experiment to Confirm Reversible Effects
This section outlines a detailed protocol for a washout experiment designed to assess the reversibility of BRD9 degradation induced by this compound. The primary method for quantifying protein levels is Western blotting.
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line known to express BRD9 and be sensitive to its degradation, for example, the acute myeloid leukemia cell line MV4-11.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that ensures they are in the logarithmic growth phase and will not be over-confluent at the time of harvesting.
-
PROTAC Treatment: Treat the cells with this compound at a concentration known to cause significant degradation (e.g., 10-100 nM). Include a vehicle control (e.g., DMSO) for comparison. Incubate for a period sufficient to achieve maximal degradation (e.g., 24 hours).
II. Washout Procedure
-
Removal of PROTAC: After the treatment period, gently aspirate the medium containing the PROTAC from the wells.
-
Washing: Wash the cells twice with pre-warmed, sterile phosphate-buffered saline (PBS) to remove any residual degrader.
-
Addition of Fresh Medium: Add fresh, pre-warmed complete culture medium to each well.
-
Time-Course Collection: Harvest cell lysates at various time points after the washout (e.g., 0, 4, 8, 12, 24, 48, and 72 hours) to monitor the recovery of BRD9 protein levels. A "0-hour" washout sample should be collected immediately after the washing steps.
III. Western Blot Analysis
-
Cell Lysis: Lyse the harvested cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for BRD9.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities for BRD9 and the loading control using densitometry software. Normalize the BRD9 signal to the loading control for each time point. Plot the normalized BRD9 protein levels against the time after washout to visualize the recovery kinetics.
Caption: Generalized workflow for a washout experiment.
Expected Outcomes and Interpretation
A successful washout experiment demonstrating the reversible effects of this compound would show a time-dependent recovery of BRD9 protein levels after the removal of the compound. The rate of recovery will depend on the cellular half-life of the BRD9 protein and the rate of its de novo synthesis. This would confirm that the degradation is dependent on the continuous presence of the PROTAC and that the cellular machinery for BRD9 production remains functional. Comparing the recovery kinetics with that of other BRD9 degraders would provide valuable insights into their respective pharmacodynamic profiles.
References
- 1. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Aftermath: A Comparative Guide to Validating the Downstream Signaling Effects of BRD9 Degradation
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of targeting BRD9 is paramount. This guide provides an objective comparison of BRD9 degradation versus inhibition, supported by experimental data, detailed protocols for key validation assays, and clear visualizations of the involved signaling pathways and workflows.
The targeted degradation of proteins, particularly through technologies like Proteolysis Targeting Chimeras (PROTACs), offers a distinct therapeutic modality compared to traditional small molecule inhibition. In the context of BRD9, a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, degradation has been shown to elicit more profound and durable downstream effects than simple bromodomain inhibition. This guide delves into the experimental validation of these effects, offering a comprehensive resource for researchers in the field.
Performance Comparison: BRD9 Degradation vs. Inhibition
The primary advantage of BRD9 degradation lies in the complete removal of the protein, thereby ablating both its scaffolding and enzymatic functions. This often leads to a more significant impact on downstream signaling pathways compared to inhibitors, which only block the bromodomain's acetyl-lysine binding activity.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the effects of BRD9 degraders (e.g., dBRD9-A, AMPTX-1) and inhibitors (e.g., I-BRD9).
Table 1: Cellular Potency of BRD9 Degraders and Inhibitors
| Compound Type | Compound Name | Cell Line | Assay Type | Potency (DC₅₀/IC₅₀) | Reference |
| Degrader | dBRD9-A | Multiple Myeloma | Viability | 10 - 100 nM | [1] |
| Degrader | AMPTX-1 | MV4-11 | Degradation | 0.5 nM | [2] |
| Degrader | AMPTX-1 | MCF-7 | Degradation | 2 nM | [2] |
| Inhibitor | I-BRD9 | LNCaP | Viability | ~3 µM | [3] |
Table 2: Impact on Gene Expression (RNA-seq)
| Treatment | Cell Line | Key Downregulated Pathways | Key Downregulated Genes | Reference |
| dBRD9-A | Multiple Myeloma | Ribosome Biogenesis, MYC Targets | RRS1, PES1, BOP1, MYC | [4][5] |
| shBRD9 | LNCaP | Cell Cycle, DNA Replication | AR target genes | [3] |
| I-BRD9 | LNCaP | Androgen Response | AR target genes | [3] |
| I-BRD9 | HuLM | Extracellular Matrix Organization | COL13A1, COL16A1, COL17A1 | [6] |
Table 3: Proteomic Analysis of BRD9 Degradation
| Degrader | Cell Line | Time Point | BRD9 Degradation (%) | Off-Target Effects | Reference |
| AMPTX-1 | MV4-11 | 6 hours | >90% | Minimal, highly selective for BRD9 | [2] |
| dBRD9 | MOLM-13 | 2 hours | Significant | Selective for BRD9 | [7] |
Key Signaling Pathways Affected by BRD9 Degradation
BRD9 is a critical component of the ncBAF complex, which plays a pivotal role in regulating gene expression. Its degradation has been shown to impact several key signaling pathways implicated in cancer.
References
- 1. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PROTAC BRD9 Degrader-8 and RNAi for BRD9 Silencing
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key Technologies for Targeting BRD9.
In the landscape of targeted therapeutics and functional genomics, the ability to precisely downregulate specific proteins is paramount. Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant target in oncology and other diseases. This guide provides a detailed, data-supported comparison of two leading methods for silencing BRD9: targeted protein degradation using PROTAC BRD9 Degrader-8 and gene silencing via RNA interference (RNAi).
Executive Summary
Both PROTAC (Proteolysis Targeting Chimera) technology and RNA interference (RNAi) are powerful tools for reducing BRD9 levels, but they operate through fundamentally different mechanisms, leading to distinct experimental outcomes and therapeutic implications. This compound is a heterobifunctional molecule that co-opts the cell's ubiquitin-proteasome system to induce the rapid and efficient degradation of the BRD9 protein. In contrast, RNAi, typically mediated by small interfering RNA (siRNA), acts at the mRNA level, preventing the translation of BRD9 protein. This guide will delve into the performance, specificity, and experimental considerations for each approach, providing researchers with the necessary information to select the optimal tool for their specific research questions.
Mechanism of Action
The distinct mechanisms of this compound and RNAi are foundational to their differences in application and effect.
This compound acts post-translationally. This molecule has two key binding moieties connected by a linker: one end binds to the BRD9 protein, and the other recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of BRD9, marking it for degradation by the proteasome. A key feature of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.
dot
Caption: PROTAC-mediated degradation of BRD9.
RNAi operates at the pre-translational level. Synthetic siRNA duplexes, designed to be complementary to a specific sequence within the BRD9 mRNA, are introduced into the cell. The siRNA is incorporated into the RNA-induced silencing complex (RISC), which then uses the siRNA as a guide to find and cleave the target BRD9 mRNA. This mRNA cleavage prevents the synthesis of new BRD9 protein.
dot
Caption: siRNA-mediated silencing of BRD9 mRNA.
Performance and Efficacy: A Comparative Analysis
The choice between this compound and RNAi often hinges on the desired speed, potency, and duration of the silencing effect.
| Feature | This compound | RNAi (siRNA) for BRD9 |
| Target Molecule | BRD9 Protein | BRD9 mRNA |
| Level of Action | Post-translational | Pre-translational |
| Potency | High; DC50 (concentration for 50% degradation) for this compound (compound E5) is 16 pM.[1] Other BRD9 PROTACs show DC50 values in the low nanomolar range. | Effective at nanomolar concentrations, typically achieving 70-90% knockdown of mRNA.[2] |
| Maximal Effect | Can achieve over 90% degradation of the target protein.[3] | Typically results in 70-90% reduction of protein levels, dependent on transfection efficiency and protein half-life. |
| Time to Max Effect | Rapid; significant protein degradation can be observed within hours.[4] | Slower onset; mRNA levels decrease within hours, but maximal protein reduction can take 48-72 hours.[2] |
| Duration of Effect | Reversible upon compound washout; protein levels recover as new protein is synthesized. | Long-lasting; effect persists until the siRNA is diluted out by cell division or degraded. |
| Specificity | High selectivity for BRD9 over other bromodomain-containing proteins can be engineered.[1] | Dependent on siRNA sequence design to minimize off-target mRNA binding and cleavage.[5][6] |
| Off-Target Effects | Potential for off-target degradation of proteins with similar binding pockets or promiscuous E3 ligase interactions. | Can cause unintended downregulation of other genes through partial sequence complementarity (miRNA-like off-target effects).[5][6] |
Downstream Signaling and Phenotypic Consequences
Both technologies effectively reduce functional BRD9, impacting downstream signaling pathways. BRD9 is a key component of the ncBAF SWI/SNF chromatin remodeling complex and plays a role in regulating the transcription of genes such as MYC.[7][8] Depletion of BRD9, either by degradation or knockdown, has been shown to decrease cell viability and induce apoptosis in cancer cells.[1][9]
Studies comparing the effects of BRD9 degradation and knockdown have revealed that both approaches can lead to similar phenotypic outcomes, such as impaired cancer cell survival.[8][10] For instance, both shRNA-mediated knockdown of BRD9 and treatment with a BRD9 degrader have been shown to specifically impair the proliferation of certain cancer cells.[11]
dot
References
- 1. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 5. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Guided Control of siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD9 Inhibition by Natural Polyphenols Targets DNA Damage/Repair and Apoptosis in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elifesciences.org [elifesciences.org]
- 11. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Absence of Off-Target Degradation by Proteomics
In the development of targeted protein degraders (TPDs), such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, ensuring selectivity is paramount. Unintended degradation of proteins, or off-target effects, can lead to cellular toxicity and unforeseen side effects, posing significant risks to patient safety and therapeutic efficacy.[1][2] Mass spectrometry-based proteomics has become an indispensable tool for the unbiased, proteome-wide assessment of a degrader's specificity.[1][2][3]
This guide provides a comparative overview of the leading proteomics-based methodologies for identifying and confirming the absence of off-target protein degradation. We present the experimental workflows, compare the techniques' performance, and provide detailed protocols to aid researchers, scientists, and drug development professionals in designing robust off-target assessment strategies.
Key Proteomics Methodologies for Off-Target Assessment
The two primary strategies for assessing off-target degradation are global proteomics, which measures changes in protein abundance, and thermal proteome profiling, which measures changes in protein thermal stability upon drug engagement.
-
Global Proteome Profiling: This approach directly quantifies changes in protein levels across the entire proteome following treatment with a degrader. By comparing treated versus untreated cells, proteins that are significantly downregulated can be identified as potential off-targets.[1] Common quantification strategies include isobaric labeling (e.g., TMT, iTRAQ), label-free quantification (LFQ), and Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[2][4]
-
Thermal Proteome Profiling (TPP): TPP identifies protein-ligand interactions by measuring changes in a protein's thermal stability. The binding of a drug can stabilize a protein, increasing the temperature required to denature it.[5][6] This change, or thermal shift, is detected using quantitative mass spectrometry.[5] TPP can identify direct binders of a compound, which may or may not lead to degradation, providing a complementary view to global abundance studies.[5][6][7] It is a powerful method for identifying both on-target and off-target interactions in an unbiased manner within a physiological context.[5]
Comparison of Key Proteomics Techniques
Choosing the right technique depends on the specific research question, desired throughput, and available resources. Below is a comparison of the most common approaches.
| Technique | Principle | Typical Proteome Coverage | Primary Output | Strengths | Limitations |
| Global Proteomics (TMT-based) | Measures relative protein abundance changes via isobaric tags.[1] | 8,000 - 12,000+ proteins | Fold-change in protein levels. | High multiplexing capacity (up to 16-plex).[8] High precision and accuracy for quantification.[4] Excellent for identifying downstream effects of degradation. | Can miss transient or non-degradation-related interactions. Secondary transcriptional/translational effects can confound results.[2] |
| Global Proteomics (Label-Free, LFQ) | Quantifies proteins based on peptide signal intensity.[4] | 6,000 - 10,000+ proteins | Fold-change in protein levels. | No need for expensive labels.[4] Simpler sample preparation. | Lower precision compared to label-based methods.[4] Missing values for low-abundance proteins can be an issue.[4] |
| Thermal Proteome Profiling (TPP) | Measures ligand-induced changes in protein thermal stability.[5][6] | 5,000 - 9,000+ proteins | Melting temperature shifts (ΔTm).[5] | Identifies direct target engagement.[7] Can be performed in intact cells without compound modification.[6][7] Distinguishes direct binders from indirect downstream effects.[7] | Does not directly measure degradation. A thermal shift does not guarantee degradation will occur. Requires specialized data analysis. |
| Degradome Analysis (SILAC-based) | Specifically quantifies newly synthesized vs. existing proteins to isolate degradation events.[2] | Varies, typically lower than global methods | Direct measure of degradation, excluding synthesis effects. | Excellent for identifying direct substrates of degraders by excluding transcriptional/translational effects.[2] Reduces false positives seen in global proteomics.[2] | Requires metabolic labeling, which is not suitable for all systems. More complex experimental setup. |
Visualizing Proteomics Workflows
Understanding the experimental process is key to successful implementation. The following diagrams illustrate the typical workflow for a global proteomics experiment and the logic used to differentiate on-target from off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
validating the anti-proliferative effects of PROTAC BRD9 Degrader-8 in different cell lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative effects of PROTAC BRD9 Degrader-8 against other alternative BRD9-targeting compounds. The information is supported by experimental data to aid in the evaluation and selection of BRD9 degraders for oncology research.
This compound has emerged as a potent and selective degrader of Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] Dysregulation of BRD9 has been implicated in the progression of various cancers, making it a compelling therapeutic target.[1] This guide summarizes the anti-proliferative efficacy of this compound in different cancer cell lines and compares its performance with other known BRD9 degraders and inhibitors.
Performance Comparison of BRD9-Targeting Compounds
The anti-proliferative activity and degradation efficiency of this compound and other BRD9-targeting agents are summarized below. The data highlights the superior potency of this compound in specific hematological cancer cell lines.
| Compound | Type | Cell Line | IC50 / EC50 (nM) | DC50 (nM) | Reference |
| This compound (E5) | PROTAC | MV4-11 (Acute Myeloid Leukemia) | 0.27 | 0.016 | [2][3] |
| OCI-LY10 (Diffuse Large B-cell Lymphoma) | 1.04 | [2][3] | |||
| dBRD9 | PROTAC | EOL-1 (Eosinophilic Leukemia) | Potent anti-proliferative effect (concentration-dependent) | Not specified | [4] |
| MOML-13 (Acute Myeloid Leukemia) | Potent anti-proliferative effect (concentration-dependent) | Not specified | [4] | ||
| CFT8634 | PROTAC | SMARCB-1 deficient cells | Not specified | 2.7 | [5] |
| PROTAC 11 (from BI-7273) | PROTAC | Not specified | 104 | 50 | [6] |
| PROTAC 23 (VZ185) | PROTAC | EOL-1 (Eosinophilic Leukemia) | 3 | 1.8 (BRD9) / 4.5 (BRD7) | [6] |
| A-204 (Rhabdoid Tumor) | 40 | [6] | |||
| I-BRD9 | Inhibitor | LNCaP (Prostate Cancer) | ~3000 | Not applicable | [7] |
| VCaP (Prostate Cancer) | ~3000 | Not applicable | [7] | ||
| 22Rv1 (Prostate Cancer) | ~3000 | Not applicable | [7] | ||
| C4-2 (Prostate Cancer) | ~3000 | Not applicable | [7] |
Signaling Pathways Modulated by BRD9
BRD9, as a key component of the SWI/SNF chromatin remodeling complex, influences the transcription of various genes, thereby impacting multiple signaling pathways critical in cancer development and progression. The diagram below illustrates some of the key pathways regulated by BRD9.
Caption: BRD9 influences key cancer-related signaling pathways.
Experimental Workflow for Evaluating Anti-proliferative Effects
The following diagram outlines a typical experimental workflow for validating the anti-proliferative effects of a BRD9 degrader like this compound.
Caption: A streamlined workflow for testing BRD9 degraders.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-proliferative effects.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., MV4-11, OCI-LY10) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or other compounds for 48-72 hours. Include a vehicle control (DMSO).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the half-maximal inhibitory concentration (IC50) using graphing software.[8]
Western Blot Analysis for BRD9 Degradation
-
Cell Lysis: After treatment with the degrader, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the half-maximal degradation concentration (DC50).[9]
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentrations of the PROTAC degrader for the indicated time.
-
Cell Staining: Harvest the cells and wash them with PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
This guide provides a comprehensive overview to aid in the strategic planning of research and development projects focused on BRD9-targeted cancer therapies. The presented data and protocols offer a solid foundation for further investigation into the therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to PROTAC BRD9 Degrader-8 and Other Selective BRD9 Degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the activity of PROTAC BRD9 Degrader-8 (also known as E5) with other notable BRD9-targeting Proteolysis Targeting Chimeras (PROTACs). The information is compiled from publicly available experimental data.
PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein, another that recruits an E3 ubiquitin ligase, and a linker connecting them. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1] BRD9, a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a promising therapeutic target in various cancers.[2] This guide focuses on the comparative efficacy of this compound and other well-characterized BRD9 degraders.
Quantitative Comparison of BRD9 Degrader Activity
The following tables summarize the degradation (DC50) and inhibitory (IC50) potencies of this compound, CFT8634, and dBRD9-A in various cancer cell lines. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions, cell lines, and methodologies.[3][4]
Table 1: Degradation Potency (DC50) of BRD9 PROTACs
| Degrader | Cell Line | DC50 (nM) | Reference |
| This compound (E5) | MV4-11 | 0.016 | [5][6] |
| CFT8634 | Synovial Sarcoma Cell Line | 2 | [7] |
| dBRD9-A | Not Specified | Nanomolar concentrations | [8] |
| CW-3308 | G401 (rhabdoid tumor) | < 10 | [9] |
| CW-3308 | HS-SY-II (synovial sarcoma) | < 10 | [9] |
Table 2: Anti-proliferative Activity (IC50) of BRD9 PROTACs
| Degrader | Cell Line | IC50 (nM) | Reference |
| This compound (E5) | MV4-11 | 0.27 | [5] |
| This compound (E5) | OCI-LY10 | 1.04 | [5] |
| dBRD9 | MOLM-13 | 56.6 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of BRD9 degrader activity.
Western Blotting for BRD9 Degradation
This protocol is used to determine the extent of BRD9 protein degradation following treatment with a PROTAC.
-
Cell Culture and Treatment: Seed cells of interest in appropriate culture vessels and allow them to adhere overnight. Treat the cells with varying concentrations of the BRD9 degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 4, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to grow overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BRD9 degrader for a specified period (e.g., 72 hours).
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol (B130326) with HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Mechanism and Pathway
The following diagrams illustrate the general mechanism of action for PROTACs and the downstream signaling effects of BRD9 degradation.
Caption: PROTACs induce the degradation of target proteins.
References
- 1. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. dBRD9-A | Active Degraders | Tocris Bioscience [tocris.com]
- 9. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PROTAC BRD9 Degrader-8 in Resistant vs. Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of PROTAC BRD9 Degrader-8 in cancer cell lines that are sensitive versus those that have acquired resistance to this targeted protein degrader. The information herein is supported by experimental data from studies on BRD9 degraders, offering insights into the mechanisms of action and potential resistance pathways.
Introduction to this compound
This compound is a heterobifunctional molecule designed to specifically target Bromodomain-containing protein 9 (BRD9) for degradation by the cellular ubiquitin-proteasome system. BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a therapeutic target in various cancers, including hematological malignancies and solid tumors. This compound has demonstrated high potency, with a DC50 value of 16 pM, and significant antiproliferative activity in cell lines such as MV4–11 (IC50 = 0.27 nM) and OCI-LY10 (IC50 = 1.04 nM)[1].
Quantitative Performance Data
The following tables summarize the key quantitative data comparing the efficacy of BRD9 degraders in sensitive and resistant cell line models. While specific data for this compound in a resistant model is not yet published, the data presented from analogous BRD9 degraders illustrates the expected disparities in performance.
Table 1: Comparative Efficacy of BRD9 Degraders in Sensitive vs. Resistant Cell Lines
| Parameter | Sensitive Cell Lines (e.g., MV4-11, OCI-LY10) | Resistant Cell Lines (Hypothetical Model Based on Analogs) | Data Source (Analogous Compounds) |
| BRD9 Degradation (DC50) | 16 pM (this compound) | >1000 nM | [1] |
| Cell Viability (IC50) | 0.27 nM (MV4-11), 1.04 nM (OCI-LY10) (this compound) | >10 µM | [1] |
| Maximal Degradation (Dmax) | >90% | <20% | [2] |
| Apoptosis Induction | Significant increase in apoptotic markers (e.g., cleaved PARP, Caspase-3) | Minimal to no increase in apoptotic markers | [3] |
| Cell Cycle Arrest | G1 or G2/M arrest | No significant cell cycle perturbation | [3] |
Table 2: Impact on Downstream Signaling Pathways
| Signaling Pathway/Target | Effect in Sensitive Cell Lines | Effect in Resistant Cell Lines |
| MYC Expression | Downregulation | Unchanged or minimally affected |
| Androgen Receptor (AR) Signaling | Inhibition of AR-dependent gene expression | AR signaling remains active |
| Cell Proliferation Markers (e.g., Ki-67) | Decreased expression | No significant change |
Mechanisms of Resistance
Studies on resistance to PROTACs, including those targeting other bromodomain proteins, suggest several potential mechanisms that could apply to this compound:
-
Mutations or Downregulation of E3 Ligase Components: As PROTACs rely on hijacking an E3 ligase (commonly Cereblon or VHL) to tag the target protein for degradation, alterations in the E3 ligase complex can confer resistance. This can include mutations in the E3 ligase that prevent PROTAC binding or downregulation of the E3 ligase itself.
-
Target Protein Mutations: Mutations in the BRD9 protein at the PROTAC binding site could prevent the formation of a stable ternary complex (PROTAC-BRD9-E3 ligase), thereby abrogating degradation.
-
Upregulation of Efflux Pumps: Increased expression of drug efflux pumps can reduce the intracellular concentration of the PROTAC, preventing it from reaching the necessary levels to induce degradation.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the loss of BRD9 function.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.
Western Blotting for BRD9 Degradation
This protocol is used to quantify the extent of BRD9 protein degradation following treatment with the PROTAC.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of this compound or DMSO for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
Procedure:
-
Seed cells in 96-well plates.
-
Treat cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent or CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure absorbance or luminescence to determine cell viability.
-
Calculate IC50 values using appropriate software.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the BRD9-PROTAC-E3 ligase ternary complex.
Materials:
-
Co-Immunoprecipitation Kit
-
Antibody against the E3 ligase (e.g., anti-Cereblon or anti-VHL)
-
Anti-BRD9 antibody
Procedure:
-
Lyse cells treated with this compound and a vehicle control.
-
Incubate the cell lysates with an antibody against the E3 ligase to pull down the complex.
-
Elute the bound proteins.
-
Analyze the eluates by Western Blot using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows for this compound.
Mechanism of this compound Action.
Workflow for Assessing BRD9 Degradation.
Mechanisms of Acquired Resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Efficacy and Target Engagement of PROTAC BRD9 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy and target engagement of PROTAC BRD9 Degrader-8 (also referred to as compound E5), benchmarked against other notable BRD9-targeting PROTACs and degraders. The information is intended to assist researchers in evaluating the therapeutic potential of these compounds.
Executive Summary
This compound has demonstrated exceptional potency in preclinical in vitro studies, with a DC50 value of 16 pM and significant anti-proliferative effects in hematological tumor cell lines.[1] While its therapeutic efficacy has been confirmed in xenograft tumor models, specific in vivo quantitative data on tumor growth inhibition and target engagement are not yet publicly available.[1][2] This guide juxtaposes the available data for this compound with the in vivo performance of other key BRD9 degraders—CW-3308, CFT8634, and FHD-609—for which in vivo efficacy and target engagement data have been published.
Mechanism of Action: PROTAC-mediated BRD9 Degradation
Bromodomain-containing protein 9 (BRD9) is a subunit of the BAF (SWI/SNF) chromatin remodeling complex and has emerged as a therapeutic target in various cancers. PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein (BRD9), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
Comparative Performance of BRD9 Degraders
This section provides a detailed comparison of this compound and other significant BRD9 degraders.
In Vitro Potency and Anti-Proliferative Activity
This compound exhibits picomolar potency for BRD9 degradation and nanomolar anti-proliferative activity in cancer cell lines.
| Compound | DC50 (Degradation) | IC50 (Cell Viability) | Cell Line(s) | Reference |
| This compound (E5) | 16 pM | 0.27 nM | MV4-11 | [1] |
| 1.04 nM | OCI-LY10 | [1] | ||
| CW-3308 | < 10 nM | Not Reported | G401, HS-SY-II | [3] |
| CFT8634 | Not Reported | Not Reported | Not Reported | |
| FHD-609 | Not Reported | Not Reported | Not Reported |
In Vivo Efficacy and Target Engagement
While the in vivo efficacy of this compound has been confirmed, detailed quantitative data is not available. The following table summarizes the in vivo performance of comparator compounds.
| Compound | Tumor Model | Dosing & Administration | Tumor Growth Inhibition (TGI) | Target Engagement (in tumor) | Reference |
| This compound (E5) | Xenograft models | Not Reported | Confirmed Efficacy | Not Reported | [1][2] |
| CW-3308 | Synovial sarcoma HS-SY-II xenograft | Single oral dose | Effective inhibition | >90% BRD9 protein reduction | [3] |
| FHD-609 | Patient solid tumors | Intravenous | Tumor growth inhibition | In vivo BRD9 degradation confirmed | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of PROTAC degraders.
Xenograft Tumor Model for In Vivo Efficacy
This protocol outlines the general procedure for assessing the in vivo anti-tumor activity of a BRD9 degrader.
Protocol:
-
Cell Culture: Culture human cancer cells (e.g., MV4-11 for hematological malignancies or synovial sarcoma cell lines) under standard conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer the PROTAC degrader (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to the predetermined dosing schedule and concentration.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for pharmacodynamic analysis (e.g., Western Blot or Immunohistochemistry) to assess target engagement.
Western Blot for BRD9 Target Engagement
This protocol is used to quantify the levels of BRD9 protein in tumor tissue lysates to confirm target degradation.
Protocol:
-
Tissue Lysis: Homogenize excised tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative levels of BRD9 protein.
Signaling Pathways Involving BRD9
BRD9 is a component of the non-canonical BAF (ncBAF) complex, which plays a role in chromatin remodeling and gene transcription. Its degradation can impact various signaling pathways implicated in cancer.
Conclusion
This compound (E5) is a highly potent degrader of BRD9 in vitro, with confirmed in vivo efficacy. While detailed in vivo data remains to be published, the existing information positions it as a promising therapeutic candidate. Comparative analysis with other BRD9 degraders like CW-3308 and FHD-609, for which robust in vivo data is available, provides a valuable context for its potential clinical translation. Further studies disclosing the in vivo pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound will be critical for a comprehensive evaluation of its therapeutic profile.
References
- 1. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors. | Semantic Scholar [semanticscholar.org]
- 2. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for PROTAC BRD9 Degrader-8
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent, biologically active molecules like PROTAC BRD9 Degrader-8 are paramount to ensuring a secure laboratory environment and preventing environmental contamination. Due to its nature as a targeted protein degrader, all materials that have come into contact with this compound should be treated as hazardous chemical waste. Adherence to strict disposal protocols is essential.
Immediate Safety and Handling Precautions
Before commencing any work with this compound, it is crucial to be thoroughly familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for a related compound, PROTAC BRD9 Degrader-1, indicates that it can cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times when handling the compound. All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste requires a systematic approach involving segregation, collection, labeling, and storage, followed by disposal through an approved hazardous waste management service.
1. Waste Segregation:
All items that have been in contact with this compound must be segregated as hazardous waste at the point of generation. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated laboratory consumables such as pipette tips, serological pipettes, centrifuge tubes, vials, and absorbent paper.
-
Contaminated PPE, including gloves and disposable lab coats.
2. Waste Collection:
-
Solid Waste: All solid waste, including contaminated consumables and PPE, should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[2] This container should be clearly marked as hazardous or cytotoxic waste.
-
Liquid Waste: All liquid waste containing this compound must be collected in a dedicated, sealed, and shatter-resistant container.[2] It is critical not to mix this waste with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
3. Labeling:
Proper labeling of waste containers is a critical step to ensure safe handling and disposal. The label must be clearly legible and securely attached to the container. The following information should be included:
-
The words "Hazardous Waste" or "Cytotoxic Waste".[2]
-
The full chemical name: "this compound".[2]
-
The concentration of the compound, if applicable.[2]
-
The date when waste was first added to the container (accumulation start date).[2]
-
The name and contact information of the principal investigator or research group.[2]
4. Storage:
Hazardous waste containers must be stored in a designated and secure satellite accumulation area within the laboratory.[3][4] This area should be away from general laboratory traffic and clearly marked. Ensure that incompatible waste types are segregated to prevent accidental reactions.[4] Containers must be kept closed at all times except when adding waste.[3][5]
5. Final Disposal:
The final disposal of this compound waste must be handled by your institution's authorized hazardous waste disposal service.[5] Never dispose of this chemical down the drain or in the regular trash.[5] Contact your EHS office to schedule a pickup for the properly labeled and sealed waste containers.
Spill Management
In the event of a spill, the area should be immediately secured and personnel evacuated if necessary.
-
For small powder spills: Gently cover the spill with absorbent paper to avoid raising dust. Dampen the absorbent paper with a suitable solvent (e.g., 70% ethanol) and carefully wipe the area.
-
For liquid spills: Absorb the spill with an inert absorbent material such as vermiculite (B1170534) or sand.
All cleanup materials must be collected and disposed of as hazardous waste. The spill area should be decontaminated with a suitable cleaning agent and then thoroughly washed.
Summary of Key Disposal Information
| Waste Type | Collection Container | Labeling Requirements |
| Solid Waste (Unused powder, contaminated labware, PPE) | Leak-proof, lined container | "Hazardous Waste/Cytotoxic Waste", "this compound", Accumulation Date, PI Information |
| Liquid Waste (Solutions containing the degrader) | Sealed, shatter-resistant container | "Hazardous Waste/Cytotoxic Waste", "this compound", Concentration, Accumulation Date, PI Information |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of PROTAC BRD9 Degrader-8: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of PROTAC BRD9 Degrader-8, a potent and selective BRD9 degrader.[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for similar compounds, such as PROTAC BRD9 Degrader-1, and general best practices for handling potent research chemicals.[4] Researchers, scientists, and drug development professionals should adhere to these procedures to minimize exposure and ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds is the consistent and correct use of Personal Protective Equipment (PPE).[5][6][7] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Minimum PPE Requirements | Enhanced Precautions (for high-concentration or aerosol-generating procedures) |
| Receiving and Unpacking | - Laboratory coat- Safety glasses with side shields- Nitrile gloves | - Double-gloving (nitrile) |
| Weighing and Aliquoting (Solid) | - Laboratory coat- Safety glasses with side shields- Nitrile gloves- Use of a chemical fume hood or ventilated balance enclosure | - Face shield in addition to safety glasses- Disposable sleeve covers- Respiratory protection (e.g., N95 respirator) may be required based on risk assessment |
| Solution Preparation and Handling (Liquid) | - Laboratory coat- Chemical splash goggles- Nitrile gloves | - Face shield in addition to chemical splash goggles- Chemical-resistant apron- Double-gloving (nitrile) |
| Cell Culture and In Vitro Assays | - Laboratory coat- Safety glasses with side shields- Nitrile gloves | - Use of a biological safety cabinet (BSC)- Disposable sleeve covers |
| Waste Disposal | - Laboratory coat- Chemical splash goggles- Nitrile gloves (consider heavy-duty or double-gloving) | - Chemical-resistant apron- Face shield |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to prevent contamination and accidental exposure. The following step-by-step guide outlines the operational workflow from receipt to experimental use.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a chemical fume hood and contact the supplier for instructions.
-
If the package is intact, transfer it to a designated and labeled storage area.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
-
The container should be tightly sealed and clearly labeled with the compound name, concentration, and hazard information.
-
For stock solutions, storage at -20°C or -80°C is recommended to maintain stability.[9]
3. Weighing and Solution Preparation (to be performed in a chemical fume hood):
-
Before handling the solid compound, ensure all necessary PPE is donned correctly.
-
Use a dedicated set of spatulas and weighing paper.
-
Carefully weigh the desired amount of the compound, minimizing the creation of dust.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the compound is fully dissolved before removing the solution from the fume hood.
4. Experimental Use:
-
All manipulations involving this compound should be performed in a well-ventilated area, preferably a chemical fume hood or a biological safety cabinet for cell-based assays.
-
Avoid direct contact with skin and eyes.[8]
-
Use appropriate labware and equipment, and ensure it is properly decontaminated after use.
Disposal Plan
Proper disposal of chemical waste is paramount to environmental safety and regulatory compliance.
Solid Waste:
-
All solid waste contaminated with this compound, including weighing paper, gloves, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Do not mix this waste with general laboratory trash.
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, labeled, and chemical-resistant waste container.
-
The waste container should be stored in a secondary containment bin.
-
Follow your institution's guidelines for the disposal of chemical waste. Do not pour down the drain.[8]
Experimental Workflow and Safety Protocol
Caption: This diagram illustrates the sequential workflow for the safe handling and disposal of this compound, from initial receipt to final waste management.
The PROTAC Mechanism of Action: BRD9 Degradation
PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that induce the degradation of specific target proteins.[10][11] this compound functions by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase, forming a ternary complex.[10] This proximity facilitates the ubiquitination of BRD9, marking it for degradation by the proteasome.[10][12] This event-driven mechanism allows for the catalytic degradation of the target protein.[11]
References
- 1. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC BRD9 Degrader-8_TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. westlab.com [westlab.com]
- 8. targetmol.com [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
